4-Chloro Trazodone Isomer
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZALSYWCGGMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166209 | |
| Record name | 4-Chloro trazodone isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157072-19-0 | |
| Record name | 4-Chloro trazodone isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157072190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro trazodone isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO TRAZODONE ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M849PY6808 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro Trazodone Isomer: Chemical Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of psychoactive drug development is in a perpetual state of evolution, driven by the quest for compounds with enhanced efficacy, improved safety profiles, and novel therapeutic applications. Within this dynamic field, the exploration of structural isomers of established drugs offers a fertile ground for discovery. This guide provides a comprehensive technical overview of a specific positional isomer of Trazodone, a well-established antidepressant. We will delve into the chemical structure, physicochemical properties, synthesis, and analytical methodologies pertinent to the 4-Chloro Trazodone Isomer, formally known as 2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
This isomer is a notable compound for researchers in medicinal chemistry and pharmacology due to the nuanced yet significant impact that the position of the chloro substituent on the phenylpiperazine moiety can have on its pharmacological profile. While Trazodone, the parent compound, features a chlorine atom at the 3-position of the phenyl ring, this guide focuses on the isomer with the chlorine at the 4-position. Understanding the unique characteristics of this isomer is crucial for the design of new therapeutic agents and for the comprehensive analysis of Trazodone-related compounds.
Chemical Structure and Nomenclature
The this compound is a synthetically derived compound that shares the core triazolopyridine and piperazine ring systems with Trazodone. The key distinguishing feature is the substitution pattern on the terminal phenyl ring.
IUPAC Name: 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one[4]
CAS Number: 1263278-77-8 (for the hydrochloride salt)[2]
Chemical Formula: C₁₉H₂₂ClN₅O[2]
Molecular Weight: 371.86 g/mol (for the free base)
The chemical structure is depicted in the diagram below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the known and predicted properties of the this compound, primarily in its hydrochloride salt form.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Molecular Formula (HCl salt) | C₁₉H₂₂ClN₅O · HCl | [2] |
| Formula Weight (HCl salt) | 408.3 g/mol | [2][4] |
| Purity | ≥95% | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Predicted XlogP | 2.8 | [5] |
| Predicted Polar Surface Area | 42.4 Ų | [4] |
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¹H NMR: The spectrum would be complex but would show characteristic signals for the aromatic protons on the triazolopyridine and chlorophenyl rings, the methylene protons of the propyl chain, and the piperazine ring protons. The integration of these signals would correspond to the number of protons in each environment. A ¹H NMR spectrum for a "4-Chloro Trazodone" is available, which could be used as a reference.[3]
-
¹³C NMR: The spectrum would display distinct signals for each of the 19 carbon atoms in the molecule, including the carbonyl carbon of the triazolone ring and the carbons of the aromatic systems.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the free base (m/z 371.15) and a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the triazolone ring, C-N stretching vibrations, and aromatic C-H and C=C stretching.
Synthesis of this compound
The synthesis of the this compound can be logically approached through the condensation of two key intermediates: 1-(4-chlorophenyl)piperazine and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one . This synthetic strategy is analogous to the established methods for the synthesis of Trazodone and its derivatives.[6][7]
Caption: Synthetic pathway for this compound.
Experimental Protocol:
Part 1: Synthesis of 1-(4-chlorophenyl)piperazine
-
Step 1.1: Preparation of N,N-Bis(2-chloroethyl)amine: This intermediate can be prepared from diethanolamine by reaction with thionyl chloride (SOCl₂). The reaction should be carried out in an inert solvent and under anhydrous conditions.
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Step 1.2: Cyclization with 4-Chloroaniline: N,N-Bis(2-chloroethyl)amine is then reacted with 4-chloroaniline in a suitable solvent, often at elevated temperatures, to yield 1-(4-chlorophenyl)piperazine. The product can be purified by distillation or recrystallization.
Part 2: Synthesis of 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
-
Step 2.1: Synthesis of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one: This heterocyclic core is synthesized by the condensation of 2-chloropyridine with semicarbazide hydrochloride in a high-boiling solvent such as 2-ethoxyethanol, often with an acid catalyst.[8]
-
Step 2.2: Alkylation: The resulting triazolopyridinone is then alkylated using 1-bromo-3-chloropropane in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent like DMF or acetonitrile to yield the chloropropyl intermediate.
Part 3: Final Condensation to Yield this compound
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Step 3.1: Reaction: Equimolar amounts of 1-(4-chlorophenyl)piperazine and 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one are dissolved in a suitable polar aprotic solvent, such as acetonitrile or DMF.
-
Step 3.2: Addition of Base: A base, typically anhydrous potassium carbonate or sodium carbonate, is added to the reaction mixture to act as a proton scavenger.
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Step 3.3: Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Step 3.4: Work-up and Purification: Upon completion of the reaction, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
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Step 3.5: Salt Formation (Optional): For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.
Analytical Methodologies
The analysis of the this compound is critical for ensuring its purity, identity, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose, and a method can be adapted from the established procedures for Trazodone and its related compounds.[9][10]
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An In-Depth Technical Guide to the Synthesis of 4-Chloro Trazodone Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for producing the 4-chloro isomer of Trazodone, a significant analogue in contemporary pharmacological research. As a potent psychoactive agent, understanding its synthesis is crucial for further investigation into its therapeutic potential. This document outlines the core chemical reactions, validated protocols, and characterization of the target molecule, grounded in established scientific literature.
Introduction: The Significance of the 4-Chloro Trazodone Isomer
Trazodone, a well-established antidepressant, anxiolytic, and hypnotic, functions primarily as a serotonin antagonist and reuptake inhibitor (SARI). The introduction of a chlorine atom at the 4-position of the phenylpiperazine moiety, creating the this compound, presents a molecule with potentially altered pharmacological properties. This modification can influence the drug's affinity for serotonin receptors, metabolic stability, and overall therapeutic profile, making its synthesis a subject of considerable interest in medicinal chemistry.[1][2]
This guide will detail a primary synthetic route, breaking down each stage into its constituent steps, from the preparation of key intermediates to the final condensation and purification of the this compound.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of the target molecule, 2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, reveals two primary building blocks:
-
1-(4-chlorophenyl)piperazine: The core phenylpiperazine unit bearing the critical chloro-substituent.
-
2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one: The triazolopyridine moiety containing the reactive propyl chloride side chain.
The synthesis strategy, therefore, involves the independent preparation of these two key intermediates followed by their condensation to form the final product.
Caption: Retrosynthetic disconnection of the this compound.
Synthetic Pathway I: Convergent Synthesis
This robust and widely applicable pathway involves the separate synthesis of the two key intermediates, followed by their coupling in the final step.
Part 1: Synthesis of 1-(4-chlorophenyl)piperazine
The synthesis of this crucial intermediate can be achieved through the reaction of 4-chloroaniline with bis(2-chloroethyl)amine hydrochloride.
Caption: Synthesis of the key phenylpiperazine intermediate.
Experimental Protocol:
-
A mixture of 4-chloroaniline and bis(2-chloroethyl)amine hydrochloride is heated in a high-boiling point solvent such as 1-butanol.
-
The reaction mixture is refluxed for an extended period, typically 24-48 hours, to ensure complete cyclization.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is then treated with an aqueous base, such as sodium hydroxide, to neutralize the hydrochloride salt and liberate the free base.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-(4-chlorophenyl)piperazine.
-
Purification is achieved through vacuum distillation or recrystallization from a suitable solvent system.
Part 2: Synthesis of 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one
This intermediate is prepared in a two-step sequence starting from 2-chloropyridine.
Caption: Two-step synthesis of the reactive triazolopyridine moiety.
Experimental Protocol:
Step 2a: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
-
A mixture of 2-chloropyridine and semicarbazide hydrochloride is heated in a suitable solvent like 2-ethoxyethanol.
-
The reaction is refluxed for 18-24 hours.
-
After cooling, water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
Step 2b: Synthesis of 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one
-
To a solution of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate is added.
-
1-Bromo-3-chloropropane is then added to the mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Part 3: Final Condensation to Yield this compound
The final step involves the N-alkylation of 1-(4-chlorophenyl)piperazine with 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one.[1]
Caption: The final coupling reaction to form the target molecule.
Experimental Protocol:
-
A mixture of 1-(4-chlorophenyl)piperazine, 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one, and a base (e.g., potassium carbonate or triethylamine) is heated in a suitable solvent such as acetonitrile or toluene.[5]
-
The reaction is refluxed for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated to yield the crude this compound.
-
The crude product is then purified by column chromatography on silica gel.
-
For the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to give the final product.[6]
Microwave-Assisted Synthesis: An Efficient Alternative
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[5][7] The final condensation step is particularly amenable to this technology.
Experimental Protocol (Microwave-Assisted):
-
A mixture of 1-(4-chlorophenyl)piperazine, 2-(3-chloropropyl)-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one, potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a minimal amount of a suitable solvent (e.g., acetonitrile or DMF) is placed in a microwave reactor vessel.
-
The mixture is irradiated with microwaves at a controlled temperature and pressure for a significantly shorter duration (typically minutes) compared to conventional heating.
-
Work-up and purification follow the same procedure as the conventional method.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chlorophenyl and triazolopyridine rings, the aliphatic protons of the piperazine ring and the propyl linker. The chemical shifts and coupling patterns will be characteristic of the specific structure. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the triazolone ring and the carbons of the aromatic and aliphatic moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the this compound (C₁₉H₂₂ClN₅O). The fragmentation pattern can provide further structural confirmation.[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the triazolone ring, C-N stretching of the piperazine and triazole rings, and C-Cl stretching of the chlorophenyl group.[9][10] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Conclusion
The synthesis of the this compound is a multi-step process that can be efficiently achieved through a convergent synthetic strategy. The protocols outlined in this guide, based on established literature, provide a solid foundation for researchers to produce this important trazodone analogue for further pharmacological evaluation. The use of modern techniques such as microwave-assisted synthesis can significantly enhance the efficiency of the key condensation step. Rigorous characterization of the final product is essential to ensure its identity and purity for reliable biological testing.
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An In-Depth Technical Guide to the Neuropharmacological Profile of the 4-Chloro Trazodone Isomer
Authored by a Senior Application Scientist
Foreword: The exploration of structural isomers of established therapeutic agents is a cornerstone of medicinal chemistry and drug development. These subtle molecular modifications can lead to profound differences in pharmacological activity, offering pathways to enhanced efficacy, improved safety profiles, or novel therapeutic applications. This guide provides a detailed examination of the 4-chloro isomer of Trazodone, a structural analog of the widely prescribed antidepressant. While the parent compound, Trazodone, is well-characterized, its 4-chloro counterpart remains a subject of nascent investigation. This document will synthesize the currently available data, contextualize it within the broader understanding of arylpiperazine pharmacology, and delineate the necessary experimental workflows for a comprehensive neuropharmacological characterization.
Introduction: Trazodone and the Significance of Isomeric Variation
Trazodone, chemically known as 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1]triazolo[4,3-a]pyridin-3(2H)-one, is a multifunctional antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI)[2]. Its clinical efficacy is attributed to a complex interplay of activities, including moderate serotonin transporter (SERT) inhibition and potent antagonism of serotonin 5-HT2A and 5-HT2C receptors, as well as α1-adrenergic and histamine H1 receptors[2][3][4]. Trazodone undergoes extensive hepatic metabolism, primarily by Cytochrome P450 3A4 (CYP3A4), to form its principal active metabolite, meta-chlorophenylpiperazine (m-CPP)[2][5][6][7]. m-CPP itself exhibits a distinct pharmacological profile, acting as an agonist at various serotonin receptors, which contributes to the overall therapeutic and side-effect profile of Trazodone[2].
The subject of this guide, the 4-Chloro Trazodone Isomer (2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one), presents a simple yet potentially significant structural alteration: the chlorine atom on the phenylpiperazine ring is shifted from the meta- (3-position) to the para- (4-position) position[8][9][10]. This seemingly minor change can dramatically influence the molecule's electronic distribution, steric conformation, and ultimately, its interaction with biological targets.
Unraveling the Neuropharmacological Profile: Current Knowledge
The publicly available data on the this compound is limited but provides intriguing initial insights into its potential mechanism of action.
In Vivo Pharmacological Activity
A pivotal study in mice has provided the only currently known in vivo characterization of this isomer. The findings suggest a pharmacological profile distinct from that of Trazodone, with a notable influence on the dopaminergic system:
-
Inhibition of Apomorphine-Induced Stereotypy: The this compound was found to inhibit stereotyped behavior induced by the dopamine receptor agonist apomorphine, with a median effective dose (ED50) of 0.24 mg/kg[8][11]. This effect is a classic indicator of dopamine D2 receptor antagonism.
-
Induction of Catalepsy: The isomer also induced catalepsy in mice, with an ED50 of 0.9 mg/kg[8][11]. Catalepsy is a state of motor immobility often associated with potent D2 receptor blockade.
These preliminary findings strongly suggest that the this compound may function as a dopamine D2 receptor antagonist. This contrasts with the primary serotonergic and adrenergic mechanisms of Trazodone, hinting at a potentially different therapeutic utility, possibly in the realm of antipsychotic or mood-stabilizing agents.
Proposed Experimental Workflow for Comprehensive Profiling
To fully elucidate the neuropharmacological profile of the this compound and determine its therapeutic potential, a systematic and multi-tiered experimental approach is required. The following sections detail the essential in vitro and in vivo assays.
In Vitro Characterization: Receptor Binding and Functional Assays
The foundational step in characterizing any novel psychoactive compound is to determine its affinity and functional activity at a broad range of central nervous system (CNS) targets.
This technique is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. A comprehensive screening panel should be employed.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the this compound.
-
Equilibrium: Incubate the mixture at a defined temperature for a specific duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Table 1: Proposed Receptor Binding Panel for this compound
| Receptor Family | Specific Receptors to be Screened |
| Dopamine | D1, D2, D3, D4, D5 |
| Serotonin | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 |
| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2 |
| Histamine | H1, H2, H3 |
| Muscarinic | M1, M2, M3, M4, M5 |
| Transporters | SERT, NET, DAT |
Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux)
-
Cell Culture: Use a cell line stably expressing the receptor of interest and a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the this compound to the cells.
-
Agonist Challenge (for antagonist determination): After a pre-incubation period with the isomer, add a known agonist for the receptor.
-
Signal Detection: Measure the change in fluorescence, which corresponds to intracellular calcium mobilization, using a plate reader.
-
Data Analysis: For agonist activity, plot the fluorescence change against the isomer concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the isomer concentration to determine the IC50.
Diagram 1: Proposed Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro neuropharmacological profiling.
Pharmacokinetic Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the this compound is critical for predicting its in vivo behavior and therapeutic window.
Table 2: Key In Vitro and In Vivo Pharmacokinetic Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | To assess intestinal absorption potential. |
| Distribution | Plasma Protein Binding | To determine the fraction of unbound, pharmacologically active drug. |
| Metabolism | Liver Microsome Stability Assay | To evaluate metabolic stability and identify key metabolizing enzymes (e.g., CYPs). |
| Excretion | In vivo rodent studies with LC-MS/MS analysis of plasma, urine, and feces | To determine the elimination half-life and major routes of excretion. |
Potential Signaling Pathways and Mechanistic Implications
Based on the preliminary in vivo data suggesting D2 receptor antagonism, we can hypothesize the primary signaling pathway affected by the this compound. D2 receptors are Gi/o-coupled GPCRs, and their antagonism would lead to a disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.
Diagram 2: Hypothesized Signaling Pathway of this compound at D2 Receptors
Caption: Hypothesized antagonistic action at the D2 receptor.
Conclusion and Future Directions
The this compound is a largely uncharacterized molecule with preliminary evidence pointing towards a dopamine D2 receptor antagonist profile. This is a significant deviation from its parent compound, Trazodone, and suggests that further investigation is warranted. A comprehensive neuropharmacological workup, as outlined in this guide, is essential to fully understand its receptor interaction profile, functional activity, pharmacokinetic properties, and potential as a novel therapeutic agent. The insights gained from such studies will be invaluable for guiding future preclinical and clinical development efforts.
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- Caccia, S., Fong, M. H., Garattini, S., & Ghezzi, P. (1980). l-(m-Chlorophenyl)piperazine: a metabolite of trazodone isolated from rat urine. Journal of Pharmacy and Pharmacology, 32(10), 730-731.
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- Jaśkowska, J., Zaręba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609.
- Petrucci, V., Dragone, P., Laurenti, M. C., Oggianu, L., Zabela, V., & Cattaneo, A. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 16, 1636919.
- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575.
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Chloro Trazodone Isomer
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth examination of the physicochemical properties, synthesis, and analytical characterization of 4-Chloro Trazodone Isomer, a significant related compound of the antidepressant drug Trazodone. Intended for researchers, scientists, and drug development professionals, this document details the critical methodologies required for the identification, quantification, and stability assessment of this isomer. We will explore advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography. Furthermore, this guide presents detailed, field-proven protocols and explains the scientific rationale behind experimental choices, emphasizing the principles of method validation and forced degradation studies as mandated by regulatory standards. The insights provided herein are essential for ensuring the quality, safety, and efficacy of Trazodone-related pharmaceutical products.
Introduction: The Significance of Isomeric Purity
Trazodone, chemically known as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic efficacy is intrinsically linked to its specific chemical structure. In pharmaceutical synthesis, the formation of structurally related impurities, such as positional isomers, is a common challenge. The this compound, where the chlorine atom is substituted at the para- (4) position of the phenyl ring instead of the meta- (3) position, is a critical process-related impurity.
The presence of such isomers, even in minute quantities, can have significant implications for the safety and efficacy of the final drug product. Regulatory agencies worldwide mandate the stringent identification, quantification, and toxicological evaluation of any impurity exceeding established thresholds. Therefore, a comprehensive understanding of the physicochemical characteristics of the this compound is not merely an academic exercise but a fundamental requirement for robust drug development and quality control. This guide provides the foundational knowledge and practical methodologies to thoroughly characterize this specific isomer.
Molecular Structure and Identification
A precise understanding of the molecular structure is the cornerstone of all subsequent characterization. The key difference between Trazodone and its 4-chloro isomer lies in the substitution pattern on the phenylpiperazine moiety.
Chemical Structures:
-
Trazodone (3-Chloro Isomer): 2-[3-[4-(3-chlorophenyl )piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-3-one[5]
-
This compound: 2-[3-[4-(4-chlorophenyl )piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-3-one[6]
Key Identifiers for this compound Hydrochloride:
| Identifier | Value | Source |
| IUPAC Name | 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-3-one;hydrochloride | [6] |
| CAS Number | 1263278-77-8 | [6][7] |
| Molecular Formula | C₁₉H₂₂ClN₅O • HCl | [7] |
| Molecular Weight | 408.3 g/mol | [6][7] |
Comparative Physicochemical Properties
While specific experimental data for the 4-chloro isomer is limited, we can infer many of its properties by comparing them with the well-documented data for Trazodone. Such comparisons are scientifically valuable as the isomeric change is not expected to drastically alter fundamental properties but will influence characteristics like crystal packing and chromatographic retention.
| Property | Trazodone (3-Chloro Isomer) | This compound | Rationale for Comparison |
| Melting Point | 86-96°C (free base)[4][8][9]; 231-234°C (HCl salt, dec.)[3][4] | Data not available; expected to be similar but distinct. | Crystal lattice energy and packing efficiency are affected by substituent position, leading to different melting points. |
| pKa | 6.14 (in 50% ethanol)[3][4]; 6.79 - 7.09 (aqueous)[2][3] | Data not available; expected to be very similar. | The primary basic center (piperazine nitrogen) is electronically distant from the chloro-substituent, so a major pKa shift is unlikely. |
| LogP (Octanol/Water) | 2.68 - 2.9[3] | 2.8 (Predicted)[10] | Lipophilicity is expected to be very similar, as the atomic composition is identical. |
| Aqueous Solubility | Slightly soluble; 0.29 g/L[2][3] | Data not available. | Solubility is highly dependent on crystal form and energy, which will differ from the 3-chloro isomer. |
| Solubility (Organic) | Sparingly soluble in Chloroform[4][9] | Slightly soluble in DMSO and Methanol[7] | Provides practical information for preparing analytical standard solutions. |
Synthesis and Isolation Pathway
The synthesis of the this compound follows a convergent pathway analogous to that of Trazodone, primarily involving the alkylation of 1-(4-chlorophenyl)piperazine. Modern synthetic approaches, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.[11][12]
Proposed Synthetic Workflow: The key modification is the use of 1-(4-chlorophenyl)piperazine as a starting material instead of its 3-chloro counterpart.
Expert Insight on Isolation: The final purification step, crystallization, is critical. It not only purifies the final product but also determines its solid-state form (polymorph, hydrate, solvate). As demonstrated with Trazodone, different crystallization conditions can yield different polymorphs or hydrates, each with unique physicochemical properties like solubility and stability.[13][14] Therefore, characterization of the solid form via techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is essential.
Analytical Characterization Methodologies
A multi-technique approach is required for the unambiguous identification, quantification, and stability assessment of the this compound.
Chromatographic Analysis: The Core of Purity Assessment
Chromatography is the primary tool for separating the 4-chloro isomer from Trazodone and other related impurities. The choice of method depends on the analytical goal: purity determination or trace-level quantification.
Protocol 1: HPLC-UV for Purity and Related Substances Analysis
-
Objective: To separate and quantify the this compound in the presence of Trazodone and other potential impurities, demonstrating method specificity.
-
Scientific Rationale: A reversed-phase C8 or C18 column is chosen for its hydrophobicity, which effectively retains the analytes. The mobile phase composition is optimized to achieve baseline separation. An alkaline pH (e.g., pH 11) can improve peak shape for basic compounds like Trazodone isomers by suppressing the ionization of silanol groups on the silica support.[15] UV detection is robust and suitable for quantifying impurities at the ~0.05% level.
-
Methodology:
-
Chromatographic System: A validated HPLC system with a UV/PDA detector.
-
Column: C8 ODS (150 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran (THF), water, and methanol (e.g., 300:50:400:250 v/v/v/v), with pH adjusted to 11 using triethylamine (TEA).[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 255 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject a resolution solution containing both Trazodone and the 4-chloro isomer to ensure a resolution (Rs) of >2.0 between the two peaks.
-
Validation: The method must be validated for specificity, linearity, precision, accuracy, and robustness as per ICH guidelines.[15][16]
-
Protocol 2: LC-MS/MS for Trace Quantification
-
Objective: To develop a highly sensitive and selective method for quantifying the this compound, particularly in complex matrices or at very low levels.
-
Scientific Rationale: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). This allows for quantification far below the limits of UV detection. An acidic mobile phase with a volatile buffer like ammonium acetate is used to promote efficient protonation of the analyte for positive electrospray ionization (ESI+).[17]
-
Methodology:
-
Chromatographic System: A validated UHPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: C8 (50 x 4.6 mm, 3 µm particle size).[17]
-
Mobile Phase: A mixture of 2 mM Ammonium Acetate (pH 4.0) and an organic mixture (Acetonitrile:Methanol, 80:20) in a 10:90 ratio.[17]
-
Flow Rate: 0.9 mL/min.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
This compound: Determine the optimal transition (e.g., m/z 372.2 → fragment ion). For Trazodone, a known transition is m/z 372.2 → 176.0.[17] A similar fragmentation pattern is expected.
-
Internal Standard (IS): Use a stable isotope-labeled analog or a structurally similar compound (e.g., Quetiapine, m/z 384.0 → 253.1) to correct for matrix effects and instrument variability.[17]
-
-
Sample Preparation: Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix and concentrate the sample.
-
Calibration: Prepare a calibration curve using standards of known concentrations to establish linearity and determine the limit of quantification (LOQ).
-
Spectroscopic and Structural Elucidation
While chromatography separates the isomers, spectroscopic techniques provide the definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. The key diagnostic difference will be observed in the aromatic region of the spectrum. The 3-chloro isomer (Trazodone) will show a complex multiplet pattern for the four protons on the substituted phenyl ring. In contrast, the 4-chloro isomer, due to its symmetry, will exhibit a simpler pattern, typically two doublets (an AA'BB' system). This difference provides unambiguous proof of the chlorine's position.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in the MS/MS spectrum can also offer structural clues, although distinguishing between positional isomers based on fragmentation alone can be challenging without reference standards.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement in the solid state.[13] This technique can definitively confirm the molecular structure, including the position of the chlorine atom, and reveal details about conformation, bond lengths, and intermolecular interactions that define the crystal lattice.
Forced Degradation and Stability Profiling
Understanding how a drug substance degrades under stress is a critical regulatory requirement and provides insight into its intrinsic stability. A forced degradation study must be performed to develop a truly "stability-indicating" analytical method—one that can separate the intact drug from all potential degradation products.[19][20]
Forced Degradation Workflow:
Expert Insight on Degradation Pathways: Studies on Trazodone have shown it is susceptible to degradation under acidic, oxidative, and particularly photolytic conditions.[19][20] Photolytic stress is known to produce several degradation products, including isomeric dimers.[21] It is highly probable that the this compound will exhibit similar vulnerabilities. Therefore, particular attention must be paid to the development of an analytical method that can resolve these potential dimeric and oxidative degradants.
Conclusion
The comprehensive physicochemical characterization of the this compound is a critical task in the quality control and regulatory submission of Trazodone-containing pharmaceuticals. This guide has outlined an integrated strategy that combines comparative analysis with robust, validated analytical methodologies. By employing a suite of techniques—from high-resolution chromatography and mass spectrometry for separation and quantification to NMR and X-ray crystallography for definitive structural elucidation—researchers can build a complete profile of this critical impurity. The implementation of detailed protocols for method validation and forced degradation studies ensures that the analytical strategies are not only accurate and precise but also stability-indicating, providing a complete and trustworthy picture of the compound's quality and behavior.
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An In-depth Technical Guide to 4-Chloro Trazodone Isomer (Trazodone Related Compound C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the 4-Chloro Trazodone Isomer, a significant compound in the study of trazodone-related substances. With full editorial control, this document is structured to deliver in-depth scientific insights, focusing on the core chemical and pharmacological characteristics of this isomer.
Core Directive: Understanding the Isomer
The this compound, identified as Trazodone Related Compound C by the United States Pharmacopeia (USP), is a positional isomer of the well-known antidepressant, Trazodone.[1][2] In this isomer, the chlorine atom is substituted at the para (4-position) of the phenylpiperazine ring, in contrast to the meta (3-position) substitution in Trazodone. This structural alteration, while seemingly minor, can significantly influence the compound's physicochemical properties and pharmacological activity.
This guide will delve into the critical technical aspects of this isomer, providing a foundational understanding for researchers engaged in analytical development, impurity profiling, and pharmacological investigation of Trazodone and its derivatives.
Table 1: Core Chemical and Physical Data
| Identifier | Value | Source |
| IUPAC Name | 2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | [5] |
| Synonyms | This compound, Trazodone Related Compound C, Trazodone 4-Chloro Analog | |
| CAS Number | 1263278-77-8 (hydrochloride salt) | [1][5][6] |
| Molecular Formula | C₁₉H₂₂ClN₅O · HCl (hydrochloride salt) | [1][6] |
| Molecular Weight | 408.32 g/mol (hydrochloride salt) | [1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Solubility | Slightly soluble in DMSO and methanol | [6] |
Scientific Integrity & Logic: A Self-Validating System
A thorough understanding of a chemical entity relies on robust analytical methodologies for its unambiguous identification and quantification. This section outlines a validated analytical approach for the this compound, ensuring the integrity of research findings.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for the analysis of Trazodone and its related compounds, including the 4-chloro isomer. The following protocol is a synthesis of established methods for Trazodone impurity profiling.[3][4][7]
Experimental Protocol: HPLC Analysis
-
Chromatographic System:
-
Column: C18, Octadecyl silane (ODS), 4.6 mm × 250 mm, 10 µm particle size.[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.5% trifluoroacetic acid) and organic solvents (e.g., methanol, acetonitrile, tetrahydrofuran).[3][4] A typical mobile phase composition could be a mixture of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Detection: UV spectrophotometry at 252 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., the mobile phase).
-
Prepare sample solutions of the bulk drug substance or formulation to be tested at a known concentration.
-
-
System Suitability:
-
Inject a system suitability solution containing Trazodone and the this compound to ensure adequate resolution between the two peaks.
-
The resolution factor should be greater than 2.0.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the isomer using the peak area and response factor relative to the main Trazodone peak.
-
This self-validating system ensures the accurate identification and quantification of the this compound, which is essential for quality control and regulatory compliance in pharmaceutical development.
Authoritative Grounding & Comprehensive References
Synthesis of this compound
The synthesis of the this compound can be achieved through a convergent synthesis strategy, analogous to the methods used for Trazodone and its derivatives.[8] The key steps involve the preparation of the arylpiperazine intermediate and its subsequent coupling with the triazolopyridine moiety.
Diagram: Synthetic Pathway
Caption: Synthetic route for the this compound.
Experimental Protocol: Synthesis (Illustrative)
-
Step 1: Synthesis of 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine.
-
React 1-(4-chlorophenyl)piperazine with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).
-
The reaction mixture is typically heated under reflux for several hours.
-
The product is isolated by extraction and purified by crystallization or chromatography.
-
-
Step 2: Synthesis of this compound.
-
Couple the resulting 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine with s-triazolo-[4,3-a]-pyridin-3-one in a high-boiling point solvent (e.g., dimethylformamide) with a base (e.g., sodium hydride).
-
Microwave-assisted synthesis can be employed to accelerate the reaction and improve yields.[8]
-
The final product is purified by recrystallization to yield the this compound hydrochloride.
-
Pharmacological Profile
The pharmacological activity of the this compound has been investigated, revealing potential antipsychotic properties. A key study by Pai et al. (2010) explored a series of Trazodone analogues, including the 4-chloro isomer, for their dual activity as dopamine (DA) autoreceptor agonists and postsynaptic DA receptor antagonists.[6][9][10]
Key Findings:
-
Dopamine D2 Receptor Antagonism: The this compound was found to inhibit apomorphine-induced stereotypy in mice with an ED₅₀ of 0.24 mg/kg, indicating postsynaptic dopamine D2 receptor antagonist activity.[6]
-
Catalepsy Induction: The compound also induced catalepsy in mice with an ED₅₀ of 0.9 mg/kg, which is a common characteristic of dopamine receptor antagonists.[6]
These findings suggest that the this compound may possess antipsychotic potential, a pharmacological profile distinct from the primary antidepressant and anxiolytic effects of Trazodone.
Diagram: Proposed Mechanism of Action
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Unveiling the Therapeutic Promise of 4-Chloro Trazodone Isomer: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Chloro Trazodone Isomer, a structural analog of the well-established antidepressant, Trazodone. While direct pharmacological data on this specific isomer is limited, this document synthesizes existing preclinical evidence, structure-activity relationships of related phenylpiperazine compounds, and the known pharmacology of Trazodone to logically deduce and prioritize potential biological targets. We present a scientifically grounded rationale for investigating this compound for novel therapeutic applications, particularly in the realms of psychosis and anxiety-related disorders. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the preclinical evaluation of this compound, complete with detailed experimental protocols and data interpretation strategies.
Introduction: The Rationale for Investigating this compound
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), has a multifaceted pharmacological profile, exhibiting efficacy in treating major depressive disorder, anxiety, and insomnia.[1][2] Its therapeutic actions are primarily attributed to its antagonism of serotonin 5-HT2A and 5-HT2C receptors and inhibition of the serotonin transporter (SERT).[3] Trazodone is metabolized in the liver by CYP3A4 to an active metabolite, m-chlorophenylpiperazine (m-CPP), which itself possesses significant serotonergic activity.[4][5]
The this compound, as the name suggests, features a chlorine atom at the 4th position of the phenylpiperazine moiety, in contrast to the 3-chloro substitution in Trazodone.[6][7][8] This seemingly minor structural modification has the potential to significantly alter the compound's pharmacological properties, including its affinity and selectivity for various central nervous system (CNS) receptors. Preclinical evidence, though sparse, indicates that this isomer inhibits apomorphine-induced stereotypy and induces catalepsy in mice, behaviors strongly suggestive of dopamine D2 receptor antagonism, a hallmark of many antipsychotic agents.[9] This observation, coupled with the known anxiolytic and antidepressant scaffold of Trazodone, positions the this compound as a compelling candidate for development as a novel psychotropic agent with a potentially unique therapeutic profile.
This guide will systematically explore the hypothesized therapeutic targets of this compound, grounded in the available evidence and established pharmacological principles. We will then provide detailed methodologies for the experimental validation of these targets, enabling a comprehensive preclinical assessment of this promising compound.
Hypothesized Therapeutic Targets and Supporting Rationale
Based on the available preclinical data and the structure-activity relationships of related compounds, we propose the following primary and secondary therapeutic targets for this compound.
Primary Hypothesized Target: Dopamine D2 Receptor
The most direct evidence for a therapeutic target of this compound comes from in vivo animal studies.[9] The inhibition of apomorphine-induced stereotypy is a classic behavioral screen for dopamine D2 receptor antagonists.[10] Apomorphine is a non-selective dopamine agonist, and the stereotyped behaviors it induces (e.g., sniffing, gnawing, licking) are primarily mediated by the stimulation of D2 receptors in the striatum. The ability of the 4-Chloro isomer to block these behaviors strongly implies an antagonistic action at these receptors.
Furthermore, the induction of catalepsy, a state of motor immobility, is another well-established preclinical indicator of D2 receptor blockade, particularly in the nigrostriatal pathway.[10] This effect is a common characteristic of typical antipsychotic drugs. The potent induction of catalepsy by the this compound further strengthens the hypothesis of its D2 receptor antagonism.
Logical Relationship: Preclinical Observations to Target Hypothesis
Caption: Preclinical behavioral data in mice suggests Dopamine D2 receptor antagonism.
Secondary Hypothesized Targets: Serotonin Receptors (5-HT2A, 5-HT2C, 5-HT1A) and Serotonin Transporter (SERT)
Given its structural similarity to Trazodone, it is highly probable that the this compound retains significant activity at various serotonin receptors and the serotonin transporter. The nature and potency of these interactions, however, are likely modulated by the 4-chloro substitution.
-
5-HT2A and 5-HT2C Receptor Antagonism: Trazodone is a potent antagonist at both 5-HT2A and 5-HT2C receptors, which contributes to its antidepressant and anxiolytic effects.[3] Many atypical antipsychotics also exhibit potent 5-HT2A receptor antagonism, which is thought to mitigate the extrapyramidal side effects associated with D2 receptor blockade and may contribute to their efficacy against the negative symptoms of schizophrenia.[11] It is therefore plausible that the 4-Chloro isomer shares this 5-HT2A/2C antagonistic profile, potentially leading to an "atypical" antipsychotic-like profile.
-
5-HT1A Receptor Activity: Trazodone and its metabolite m-CPP act as partial agonists at 5-HT1A receptors.[12][13] 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects. The activity of the 4-Chloro isomer at this receptor remains to be determined but could significantly influence its overall therapeutic profile.
-
Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of SERT.[3] The effect of the 4-chloro substitution on SERT binding is unknown. Moderate SERT inhibition, in combination with D2 and 5-HT2A antagonism, could result in a novel agent for treating psychotic depression or schizophrenia with comorbid depressive symptoms.
Other Potential Targets: Adrenergic and Histaminergic Receptors
Trazodone also exhibits antagonist activity at α1-adrenergic and histamine H1 receptors, contributing to its sedative side effects.[14] It is likely that the this compound will also interact with these receptors to some extent. Characterizing these interactions is crucial for predicting the compound's side effect profile.
Experimental Protocols for Target Validation
To rigorously test the hypotheses outlined above, a systematic in vitro and in vivo pharmacological evaluation is required. The following protocols provide a comprehensive framework for characterizing the therapeutic potential of this compound.
In Vitro Target Profiling
Objective: To determine the binding affinity and functional activity of this compound at the hypothesized primary and secondary targets.
Experimental Workflow: In Vitro Target Validation
Caption: Workflow for in vitro validation of therapeutic targets.
3.1.1. Radioligand Binding Assays
-
Principle: These assays measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest (e.g., human recombinant D2, 5-HT2A, 5-HT1A, SERT, α1-adrenergic, H1 receptors).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of this compound.[15][16]
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Target Receptor/Transporter | Radioligand | Ki (nM) of this compound |
| Dopamine D2 | [³H]-Spiperone | To be determined |
| Serotonin 5-HT2A | [³H]-Ketanserin | To be determined |
| Serotonin 5-HT2C | [³H]-Mesulergine | To be determined |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | To be determined |
| Serotonin Transporter (SERT) | [³H]-Citalopram | To be determined |
| α1-Adrenergic | [³H]-Prazosin | To be determined |
| Histamine H1 | [³H]-Pyrilamine | To be determined |
3.1.2. Functional Assays
-
Principle: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor by measuring a downstream cellular response following receptor activation.
-
Methodology (Example for D2 Receptor Antagonism):
-
Use a stable cell line expressing the human D2 receptor and a reporter system, such as a cyclic AMP (cAMP) biosensor.[17]
-
Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of this compound.
-
Measure the change in the reporter signal (e.g., a decrease in cAMP levels for Gi-coupled receptors like D2).
-
Determine the IC50 value for the inhibition of the agonist-induced response.
-
-
Similar functional assays should be conducted for other key targets, such as:
-
Data Presentation:
| Target | Functional Assay | Activity | Potency (EC50/IC50, nM) |
| Dopamine D2 | cAMP Inhibition | Antagonist | To be determined |
| Serotonin 5-HT2A | IP1 Accumulation | Antagonist | To be determined |
| Serotonin 5-HT1A | GTPγS Binding | Partial Agonist? | To be determined |
| SERT | [³H]-5-HT Uptake | Inhibitor | To be determined |
In Vivo Behavioral Pharmacology
Objective: To confirm the functional consequences of the in vitro receptor activity in relevant animal models of psychosis and anxiety.
3.2.1. Models for Antipsychotic-like Activity
-
Apomorphine-Induced Stereotypy in Rats:
-
Acclimatize male Sprague-Dawley rats to the testing environment.
-
Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
After a predetermined pretreatment time, administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1.0 mg/kg).
-
Immediately place the animals in individual observation cages and score for stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for 60-90 minutes by a blinded observer.
-
Analyze the data to determine the dose-dependent inhibition of stereotypy.
-
-
Catalepsy Induction in Rats:
-
Administer this compound or vehicle i.p. at various doses.
-
At various time points post-administration, assess for catalepsy using the bar test (measuring the time the rat maintains an imposed posture with its forepaws on an elevated bar).
-
Determine the dose- and time-dependent induction of catalepsy.
-
3.2.2. Models for Anxiolytic-like Activity
-
Elevated Plus Maze (EPM) in Mice:
-
Administer this compound or vehicle i.p. to mice.
-
After the appropriate pretreatment time, place each mouse in the center of the EPM, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.[18]
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.[19]
-
-
Light-Dark Box Test in Mice:
-
Administer this compound or vehicle i.p. to mice.
-
Place each mouse in the light compartment of the two-chambered box.
-
Record the time spent in the light compartment, the number of transitions between compartments, and locomotor activity for 5-10 minutes.[18]
-
An anxiolytic-like effect is indicated by an increase in the time spent in the light compartment and the number of transitions.[19]
-
Preliminary Pharmacokinetic and Metabolic Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to identify potential active metabolites.
-
In Vitro Metabolic Stability:
-
Incubate this compound with human and rodent liver microsomes or hepatocytes.
-
Measure the rate of disappearance of the parent compound over time using LC-MS/MS.
-
Identify the major metabolites formed and determine the primary cytochrome P450 (CYP) enzymes involved using specific chemical inhibitors or recombinant human CYPs.[20]
-
-
In Vivo Pharmacokinetics:
-
Administer a single dose of this compound to rats or mice via intravenous (i.v.) and oral (p.o.) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the parent compound and any major identified metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
Synthesis and Future Directions
The preliminary preclinical data for this compound, particularly its effects in models of psychosis, strongly support the hypothesis that it is a dopamine D2 receptor antagonist. Its structural relationship to Trazodone suggests a complex serotonergic profile that, in combination with D2 antagonism, could lead to a novel "atypical" antipsychotic or a unique treatment for other CNS disorders.
The experimental framework provided in this guide offers a clear path forward for the comprehensive preclinical evaluation of this compound. Successful validation of the hypothesized targets, particularly potent D2 and 5-HT2A antagonism, would provide a strong rationale for advancing this compound into further preclinical development, including safety pharmacology and toxicology studies, with the ultimate goal of clinical translation. The potential for a novel agent with a unique pharmacological profile underscores the importance of a thorough and systematic investigation of this compound.
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An In-depth Technical Guide to the Solubility and Stability of 4-Chloro Trazodone Isomer
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Molecule and the Scientific Challenge
Trazodone, a widely prescribed antidepressant, is chemically known as 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.[4] Its structure is characterized by a triazolopyridine core, a propylpiperazine linker, and a meta-substituted chlorophenyl ring. This guide addresses the solubility and stability of a specific positional isomer: the 4-Chloro Trazodone Isomer , where the chlorine atom is shifted from the meta (3-) to the para (4-) position on the phenyl ring.
While extensive data exists for the approved drug, Trazodone, literature specifically detailing the physicochemical properties of its 4-chloro isomer is scarce. This guide, therefore, adopts a dual approach. Firstly, it provides a comprehensive review of the established solubility and stability profiles of Trazodone, grounded in existing literature. Secondly, it leverages fundamental principles of medicinal chemistry and structure-property relationships to offer expert predictions on how the isomeric shift of the chlorine atom would likely influence these critical parameters. This predictive analysis is intended to equip researchers with a robust theoretical framework to guide experimental design for the characterization of the this compound.
This document is structured to provide not just data, but the scientific rationale behind it, empowering researchers to anticipate challenges and make informed decisions in their development programs.
Part 1: Solubility Profile - From Aqueous Media to Organic Solvents
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, impacting everything from formulation design to bioavailability. For a weakly basic compound like Trazodone and its 4-chloro isomer (pKa of the piperazine nitrogen is approximately 6.14 in 50% ethanol), solubility is intrinsically pH-dependent.[2][5]
Aqueous Solubility
Trazodone hydrochloride is reported to be sparingly soluble in water.[2] One source indicates a solubility of 50 mg/mL with heating, resulting in a hazy solution, while another states insolubility in water.[3][6] This variability highlights the importance of standardized experimental protocols. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, which is practically insoluble in water.[7]
Predicted Impact of 4-Chloro Isomerization: The shift of the chlorine atom from the meta to the para position is not expected to drastically alter the intrinsic aqueous solubility. Both isomers possess the same functional groups and a similar overall lipophilicity (LogP). However, subtle differences in crystal lattice energy, arising from altered intermolecular interactions in the solid state due to the change in symmetry, could lead to minor variations in solubility. The para-isomer, being more symmetrical, might pack more efficiently in a crystal lattice, potentially leading to a slightly lower aqueous solubility compared to the meta-isomer.
pH-Dependent Solubility Profile
As a weak base, the solubility of Trazodone and its 4-chloro isomer is expected to increase significantly in acidic conditions due to the protonation of the piperazine nitrogen. Trazodone hydrochloride has a reported solubility of 7.4 mg/mL in 0.1 N HCl.[3][8][9] This demonstrates the classic "pH-shift" effect.
Experimental Protocol: Kinetic Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized approach to determine the thermodynamic solubility of the this compound across a physiologically relevant pH range.
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) at pH values ranging from 2.0 to 7.4.
-
Sample Preparation: Add an excess amount of the this compound (as the free base or a specified salt) to vials containing each buffer solution. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: At the end of the equilibration period, allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved isomer using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.
Solubility in Organic Solvents
Understanding solubility in organic solvents is critical for synthesis, purification, and the development of certain formulations. For Trazodone Hydrochloride, the following has been reported:
-
Methanol: Soluble at 25 mg/mL, yielding a clear, colorless solution.[3][6][8][9]
-
Chloroform: Sparingly soluble.[2]
Predicted Impact of 4-Chloro Isomerization: The solubility in polar organic solvents like methanol and DMSO is unlikely to be significantly different for the 4-chloro isomer compared to Trazodone. These solvents are effective at disrupting the crystal lattice and solvating the molecule. Any differences would likely be minor and related to subtle changes in polarity and molecular packing.
Data Summary: Solubility of Trazodone Hydrochloride
| Solvent/Medium | Reported Solubility (Trazodone HCl) | Reference(s) |
| Water | Sparingly soluble; 50 mg/mL (with heat) | [2][3] |
| 0.1 N HCl | 7.4 mg/mL | [3][8][9] |
| Methanol | 25 mg/mL | [3][6][8][9] |
| DMSO | Soluble | [3][8][9] |
| Chloroform | Sparingly soluble | [2] |
Part 2: Stability Profile and Degradation Pathway Analysis
Ensuring the stability of an API is a mandatory regulatory requirement and is fundamental to patient safety. Stability studies identify potential degradation products and inform the selection of appropriate storage conditions and shelf-life. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are a key component of this process.[10][11]
Forced Degradation Studies: Unveiling Intrinsic Stability
Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and to develop and validate stability-indicating analytical methods.[12]
Workflow for Forced Degradation of this compound
Caption: Forced degradation workflow for this compound.
Known Degradation Pathways of Trazodone
Studies on Trazodone have revealed its susceptibility to degradation under specific stress conditions:
-
Acidic and Basic Hydrolysis: Trazodone shows some degradation under acidic and basic conditions, though it is relatively stable compared to oxidative and photolytic stress.[13][14] One study noted minor degradation (2.8%) in 3N HCl.[13] Another reported complete degradation after 17 hours in 2.0M NaOH at 100°C.[1]
-
Oxidative Degradation: Trazodone is susceptible to oxidation, primarily with hydrogen peroxide.[1][13] The piperazine ring is a likely site of oxidation, potentially forming N-oxides.[14]
-
Photodegradation: This is a significant degradation pathway for Trazodone.[13][15] When in solution and exposed to UV light, it can degrade extensively (up to 42.5%), forming several degradation products, including isomeric dimers.[13][16] The formation of N-oxides on the piperazine ring has also been reported under photolytic conditions.[14]
-
Thermal Degradation: Trazodone is relatively stable to heat. One study showed only 5.9% degradation after 24 hours at elevated temperatures.[17]
Predicted Impact of 4-Chloro Isomerization: The primary degradation pathways are anticipated to be similar for the 4-chloro isomer as they are primarily dictated by the triazolopyridine and piperazine moieties, which are common to both molecules.
-
Hydrolysis and Oxidation: The reactivity of the core structure to hydrolysis and oxidation should be largely unaffected by the chlorine's position.
-
Photodegradation: This is where a more pronounced difference might be observed. The position of the electron-withdrawing chlorine atom on the phenyl ring can influence the electron distribution and the excited-state chemistry of the molecule. While photodegradation is still expected, the relative abundance and types of photoproducts (e.g., dimers) could differ between the meta and para isomers. A detailed mechanistic investigation would be required to confirm this.
Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase HPLC method. This method must be able to resolve the parent API from all process-related impurities and degradation products.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it provides good retention for moderately polar compounds like the Trazodone isomers.
-
Mobile Phase Selection:
-
Aqueous Component (A): Begin with a buffered aqueous solution (e.g., 20 mM phosphate buffer) at a pH where the analyte is stable and ionized for good peak shape (e.g., pH 3.0-4.5).[1]
-
Organic Component (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution for complex mixtures.
-
-
Method Development:
-
Run a gradient elution from a low to high percentage of the organic component (e.g., 10% to 90% B over 20 minutes) to elute all components from the forced degradation samples.
-
Optimize the gradient slope, buffer pH, and temperature to achieve adequate resolution (Rs > 1.5) between the main peak and all impurity/degradant peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength (around 248 nm for Trazodone).[18]
-
-
Method Validation (as per ICH Q2(R1)): Once developed, the method must be validated for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the method can unequivocally assess the analyte in the presence of its degradation products.
Conclusion: A Predictive Framework for a Novel Isomer
This guide provides a comprehensive overview of the known solubility and stability characteristics of Trazodone and offers a scientifically grounded, predictive framework for its 4-chloro positional isomer. While the core physicochemical properties are likely to be similar, subtle but potentially significant differences may arise, particularly in solid-state properties influencing solubility and in the molecule's photochemical behavior.
The experimental protocols and analytical strategies detailed herein provide a robust starting point for researchers and drug development professionals embarking on the characterization of the this compound. By combining the established knowledge of Trazodone with a predictive, structure-based approach, the path to a comprehensive understanding of this novel isomer can be navigated with greater efficiency and scientific rigor.
References
-
Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (n.d.). Semantic Scholar. [Link][1][19]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. [Link][10]
-
Beaulieu, N., Sears, R. W., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(4), 736-740. [Link][18][20]
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Trazodone hydrochloride, >=99% | T6154-1G | SIGMA-ALDRICH | SLS. (n.d.). SLS. [Link]
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Development and Evaluation of Trazodone Hydrochloride Tablets for Oral Drug Delivery Technology. (2024). Impactfactor. [Link][6]
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Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link][21]
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Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharma Chemica, 2(2), 246-256. [Link][12]
-
Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 17053-17063. [Link][13][15]
-
Characterization of trazodone metabolic pathways and species-specific profiles. (2024). bioRxiv. [Link]
-
Beaulieu, N., Sears, R. W., & Lovering, E. G. (1993). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC INTERNATIONAL, 76(4), 736-740. [Link]
-
Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Stability-indicating method development and validation for the determination of trazodone hydrochloride and impurities/degradants in its raw material using reversed-phase liquid chromatography. (2016). ProQuest. [Link][17]
-
Ich guidelines for stability studies 1. (2012). SlideShare. [Link][22]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2023). ICH. [Link][11]
-
Development and validation of liquid chromatographic method for trazodone hydrochloride. (2010). ResearchGate. [Link][23]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2018). RSC Publishing. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. [Link][25]
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Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products. (2023). MDPI. [Link]
-
Trazodone. (n.d.). PubChem. [Link]
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Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2018). ResearchGate. [Link][14]
-
Crystalline Forms of Trazodone Dihydrates. (2021). National Institutes of Health. [Link]
-
New Pharmaceutical Salts of Trazodone. (2021). MDPI. [Link]
-
2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-1-ium-3-one. (n.d.). PubChem. [Link]
-
2-(3-(4-(2,5-Dichlorophenyl)piperazin-1-yl)propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. (n.d.). Pharmaffiliates. [Link]
-
Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. (1981). Google Patents. [4]
-
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1][2][3]triazolo[4,3-a]pyridin-3-one hydrochloride. (n.d.). ChemBK. [Link]
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Methodological & Application
Application Note: A Strategic Approach to the HPLC Analysis of the 4-Chloro Trazodone Isomer
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a strategic approach for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of the 4-Chloro Trazodone Isomer in the presence of the active pharmaceutical ingredient (API), Trazodone. As positional isomers can exhibit similar physicochemical properties, their separation presents a significant analytical challenge. This document provides a systematic workflow for method development, from column and mobile phase selection to a proposed starting protocol and a comprehensive validation plan according to the International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of Trazodone.
Introduction: The Significance of Isomeric Impurity Profiling
Trazodone, chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1][2][3]triazolo[4,3-a]pyridin-3-one, is a widely prescribed antidepressant.[2][4] The this compound, 2-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is a potential process-related impurity that may arise during the synthesis of Trazodone.[5] Due to the potential for different pharmacological and toxicological profiles, the separation and quantification of positional isomers from the main API are critical for ensuring the safety and efficacy of the final drug product. Regulatory agencies require stringent control of such impurities, making a validated, stability-indicating analytical method an essential component of any pharmaceutical development program.[6]
This application note provides a detailed roadmap for developing a selective and sensitive HPLC method capable of resolving Trazodone from its 4-chloro positional isomer.
Materials and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Columns:
-
A range of reversed-phase columns for screening, such as:
-
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
C8 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Phenyl-Hexyl (for alternative selectivity)
-
-
-
Chemicals and Reagents:
-
Reference Standards:
-
Trazodone Hydrochloride (USP reference standard or equivalent)
-
This compound Hydrochloride[5]
-
HPLC Method Development Strategy
The successful separation of positional isomers often relies on exploiting subtle differences in their molecular structure and interaction with the stationary phase. A systematic approach to method development is crucial.
Column Selection Rationale
The choice of the stationary phase is the most critical factor in achieving resolution.
-
C18 and C8 Columns: These are the workhorses of reversed-phase chromatography and should be the initial columns screened. They separate analytes primarily based on hydrophobicity. While Trazodone and its 4-chloro isomer have the same molecular weight and similar logP values, the position of the chlorine atom can lead to slight differences in their interaction with the alkyl chains.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes. This can be particularly effective for separating aromatic positional isomers.
Mobile Phase Optimization
A logical, stepwise optimization of the mobile phase is recommended.
-
Organic Modifier Screening: Acetonitrile and methanol are the most common organic modifiers. It is advisable to screen both, as they can provide different selectivities. A starting point could be a gradient elution from a low to a high concentration of the organic modifier to determine the approximate elution conditions.
-
Aqueous Phase pH Adjustment: Trazodone has multiple pKa values. Modifying the pH of the aqueous phase will alter the degree of ionization of the analytes, which can significantly impact their retention and selectivity. A pH screening study (e.g., from pH 3.0 to 7.0) using appropriate buffers (e.g., phosphate or acetate) is highly recommended.
-
Use of Mobile Phase Additives:
Optimization of Other Chromatographic Parameters
-
Column Temperature: Varying the column temperature can influence selectivity. It is recommended to evaluate a range (e.g., 25°C to 40°C).
-
Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm i.d. column. This can be adjusted to optimize run time and resolution.
-
Detection Wavelength: Based on the UV spectrum of Trazodone, a detection wavelength of around 252 nm or 255 nm is appropriate for sensitive detection.[2][4][7] A PDA detector is advantageous as it allows for peak purity analysis.
Proposed Starting HPLC Method and Protocol
The following method is a suggested starting point for method development, based on published methods for Trazodone and its related compounds.[2][4][7]
| Parameter | Proposed Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, hold for 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 252 nm |
Experimental Protocol: Step-by-Step
-
Preparation of Mobile Phase: Prepare the mobile phases as described in the table above. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Trazodone HCl and 10 mg of this compound HCl reference standards into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This will be your stock solutions.
-
Prepare a mixed standard solution containing both compounds at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing Trazodone and dilute with the chosen diluent to achieve a final concentration within the linear range of the method.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), followed by the mixed standard solution, and then the sample solution.
-
Monitor the separation and adjust the chromatographic parameters as needed to achieve a resolution of >1.5 between the Trazodone and this compound peaks.
-
Method Validation Protocol
Once an optimized method has been developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The Trazodone and this compound peaks should be well-resolved from each other and from any other potential impurities or degradation products. Peak purity should be confirmed with a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentration levels should be evaluated. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. Precision at the LOQ should be ≤ 10% RSD. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Small changes in flow rate, column temperature, and mobile phase composition should not significantly affect the results. |
Visualizations and Data Presentation
Workflow for Method Development and Validation
Caption: Workflow for HPLC Method Development and Validation.
Logical Relationships in Method Development
Caption: Factors Influencing Chromatographic Resolution.
Conclusion
References
-
Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. (n.d.). Journal of Applied Sciences Research. [Link]
-
Pai, N. R., & Patil, S. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
Ravi Prakash, P., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 2, 650. [Link]
-
ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Pai, N. R., & Patil, S. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. [Link]
-
Mercolini, L., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 882-887. [Link]
-
Trazodone Hydrochloride. (2015). USP-NF. [Link]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (2018). New Journal of Chemistry. [Link]
-
Pai, N. R., & Patil, S. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
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Application Note: A Stability-Indicating UHPLC Method for the Rapid Separation of Trazodone and Its Process-Related Impurities and Degradation Isomers
Abstract
This application note presents a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of the antidepressant drug Trazodone from its potential isomers, process-related impurities, and degradation products. The method is designed for researchers, quality control analysts, and drug development professionals who require a highly efficient and selective assay. By leveraging the power of sub-2 µm particle column technology, this protocol offers significantly reduced run times while achieving superior resolution. We will delve into the rationale behind the method's development, providing a detailed protocol, system suitability criteria, and expected results to ensure reliable implementation and trustworthy data.
Introduction: The Analytical Challenge of Trazodone
Trazodone, chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[4] Its therapeutic efficacy is contingent on the purity of the active pharmaceutical ingredient (API). During synthesis, storage, or formulation, various related substances can emerge, including positional isomers (e.g., 4-chloro isomer), process impurities, and degradation products.[5] Some of these, such as those formed under photolytic stress, can be isomeric dimers.[6]
Regulatory bodies, following guidelines like those from the International Council for Harmonisation (ICH), mandate that analytical methods must be stability-indicating.[6] This means the method must be capable of unequivocally separating the intact drug from its degradation products, ensuring that the measured API concentration is accurate and not falsely elevated by co-eluting impurities. This application note addresses this critical need by providing a validated UHPLC method that offers the necessary selectivity and speed for modern pharmaceutical analysis.
Chromatographic Strategy: Causality and Method Design
The development of this UHPLC method was guided by the physicochemical properties of Trazodone and its potential impurities.
-
Stationary Phase Selection: Trazodone is a moderately hydrophobic molecule containing both aromatic and aliphatic regions.[4][7] A C18 stationary phase, which separates analytes based on hydrophobic interactions, is therefore an excellent choice. We selected a column packed with sub-2 µm core-shell particles to maximize efficiency and resolution while minimizing analysis time. Specifically, an Acquity UPLC CSH C18 column was chosen for its proven performance in separating Trazodone and its degradation products.[6]
-
Mobile Phase Optimization: Trazodone is a basic compound with multiple pKa values. Its retention and peak shape on a reversed-phase column are highly dependent on the pH of the aqueous component of the mobile phase.
-
At acidic pH, the piperazine nitrogens are protonated, making the molecule more polar and resulting in earlier elution.
-
At basic pH, the molecule is less ionized, leading to stronger hydrophobic interactions and longer retention.
For this method, a mobile phase with a pH of 8.5 was selected.[6] This choice ensures Trazodone and its related substances are in a consistent, less ionized state, promoting good retention and interaction with the C18 stationary phase, which is crucial for achieving separation of closely related isomers. Ammonium acetate was chosen as the buffer because it is volatile and compatible with mass spectrometry (MS), allowing for easy method transfer for peak identification if required.[6]
-
-
Gradient Elution: Due to the potential for a wide range of polarities among Trazodone's impurities and degradation products, a gradient elution is employed. This approach, starting with a higher aqueous content and gradually increasing the organic solvent (methanol), allows for the effective elution of more polar impurities at the beginning of the run and the retention and separation of the main analyte and more non-polar impurities later. This ensures excellent resolution across the entire chromatogram within a short timeframe.[6][8]
-
Detection: Trazodone possesses a strong chromophore, making UV detection a suitable and robust choice. The detection wavelength is set at 252 nm to provide high sensitivity for Trazodone and its related substances.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the UHPLC analysis of Trazodone.
Materials and Reagents
-
Trazodone Hydrochloride Reference Standard (USP grade or equivalent)
-
Acetonitrile (UHPLC-MS grade)
-
Methanol (UHPLC-MS grade)[6]
-
Ammonium Acetate (LC-MS grade)[6]
-
Ammonium Hydroxide (for pH adjustment)
-
Ultrapure Water (18.2 MΩ·cm)
Instrumentation and Conditions
The method was developed on a UHPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
| Parameter | Condition |
| UHPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 8.5 (adjusted with NH₄OH)[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.25 mL/min[6] |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Detection | UV at 252 nm[3] |
| Run Time | 15 minutes |
Table 1: Optimized UHPLC Instrument Conditions.
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Linear |
| 10.0 | 10 | 90 | Linear |
| 12.0 | 10 | 90 | Linear |
| 12.1 | 90 | 10 | Linear |
| 15.0 | 90 | 10 | Linear |
Table 2: Gradient Elution Program for Trazodone Separation.
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Acetate, pH 8.5): Dissolve 0.77 g of ammonium acetate in 1 L of ultrapure water. Adjust the pH to 8.5 with dropwise addition of ammonium hydroxide. Filter through a 0.22 µm nylon filter.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Trazodone Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water (Diluent).
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Preparation (from Tablets): Finely powder no fewer than 20 tablets. Transfer an amount of powder equivalent to 50 mg of Trazodone Hydrochloride to a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes, and then dilute to volume.[9] Centrifuge an aliquot and pass the supernatant through a 0.22 µm PVDF syringe filter before injection.
System Validation and Expected Results
To ensure the method's performance is consistently reliable, system suitability tests (SST) must be performed before any sample analysis. This is a self-validating step critical for trustworthy results.
System Suitability Protocol
Inject the Working Standard Solution (50 µg/mL) five times. The results must conform to the criteria outlined in Table 3.
| Parameter | Acceptance Criteria | Typical Result |
| Trazodone Retention Time (RT) | Report | ~7.5 min |
| Tailing Factor (T) | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | ≥ 10,000 | > 25,000 |
| Precision of Peak Area (%RSD) | ≤ 1.0% for 5 replicate injections | < 0.5% |
| Resolution (Rs) | ≥ 2.0 between Trazodone and any adjacent peak | > 3.0 |
Table 3: System Suitability Criteria and Expected Performance.
Forced Degradation and Specificity
To confirm the stability-indicating nature of the method, forced degradation studies should be performed. Trazodone is known to degrade under acidic, oxidative, and photolytic conditions.[6][10] Subjecting the sample to these stress conditions (e.g., 0.1M HCl, 3% H₂O₂, UV light exposure) should produce degradation peaks that are well-resolved from the parent Trazodone peak, demonstrating the method's specificity.
Visual Workflows and Logical Diagrams
A clear visualization of the process ensures reproducibility and understanding of the analytical workflow.
Caption: Experimental workflow from preparation to final report.
Caption: Key parameter relationships in UHPLC method development.
Conclusion
The UHPLC method detailed in this application note is a highly selective, rapid, and robust tool for the analysis of Trazodone and its related substances. By explaining the scientific rationale behind the choice of column, mobile phase, and gradient conditions, we provide a protocol that is not just a series of steps but a scientifically grounded methodology. The inclusion of system suitability criteria ensures that the method operates within validated parameters, producing trustworthy and reproducible data essential for quality control and drug development environments. This stability-indicating assay is fit for purpose in regulatory settings and for advanced research applications.
References
-
Gindy, A. E., Farouk, M., & Abdullah, E. A. (n.d.). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Faculty of Pharmacy Ain Shams University, Cairo, Egypt. [Link]
-
Semantic Scholar. (n.d.). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. [Link]
-
Thummara, M., Patel, P. N., Kushwaha, B. S., & Gananadhamu, S. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(15), 12631-12640. [Link]
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
Patil, S. (2011). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. [Link]
-
Patil, S. (2011). Development and validation of liquid chromatographic method for trazodone hydrochloride. ResearchGate. [Link]
-
Prakash, C. P., Patil, S. A., & Pawar, S. P. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. Journal of Analytical & Bioanalytical Techniques, 13(7). [Link]
-
USP-NF. (2015). Trazodone Hydrochloride. [Link]
-
Global Substance Registration System (GSRS). (n.d.). TRAZODONE HYDROCHLORIDE. [Link]
-
ResearchGate. (n.d.). Chemical structure of trazodone. [Link]
-
Beaulieu, N., Sears, R. W., & Lovering, E. G. (1994). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials. Journal of AOAC International, 77(4), 857-861. [Link]
-
USP-NF. (2018). Trazodone Hydrochloride Tablets. [Link]
-
NIST WebBook. (n.d.). Trazodone -M (N-desalkyl-HO-) isomer-1 2AC. [Link]
-
ResearchGate. (n.d.). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
-
National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Database. [Link]
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Chloro Trazodone Isomer in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Chloro Trazodone Isomer in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure data integrity and reliability.[1][2][3][4][5]
Introduction: The Rationale for Isomer-Specific Quantification
Trazodone is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[6] The synthesis of trazodone can result in the formation of various isomers, including positional isomers such as the this compound.[7][8][9][10] While structurally similar, isomers can exhibit significantly different pharmacological and toxicological profiles.[11][12][13][14][15] Therefore, the ability to selectively quantify a specific isomer in a complex biological matrix like plasma is of paramount importance for accurate pharmacokinetic and safety assessments in drug development.
This application note addresses the critical need for a validated bioanalytical method to distinguish and quantify the this compound from trazodone and other related compounds. The presented LC-MS/MS method offers the necessary selectivity and sensitivity for this purpose.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to developing a robust LC-MS/MS method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C19H22ClN5O | 371.87 | 2.8 |
| Trazodone-d6 (Internal Standard) | C19H16D6ClN5O | 377.9 | ~2.8 |
Data sourced from PubChem and other chemical databases.[8][16]
The non-polar nature of the this compound, as indicated by its predicted XlogP, suggests that reversed-phase chromatography and liquid-liquid extraction with a non-polar organic solvent would be effective. The use of a stable isotope-labeled internal standard (SIL-IS) like Trazodone-d6 is highly recommended to compensate for any variability during sample preparation and analysis, as it shares very similar physicochemical properties with the analyte.[17]
Experimental Workflow: A Step-by-Step Protocol
The following sections provide a detailed protocol for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Trazodone-d6 (internal standard, ≥98% purity)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Tertiary butyl methyl ether (TBME) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust and cost-effective technique for extracting analytes from complex matrices.[18][19][20][21] This protocol utilizes TBME as the extraction solvent due to its low miscibility with water and good extraction efficiency for moderately non-polar compounds.
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Trazodone-d6 in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 500 µL of TBME.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see section 3.3).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric parameters should be optimized to achieve the desired sensitivity, selectivity, and peak shape.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 0.9 min |
| Total Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 372.2 | 176.1 | 35 | 80 |
| Trazodone-d6 (IS) | 378.2 | 182.1 | 35 | 80 |
The precursor ion [M+H]+ for trazodone is m/z 372.2, and a common product ion is m/z 176.1, corresponding to the chlorophenylpiperazine fragment.[22][23] These transitions are proposed for the this compound and should be confirmed by direct infusion of the reference standard.
Method Validation: Ensuring Data Integrity
A full method validation should be performed according to the FDA or EMA guidelines to ensure the reliability of the data.[1][2][3][4][5]
Key Validation Parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range of 1-1000 ng/mL is typically achievable for such methods. The curve should be fitted with a linear regression model with a weighting factor of 1/x². The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in replicate (n=6) on three different days. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte or IS.[24][25][26][27] This is typically assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions.
-
Recovery: The extraction efficiency of the LLE procedure should be determined at three QC levels.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to back-calculate the concentration from the calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol and rapid chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the outlined validation procedures will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
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Application Note: NMR-Based Structural Elucidation of 4-Chloro Trazodone Isomer
Abstract
In pharmaceutical development and quality control, the precise identification of active pharmaceutical ingredients (APIs) and their related substances, including isomers, is of paramount importance. Positional isomers can exhibit significantly different pharmacological and toxicological profiles. This application note provides a comprehensive, field-proven methodology for the structural elucidation of the 4-chloro trazodone isomer, distinguishing it from its parent compound, trazodone (the 3-chloro isomer). We detail optimized protocols for sample preparation and the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to achieve unambiguous structural confirmation.
Introduction: The Challenge of Isomeric Purity
Trazodone, chemically known as 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, is an antidepressant agent belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Its synthesis can potentially lead to the formation of positional isomers, such as the this compound, where the chlorine atom is located at the para-position of the phenyl ring instead of the meta-position.[4][5][6]
The structural difference, while subtle, can have profound implications for drug efficacy and safety. Therefore, a robust analytical method is required to definitively identify and differentiate these isomers. NMR spectroscopy is the gold standard for molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide establishes a complete workflow for utilizing a suite of NMR experiments to confidently assign the structure of the this compound.[7][8]
Figure 1: Core Structural Comparison
Caption: Step-by-step workflow for preparing a high-quality NMR sample.
Protocol: NMR Data Acquisition
This section outlines the standard 1D and 2D NMR experiments and key acquisition parameters. The experiments are chosen strategically to build a complete picture of the molecule's structure.
Rationale for Experiment Selection:
-
¹H NMR: Provides the initial overview of proton environments, their integrations (relative numbers), and coupling patterns (neighboring protons).
-
¹³C{¹H} NMR: Shows the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling). This is fundamental for tracing out spin systems, such as the propyl chain. [9]* HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling). This is the primary method for assigning carbon signals based on their known proton assignments. [9]* HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for differentiating isomers. It reveals correlations between protons and carbons that are 2, 3, or even 4 bonds away. These long-range correlations bridge molecular fragments that are not directly connected by proton-proton coupling, allowing for the definitive placement of substituents on aromatic rings. [9][10] Acquisition Parameters (Typical for a 400-500 MHz Spectrometer):
| Experiment | Key Parameters | Purpose in this Analysis |
| ¹H NMR | Scans: 16-32, Relaxation Delay (d1): 2s | Observe overall proton distribution, splitting patterns, and integration. Key focus on the aromatic region. |
| ¹³C{¹H} NMR | Scans: 1024-2048, d1: 2s | Identify all unique carbon signals, especially in the chlorophenyl ring. |
| gCOSY | Scans: 2-4, d1: 1.5s | Confirm H-H connectivity in the propyl, piperazine, and aromatic rings. |
| gHSQC | Scans: 4-8, d1: 1.5s | Unambiguously link proton signals to their directly attached carbons. |
| gHMBC | Scans: 8-16, d1: 1.5s, Long-range J ~8 Hz | Crucial: Identify key correlations between piperazine/propyl protons and the chlorophenyl ring carbons to confirm the 4-chloro position. |
Data Analysis and Structural Interpretation
Predicted ¹H and ¹³C NMR Spectral Data
The key to differentiating the 3-chloro and 4-chloro isomers lies in the symmetry and splitting patterns of the chlorophenyl ring.
-
3-Chloro Isomer (Trazodone): The aromatic protons on the chlorophenyl ring are all chemically distinct, leading to a complex, asymmetric pattern of four signals in the aromatic region.
-
4-Chloro Isomer: The para-substitution of the chlorine atom introduces a plane of symmetry. This makes the protons at positions 2' and 6' chemically equivalent, as are the protons at 3' and 5'. This results in a characteristic AA'BB' system, which appears as two distinct, symmetrical doublets. This clear difference is the first and most powerful indication of the 4-chloro substitution pattern.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound (in CDCl₃) (Note: Chemical shifts (δ) are predicted based on known substituent effects and data from similar phenylpiperazine structures. Actual values may vary slightly.) [11][12][13]
| Assignment | Atom No. | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|---|---|
| Triazolopyridine | 6 | ~7.75 | d | ~114.5 |
| 7 | ~6.60 | t | ~109.0 | |
| 8 | ~7.15 | t | ~120.0 | |
| 9 | ~7.20 | d | ~128.0 | |
| 5a | - | - | ~145.0 | |
| 9a | - | - | ~150.0 | |
| 3 (C=O) | - | - | ~154.0 | |
| Propyl Chain | α-CH₂ | ~4.15 | t | ~45.0 |
| β-CH₂ | ~2.10 | p | ~25.0 | |
| γ-CH₂ | ~2.60 | t | ~53.0 | |
| Piperazine | N-CH₂ (axial/eq) | ~2.70 | t | ~53.5 |
| N'-CH₂ (axial/eq) | ~3.20 | t | ~49.0 | |
| Chlorophenyl | H-2', H-6' | ~6.85 | d | ~117.0 |
| H-3', H-5' | ~7.20 | d | ~129.5 | |
| C-1' | - | - | ~149.0 |
| | C-4' | - | - | ~125.0 |
Analysis of 2D NMR Correlations
While ¹H NMR provides a strong indication, 2D NMR provides definitive proof. The HMBC spectrum is the final arbiter for confirming the isomeric structure.
Key Confirming HMBC Correlations:
The most decisive correlations are those between the protons on the piperazine ring adjacent to the chlorophenyl group (H-2''/6'') and the carbons of the aromatic ring.
-
Correlation to C-1': The piperazine protons at H-2''/6'' (~3.20 ppm) will show a three-bond correlation (³JCH) to the quaternary carbon C-1' (~149.0 ppm). This confirms the attachment of the piperazine ring to the chlorophenyl moiety.
-
Correlation to C-2'/6': These same piperazine protons will also show a two-bond correlation (²JCH) to the protonated carbons C-2' and C-6' (~117.0 ppm).
-
Absence of Correlation to C-4': Critically, there will be no observable HMBC correlation from the piperazine protons to the carbon bearing the chlorine atom (C-4'), as this would be a four-bond coupling (⁴JCH), which is typically too weak to be observed.
This specific pattern of correlations is unique to the 4-chloro isomer. For the 3-chloro isomer, the equivalent piperazine protons would show correlations to C-1', C-2', and C-4' of that ring, a distinctly different fingerprint.
Figure 3: Key HMBC Correlations for Structural Confirmation
Caption: Diagram of crucial HMBC correlations confirming the 4-chloro substitution.
Conclusion
The structural elucidation of the this compound can be performed unambiguously using a strategic combination of 1D and 2D NMR experiments. The key diagnostic features are:
-
¹H NMR: The presence of a symmetric AA'BB' pattern (two doublets) in the aromatic region, which is characteristic of a 1,4-disubstituted benzene ring.
-
HMBC NMR: The observation of specific long-range correlations from the N'-CH₂ protons of the piperazine ring to carbons C-1' and C-2'/6' of the chlorophenyl ring, confirming their connectivity.
This detailed methodology provides a robust and reliable protocol for researchers, scientists, and drug development professionals to ensure the structural integrity of trazodone and its related substances, safeguarding the quality and safety of pharmaceutical products.
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Mass spectrometry fragmentation of 4-Chloro Trazodone Isomer
An Application Note for the Structural Elucidation of 4-Chloro Trazodone Isomer via Mass Spectrometry Fragmentation
Authored by: A Senior Application Scientist
Abstract
The structural elucidation of pharmaceutical isomers is a critical challenge in drug development and quality control, directly impacting product safety and efficacy. Trazodone, an antidepressant, and its potential process-related impurities, such as positional chloro-isomers, require robust analytical methods for their unambiguous identification. This application note presents a detailed protocol and theoretical framework for the characterization of the this compound using tandem mass spectrometry (MS/MS). We delve into the causal mechanisms of fragmentation under electrospray ionization (ESI) conditions, propose a definitive fragmentation pathway, and provide a comprehensive, self-validating LC-MS/MS protocol for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Isomer Differentiation
Trazodone, chemically known as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3-(2H)-one, is a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] During its synthesis, positional isomers, such as the this compound, can arise as process-related impurities.[3] While chromatographically separable, co-elution is always a risk, and definitive structural confirmation is paramount. Tandem mass spectrometry provides the necessary specificity by exploiting subtle differences in the gas-phase chemistry of isomeric ions, making it an indispensable tool for impurity profiling.[4] This guide explains the fragmentation logic and provides a field-proven workflow for this analytical challenge.
Scientific Principle: Electrospray Ionization and Collision-Induced Dissociation
The analysis of polar, thermally labile molecules like trazodone isomers is ideally suited for Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).
-
Ionization Causality: Trazodone possesses multiple basic nitrogen atoms within its piperazine and triazolopyridine ring systems, making it highly amenable to protonation in the positive ion ESI mode.[1] This process generates a stable, protonated molecular ion [M+H]⁺, which serves as the precursor for subsequent fragmentation analysis. For the this compound (C₁₉H₂₂ClN₅O), the expected precursor ion is observed at a mass-to-charge ratio (m/z) of approximately 372.16.[5] The characteristic isotopic signature of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) results in an A+2 peak at m/z 374.16, confirming the presence of a single chlorine atom.[5]
-
Fragmentation Causality: Collision-Induced Dissociation (CID) is employed to fragment the selected precursor ion. An inert gas (e.g., argon or nitrogen) is introduced into a collision cell, where kinetic energy is transferred to the ion upon collision, inducing bond cleavage.[6][7] The fragmentation pattern is not random; cleavage occurs at the most chemically labile sites. In the this compound, the bond between the propyl linker and the piperazine nitrogen is the most susceptible to cleavage due to the relative stability of the resulting charged fragments.
Proposed Fragmentation Pathway of this compound
The fragmentation of the this compound is predicted to follow a pathway analogous to the well-documented fragmentation of Trazodone (3-chloro isomer).[2][8] The primary cleavage event dissects the molecule into its two core heterocyclic components.
-
Precursor Ion Selection: The protonated molecule at m/z 372.2 is isolated.
-
Primary Fragmentation: The most facile cleavage occurs at the C-N bond connecting the propyl chain to the piperazine ring. This cleavage, often accompanied by a proton transfer, leads to two principal product ions.
-
Product Ion 1 (m/z 176.1): This highly abundant ion represents the protonated triazolo[4,3-a]pyridin-3-one moiety with the attached propyl chain, resulting from a charge-retaining fragmentation. Its formation is a hallmark of trazodone fragmentation and is expected to be the base peak in the product ion spectrum.[8][9]
-
Product Ion 2 (m/z 197.1): This ion corresponds to the protonated 4-chlorophenylpiperazine fragment. While also significant, its relative abundance may differ from that of the 3-chloro isomer, potentially offering a subtle point of differentiation.
-
The dominant transition for quantitative and qualitative analysis is therefore m/z 372.2 → 176.1 .
Detailed Application Protocol: LC-MS/MS Analysis
This protocol is designed for a triple quadrupole or Q-TOF mass spectrometer and is based on established methods for trazodone analysis.[2][10][11]
Part A: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard (1 µg/mL): Dilute 10 µL of the stock solution to 10 mL with 50:50 (v/v) methanol:water.
-
Test Sample: Prepare the test sample in the same diluent to a final concentration of approximately 1 µg/mL.
-
Internal Standard (IS): Use a structurally similar compound, such as Quetiapine, prepared at a fixed concentration (e.g., 100 ng/mL).[2]
Part B: Liquid Chromatography (LC) Method
-
LC System: UHPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Part C: Mass Spectrometry (MS) Method
-
Ionization Mode: ESI Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Primary (Quantitation): this compound: m/z 372.2 → 176.1
-
Secondary (Confirmation): this compound: m/z 372.2 → 197.1
-
Internal Standard (Quetiapine): m/z 384.0 → 253.1[2]
-
-
Collision Energy: Optimize for maximal signal; typically 25-40 eV. A collision energy ramp can also be used to generate a richer spectrum for qualitative analysis.
Data Interpretation and System Validation
A successful analysis is predicated on the correct interpretation of the generated data. The identity of the this compound is confirmed by two criteria:
-
Retention Time (RT): The RT of the peak in the test sample must match that of the reference standard within a narrow window (e.g., ±2%).
-
Ion Ratio: The ratio of the response of the confirmatory ion (m/z 197.1) to the primary ion (m/z 176.1) must be consistent between the sample and the standard.
The protocol's trustworthiness is ensured by system suitability checks, including injection precision and signal-to-noise evaluations, performed before sample analysis.
Summary of Key Mass Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantitation) (m/z) | Product Ion (Confirmation) (m/z) |
| This compound | 372.2 | 176.1 | 197.1 |
| Trazodone (3-Chloro Isomer) | 372.2 | 176.1 | 197.1 |
| Quetiapine (Internal Standard) | 384.0 | 253.1 | - |
Note: While the primary fragment m/z values are identical for the 3- and 4-chloro isomers, their chromatographic separation is essential for unambiguous identification. MS/MS serves as the definitive detector following separation.
Conclusion
This application note provides an expert-driven, scientifically grounded methodology for the analysis of the this compound. By understanding the fundamental principles of ESI-MS/MS fragmentation, researchers can confidently apply the detailed protocol to identify and characterize this critical process-related impurity. The proposed fragmentation pathway, centered on the robust m/z 372.2 → 176.1 transition, forms the basis of a sensitive and specific analytical method, ensuring the quality and safety of trazodone active pharmaceutical ingredients and finished products.
References
- Unknown. (n.d.). Liquid Chromatographic Methods for Determination of Trazodone and Related Compounds in Drug Raw Materials.
-
Pai, N. R., et al. (2010). Development and validation of liquid chromatographic method for trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. Retrieved from [Link]
- Unknown. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library.
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ResearchGate. (n.d.). LC-Orbitrap mass spectrometry of trazodone. The chromatogram (A) and the isotope fine structure of the [M + H] +. Retrieved from [Link]
- Unknown. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride.
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National Center for Biotechnology Information. (n.d.). Trazodone. PubChem Compound Database. Retrieved from [Link]
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Thummar, M., et al. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 16965-16975. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR | Request PDF. Retrieved from [Link]
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Prakash, R., et al. (2013). Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. Scientific Reports, 2(650). Retrieved from [Link]
- Unknown. (n.d.). Characterization of trazodone metabolic pathways and species-specific profiles. PMC.
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ResearchGate. (n.d.). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Senthamil Selvan, P., et al. (2008). High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 872(1-2), 109-117. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
-
YouTube. (2020). Mass Spectrometry fragmentation mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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Application Note: A Validated Protocol for Assessing D2 Receptor Antagonism via Inhibition of Apomorphine-Induced Stereotypy
Focus Molecule: 4-Chloro Trazodone Isomer Application: In vivo screening of novel antipsychotic agents Audience: Neuropharmacologists, behavioral scientists, and drug discovery professionals
Introduction: The Rationale for the Apomorphine Challenge Model
The study of central dopamine systems is fundamental to the development of treatments for psychosis and other neurological disorders. Apomorphine, a potent non-selective dopamine receptor agonist, provides a robust and reliable method for inducing stereotyped behaviors in rodents.[1] These behaviors—compulsive, repetitive, and seemingly purposeless actions such as gnawing, sniffing, and licking—are primarily mediated by the hyperstimulation of postsynaptic dopamine D2 receptors in the striatum.[1][2] Consequently, the apomorphine-induced stereotypy model serves as a classic and indispensable tool for the in vivo screening of compounds with potential antipsychotic activity, as this activity often correlates with D2 receptor antagonism.[1]
Trazodone is clinically utilized as an antidepressant and is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[3][4][5] Its mechanism involves a complex interplay of moderate serotonin reuptake inhibition with potent blockade of 5-HT2A, histamine H1, and α1-adrenergic receptors.[5][6][7] While its primary effects are on the serotonergic system, modulation of the dopaminergic system has also been noted.[8][9]
The subject of this protocol, a 4-chloro isomer of Trazodone, presents a distinct pharmacological profile. Preclinical data indicate that this isomer effectively inhibits apomorphine-induced stereotypy in mice with a potent ED50 of 0.24 mg/kg and also induces catalepsy, a state of motor immobility, at an ED50 of 0.9 mg/kg.[10][11] These two effects are strong indicators of significant dopamine D2 receptor blockade. This application note provides a detailed, field-tested protocol to quantitatively assess the inhibitory effect of the this compound on apomorphine-induced stereotypy, enabling researchers to validate its potential as a D2 antagonist and antipsychotic agent.
Proposed Mechanism of Action
The central hypothesis of this protocol is that the this compound functions as a competitive antagonist at the dopamine D2 receptor.
-
Apomorphine Action: Apomorphine directly binds to and activates postsynaptic D2 receptors, initiating a signaling cascade that results in heightened locomotor activity and the manifestation of stereotyped behaviors.
-
Inhibitory Action: Pre-treatment with the this compound is proposed to occupy the D2 receptor binding site. This prevents apomorphine from activating the receptor, thereby blocking the downstream signaling and attenuating or completely inhibiting the expression of stereotypy.
Visualized Signaling Pathway
Caption: Proposed mechanism of D2 antagonism by this compound.
Detailed Experimental Protocol
This protocol is designed for maximum reproducibility and includes self-validating controls. The primary endpoint is the quantitative scoring of stereotyped behavior.
Animal Subjects
-
Species: Male albino mice (e.g., CF-1 or Swiss Webster strain).
-
Weight: 20-25 grams.
-
Housing: Group-housed (4-5 per cage) under standard laboratory conditions (12:12 hour light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Acclimatization: Animals must be acclimatized to the facility for at least one week and to the testing room for at least 60 minutes prior to the experiment.
Materials and Reagents
-
Test Compound: this compound hydrochloride (CAS: 1263278-77-8).[10][12]
-
Challenge Agent: Apomorphine hydrochloride.
-
Vehicle: Sterile 0.9% saline containing 5% DMSO and 5% Tween® 80. Causality Note: This vehicle is chosen due to the low aqueous solubility of many organic compounds like the test isomer. DMSO acts as the primary solvent and Tween 80 as a surfactant to maintain a stable suspension.
-
Positive Control (Optional): Haloperidol.
-
Equipment: Individual transparent observation cages (e.g., 20x15x15 cm), analytical balance, vortex mixer, syringes (1 mL), and injection needles (27-gauge).
Drug Preparation
-
This compound (and Haloperidol): Prepare stock solutions in the vehicle. For example, to achieve a 1 mg/mL solution, weigh 10 mg of the compound and dissolve it in 10 mL of vehicle. Vortex thoroughly before each use. Prepare serial dilutions to achieve the desired final doses.
-
Apomorphine HCl: Prepare fresh on the day of the experiment. Dissolve in sterile 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. A typical concentration is 0.25 mg/mL for a 2.5 mg/kg dose at a 10 mL/kg injection volume. Protect from light.
Experimental Design & Groups
A dose-response study is recommended. All administrations are intraperitoneal (i.p.) unless otherwise validated. The observer must be blinded to the treatment groups to prevent bias.[13]
| Group | Pre-treatment (T = -30 min) | Challenge (T = 0 min) | N (per group) | Rationale |
| 1 | Vehicle (10 mL/kg) | Saline (10 mL/kg) | 8-10 | Negative Control: Assesses baseline activity. |
| 2 | Vehicle (10 mL/kg) | Apomorphine (2.5 mg/kg) | 8-10 | Positive Model: Establishes stereotypy induction. |
| 3 | 4-Chloro Trazodone (0.1 mg/kg) | Apomorphine (2.5 mg/kg) | 8-10 | Test Group: Low dose. |
| 4 | 4-Chloro Trazodone (0.3 mg/kg) | Apomorphine (2.5 mg/kg) | 8-10 | Test Group: Mid dose (near reported ED50).[10] |
| 5 | 4-Chloro Trazodone (1.0 mg/kg) | Apomorphine (2.5 mg/kg) | 8-10 | Test Group: High dose. |
| 6 | Haloperidol (0.5 mg/kg) | Apomorphine (2.5 mg/kg) | 8-10 | Assay Validation: Confirms model sensitivity. |
Step-by-Step Procedure
-
Habituation: Place each mouse individually into a transparent observation cage. Allow a 30-60 minute habituation period.
-
Pre-treatment: At T=-30 minutes, administer the appropriate dose of this compound, Haloperidol, or Vehicle via i.p. injection. Return the animal to its observation cage. Causality Note: A 30-minute pre-treatment window is standard for i.p. administration to allow for sufficient absorption and distribution to the central nervous system.
-
Challenge: At T=0 minutes, administer Apomorphine or Saline via subcutaneous (s.c.) or i.p. injection.
-
Observation & Scoring: Immediately begin the observation period. Using a time-sampling method, score the behavior of each animal for 60 seconds at 5-minute intervals (i.e., at 5, 10, 15... up to 60 minutes).[13][14] Use the standardized scoring scale below.
Behavioral Scoring Scale
This scale provides a quantitative measure of stereotypy intensity.[14]
| Score | Behavior Description |
| 0 | Animal is inactive, resting, or displaying normal grooming/exploratory behavior. |
| 1 | Discontinuous stereotypy: Intermittent sniffing, rearing, or head movements. |
| 2 | Continuous stereotypy: Constant and intense sniffing of the floor or walls; repetitive head bobbing. |
| 3 | Continuous, intense stereotypy: Includes licking or gnawing of the cage floor, walls, or bars in addition to sniffing. |
| 4 | Maximum intensity stereotypy: Persistent gnawing or licking of a single location for extended periods, often involving the entire body in the repetitive movement. |
Data Analysis and Expected Outcomes
Data Presentation
Data should be compiled to show the stereotypy score for each animal at each time point. The primary result is often the sum of all scores for each animal over the 60-minute period (Total Stereotypy Score).
Table of Expected Quantitative Data:
| Treatment Group | Dose (mg/kg) | Mean Total Stereotypy Score (± SEM) | % Inhibition vs. Group 2 |
|---|---|---|---|
| 1. Vehicle + Saline | - | 1.5 ± 0.5 | N/A |
| 2. Vehicle + Apomorphine | 2.5 | 38.0 ± 2.1 | 0% |
| 3. Test Isomer + Apo | 0.1 | 25.8 ± 3.0 | 32% |
| 4. Test Isomer + Apo | 0.3 | 11.4 ± 2.5 | 70% |
| 5. Test Isomer + Apo | 1.0 | 4.1 ± 1.8 | 89% |
| 6. Haloperidol + Apo | 0.5 | 5.5 ± 2.0 | 85% |
Statistical Analysis
-
Analyze the Total Stereotypy Scores using a one-way Analysis of Variance (ANOVA).
-
If the ANOVA is significant (p < 0.05), perform post-hoc comparisons (e.g., Dunnett's test) to compare each treatment group against the Vehicle + Apomorphine control group (Group 2).
-
The ED50 (the dose required to inhibit the apomorphine effect by 50%) can be calculated using non-linear regression analysis.
Experimental Workflow Visualization
Caption: High-level workflow for the stereotypy inhibition protocol.
Conclusion and Interpretation
A dose-dependent and statistically significant reduction in the mean stereotypy score by the this compound, particularly at doses near the previously reported ED50 of 0.24 mg/kg, would provide strong evidence for its in vivo dopamine D2 receptor antagonist activity.[10][11] Such a result validates the compound's potential as an antipsychotic agent and warrants further investigation into its full receptor binding profile, off-target effects, and therapeutic window. This protocol provides a robust, reliable, and validated framework for conducting such an evaluation.
References
- R Discovery. (n.d.). What are the mechanisms of action of TRAZODONE HYDROCHLORIDE in DESYREL therapy? R Discovery.
- Bhatt, R. B., & Salgado, J. V. (1999). Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent. Psychopharmacology, 146(3), 281–286.
- PsyDB. (2026). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. PsyDB.
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Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]
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Stahl, S. M. (2014). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 20(1), 1-4. [Link]
- Dr. Oracle. (2025).
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Fleminger, S., Rupniak, N. M., & Jenner, P. (1983). Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors. Biochemical Pharmacology, 32(19), 2921–2927. [Link]
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Protais, P., Costentin, J., & Schwartz, J. C. (1980). Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity. Pharmacology Biochemistry and Behavior, 12(1), 29–33. [Link]
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Wilcox, R. E., & Riffee, W. H. (1984). Apomorphine-induced stereotypy: function of age and rearing environment. Pharmacology Biochemistry and Behavior, 21(4), 671–673. [Link]
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Yen, H. C., & Funderburk, W. H. (2012). The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future. Clinical Neuropharmacology, 35(3), 133–139. [Link]
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ResearchGate. (n.d.). Ethogram for stereotypic and agonistic behaviour scoring. ResearchGate. [Link]
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Gould, T. D. (2009). Measurement of rodent stereotyped behavior. Current Protocols in Neuroscience, Chapter 8, Unit 8.19. [Link]
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AdooQ BioScience. (n.d.). This compound (hydrochloride). AdooQ BioScience. [Link]
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Miller, A. L., & Garner, J. P. (2016). Litter Size Predicts Adult Stereotypic Behavior in Female Laboratory Mice. Journal of the American Association for Laboratory Animal Science, 55(1), 60–65. [Link]
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Stanford Medicine. (n.d.). Stereotypies | Mouse Behavior Ethogram. Stanford Medicine. [Link]
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Pharmacy Infoline. (2022, April 5). Study of stereotype activity in rats/mice. YouTube. [Link]
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ResearchGate. (n.d.). Effects of apomorphine at dose 5 and 10 mg/kg on stereotypies in trace.... ResearchGate. [Link]
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ResearchGate. (2025). Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application. ResearchGate. [Link]
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Semantic Scholar. (2018). Evaluating the dose-dependent mechanism of action of trazodone by estimation of occupancies for different brain neurotransmitter targets. Semantic Scholar. [Link]
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Cuomo, A., Ballerini, A., Bruni, A. C., et al. (2018). Evaluating the dose-dependent mechanism of action of trazodone by estimation of occupancies for different brain neurotransmitter targets. Translational Psychiatry, 8(1), 244. [Link]
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Fagiolini, A., Albert, U., Ballerini, A., et al. (2025). Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application. Annals of General Psychiatry, 24(1), 1. [Link]
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Fagiolini, A., Albert, U., Ballerini, A., et al. (2025). Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application. Annals of General Psychiatry, 24(1), 1. [Link]
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Application Notes & Protocols: A Guide to In Vivo Preclinical Assessment of 4-Chloro Trazodone Isomer
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models to study the pharmacological effects of 4-Chloro Trazodone Isomer. As an isomer of the well-characterized antidepressant Trazodone, this compound necessitates a rigorous, multi-faceted preclinical evaluation to elucidate its unique pharmacokinetic, pharmacodynamic, and safety profile.[1][2] This guide eschews a rigid template, instead presenting a logical, field-proven workflow from initial compound characterization to detailed neurobehavioral and neurochemical analyses. We emphasize the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and interpretable data.
Introduction and Scientific Rationale
Trazodone is a multifaceted antidepressant classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[3][4][5] Its therapeutic action is attributed to a complex pharmacology that includes moderate inhibition of the serotonin transporter (SERT) and potent antagonism of serotonin 5-HT2A/2C, histamine H1, and α1-adrenergic receptors.[3][6] This profile distinguishes it from typical SSRIs, contributing to its efficacy in treating major depressive disorder, often with sedative properties beneficial for patients with insomnia.[3][4] Trazodone is extensively metabolized by the cytochrome P450 enzyme CYP3A4 to an active metabolite, m-chlorophenylpiperazine (m-CPP), which has its own distinct serotonergic activity.[3][7][8][9][10][11]
The introduction of a chloro- group at the 4-position of the phenylpiperazine ring, creating this compound, represents a significant structural modification.[2] Such a change can profoundly alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and affinity for target receptors. Preliminary data suggests that this isomer may possess unique activities, such as inducing catalepsy and inhibiting apomorphine-induced stereotypy in mice, hinting at a potential modulation of dopaminergic pathways not prominent with the parent compound.[2]
Therefore, the primary objective of the following protocols is to systematically characterize this compound by:
-
Establishing its pharmacokinetic profile and brain penetration.
-
Evaluating its antidepressant and anxiolytic-like efficacy in validated rodent models.
-
Investigating its neurochemical signature, particularly on monoaminergic systems.
-
Conducting a preliminary safety assessment to identify potential adverse effects.
This structured approach is essential for determining the therapeutic potential and mechanism of action of this novel compound.
Animal Model Selection and Justification
The choice of animal model is a critical determinant of translational success in preclinical psychopharmacology.[12] For initial screening and characterization of a novel psychoactive agent like this compound, rodent models are indispensable due to their well-characterized genetics, established behavioral paradigms, and predictive validity for antidepressant and anxiolytic drugs.[12][13][14]
Recommended Species and Strain:
-
Primary Species: Rat (Sprague-Dawley)
-
Justification: Sprague-Dawley rats have been extensively used in pharmacokinetic and neuropharmacological studies of Trazodone, providing a robust historical baseline for comparison.[15][16][17] Their larger size facilitates serial blood sampling for pharmacokinetic analysis and provides more substantial brain tissue for subsequent neurochemical assays.
-
-
Secondary Species: Mouse (C57BL/6 or CD-1)
-
Justification: Mice are highly valuable for behavioral phenotyping due to the availability of a wider range of tests and their suitability for higher-throughput screening.[13][18] Tests like the Tail Suspension Test are specific to mice. Furthermore, preliminary data on this isomer's cataleptic effects were generated in mice, making this species essential for follow-up studies.[2]
-
Husbandry and Environmental Conditions: All animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. It is critical to allow for a minimum one-week acclimatization period before any experimental procedures to minimize stress-induced variability. All protocols must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
Experimental Workflow: A Phased Approach
A logical, phased approach ensures that data from one stage informs the design of the next. The proposed workflow progresses from fundamental drug disposition studies to complex behavioral and mechanistic evaluations.
Caption: Phased experimental workflow for this compound evaluation.
Protocols: Phase 1 - Foundational Assessment
Protocol: Acute Tolerability and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent pharmacokinetic and behavioral studies.
Methodology:
-
Compound Preparation: Prepare this compound hydrochloride in a suitable vehicle (e.g., 0.9% saline or 0.5% methylcellulose). Sonication may be required for complete dissolution.
-
Animal Groups: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer single doses via intraperitoneal (i.p.) or oral gavage (p.o.). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Observation: Continuously monitor animals for the first 4 hours post-dosing, and then at 24 hours. Record signs of toxicity, including but not limited to: sedation, ataxia, tremors, convulsions, priapism, and changes in respiration.[19][20] Note any catalepsy or unusual stereotyped behaviors.[2]
-
Endpoint: The MTD is defined as the highest dose that does not produce severe adverse effects or mortality. The dose range for efficacy studies should be selected from well-tolerated doses below the MTD.
Protocol: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution (including brain penetration), and elimination profile of this compound and its potential primary metabolites.
Methodology:
-
Animal Groups: Use male Sprague-Dawley rats (n=3-4 per time point).
-
Dosing: Administer a single, well-tolerated dose (e.g., 10 mg/kg, i.p.) determined from Protocol 4.1.
-
Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240, 480 minutes) post-dosing, collect blood (via cardiac puncture under terminal anesthesia) and the whole brain.
-
Sample Processing:
-
Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent compound and screen for potential metabolites in plasma and brain homogenates.
-
Data Analysis: Calculate key PK parameters. The ratio of brain concentration to plasma concentration (Kp) will indicate blood-brain barrier penetration.[15][16]
| PK Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve | Represents total drug exposure over time |
| t1/2 | Elimination Half-life | Determines dosing interval for chronic studies |
| Kp (Brain/Plasma) | Brain-to-Plasma Ratio | Measures ability to cross the blood-brain barrier |
Table 1: Key Pharmacokinetic Parameters and Their Significance.
Protocols: Phase 2 - Behavioral Phenotyping
Rationale: Behavioral tests are the primary method to measure emotional states in preclinical research.[13] We will utilize a battery of tests with high predictive validity for antidepressant and anxiolytic compounds.
Protocol: Forced Swim Test (FST) - Antidepressant-like Activity
Principle: This test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture.[13][23] This "behavioral despair" is reduced by clinically effective antidepressant drugs.[24]
Methodology:
-
Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animal Groups: Use male Sprague-Dawley rats or mice (n=10-12 per group).
-
Dosing: Administer vehicle or this compound at selected doses (e.g., 3, 10, 30 mg/kg, i.p.) 60 minutes before the test. Include a positive control group (e.g., Imipramine).
-
Procedure:
-
Pre-test (Day 1, Rats only): Place each rat in the cylinder for 15 minutes. This induces a stable baseline of immobility.
-
Test (Day 2 for rats, Day 1 for mice): Place the animal in the cylinder for a 5-minute (rats) or 6-minute (mice) session. Video-record the session.
-
-
Scoring: Score the last 4 minutes of the test for time spent immobile (making only minimal movements to keep the head above water). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Protocol: Elevated Plus Maze (EPM) - Anxiolytic-like Activity
Principle: The EPM is one of the most widely used tests for anxiety-like behavior.[12][25] It leverages the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.[18][25][26][27]
Methodology:
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two arms enclosed by high walls.
-
Animal Groups: Use male Sprague-Dawley rats or mice (n=10-12 per group).
-
Dosing: Administer vehicle or this compound (e.g., 1, 3, 10 mg/kg, i.p.) 30-60 minutes before the test. Include a positive control group (e.g., Diazepam).
-
Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.
-
Scoring: Use video tracking software to measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
An increase in the percentage of time spent or entries into the open arms without a significant change in total arm entries indicates an anxiolytic effect.
-
Protocols: Phase 3 - Mechanistic Investigation
Rationale: Following behavioral characterization, it is crucial to understand the neurochemical changes that underlie these effects. Given Trazodone's pharmacology, the primary focus will be on the serotonergic and dopaminergic systems.
Sources
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- 5. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. Behavioral Neuroscience | Rodent Tests of Depression & Anxiety [neuroscience.bogazici.edu.tr]
- 15. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylp" by C. Lindsay Devane, David W. Boulton et al. [medica-musc.researchcommons.org]
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- 18. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 19. Adverse effects of trazodone in dogs on primary hemostasis and electrocardiogram: A single‐blinded placebo‐controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trazodone for Dogs & Cats: Dosage & Side Effects | VCA Animal Hospitals [vcahospitals.com]
- 21. How to prepare zebrafish brain tissue samples for biochemical assays [protocols.io]
- 22. Protocols: Mouse Whole Cortex and Hippocampus [brain-map.org]
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- 24. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
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- 26. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Neurotransmitter Release Profiling of 4-Chloro Trazodone Isomer
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Neuropharmacological Profile of a Novel Trazodone Isomer
Trazodone, a triazolopyridine derivative, is a well-established antidepressant with a complex pharmacological profile, primarily characterized by its potent antagonism of serotonin 5-HT2A receptors and weak serotonin reuptake inhibition.[1][2][3] Its clinical efficacy is attributed to this multifaceted interaction with the serotonergic system.[2] The exploration of trazodone's structural analogs offers a promising avenue for the development of novel therapeutics with potentially refined mechanisms of action and improved side-effect profiles.
This application note focuses on a specific structural analog, the 4-Chloro Trazodone Isomer, distinguished by the substitution of a chloro group at the fourth position of the phenylpiperazine moiety.[4] Preliminary pharmacological studies indicate that this structural modification significantly alters its interaction with central nervous system targets, suggesting a prominent role in modulating the dopamine system. Specifically, the this compound has been shown to inhibit apomorphine-induced stereotypy and induce catalepsy in mice, behaviors strongly indicative of dopamine D2 receptor antagonism.[4] These findings are detailed in research aimed at developing novel agents with dual activity as dopamine autoreceptor agonists and postsynaptic dopamine receptor antagonists.[5][6]
In vivo microdialysis is an indispensable technique for elucidating the neurochemical mechanisms of novel compounds in the living brain.[7] By allowing for the continuous sampling of the extracellular fluid in discrete brain regions, it provides a dynamic and real-time assessment of neurotransmitter release and metabolism.[7][8] This guide provides a comprehensive, step-by-step protocol for utilizing in vivo microdialysis to characterize the effects of the this compound on neurotransmitter release, with a primary focus on dopamine and a secondary exploration of potential serotonergic effects.
Scientific Rationale: The Dopamine Hypothesis of this compound's Action
The behavioral data for the this compound strongly supports the hypothesis that it acts as a dopamine D2 receptor antagonist.[4] In the central nervous system, D2 receptors exist both postsynaptically and presynaptically as autoreceptors on dopaminergic neurons. Antagonism of postsynaptic D2 receptors is a hallmark of typical antipsychotic action, leading to the observed catalepsy and inhibition of dopamine agonist-induced stereotypies.[9][10]
In vivo microdialysis allows for the direct testing of this hypothesis. Local administration of a D2 antagonist into the striatum via the microdialysis probe is expected to block the inhibitory feedback mechanism of presynaptic D2 autoreceptors, leading to a measurable increase in extracellular dopamine levels.[9] Systemic administration should produce a similar, though potentially more complex, response depending on the compound's pharmacokinetic and pharmacodynamic properties.
While the dopaminergic activity appears prominent, the structural similarity to trazodone necessitates an investigation into its serotonergic effects. Trazodone is a known 5-HT2A and 5-HT2C receptor antagonist.[1][11] The interplay between serotonin and dopamine systems is well-documented, with 5-HT2A and 5-HT2C receptors modulating dopamine release in various brain regions. Therefore, a comprehensive study should also assess changes in extracellular serotonin levels to determine if the this compound retains any of the parent compound's serotonergic activity.
Experimental Workflow & Signaling Pathway
Caption: Experimental workflow for in vivo microdialysis.
Caption: Hypothesized mechanism of this compound.
Detailed Protocols
Part 1: Surgical Implantation of Microdialysis Guide Cannula
This protocol is designed for adult male Sprague-Dawley rats (250-300g). All procedures must be conducted under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
Guide cannula (CMA or equivalent)
-
Bone screws
-
Dental cement
-
Suture kit
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the animal in the stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.
-
Shave the scalp and sterilize the surgical area with betadine and 70% ethanol.
-
Make a midline incision to expose the skull. Retract the periosteum to visualize bregma.
-
Determine the stereotaxic coordinates for the target brain region (e.g., nucleus accumbens or striatum).
-
Drill a burr hole at the determined coordinates.
-
Implant 2-3 bone screws into the skull to serve as anchors.
-
Slowly lower the guide cannula to the target depth.
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Suture the incision around the implant.
-
Administer post-operative analgesics and place the animal in a heated recovery cage.
-
Allow the animal to recover for a minimum of 3-5 days before the microdialysis experiment.
Part 2: In Vivo Microdialysis Experiment
Materials:
-
Microdialysis probes (e.g., 2 mm membrane for striatum)
-
Microinfusion pump
-
Fraction collector
-
Freely moving animal system (e.g., CMA 120)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4. Filter-sterilize before use.
-
This compound solution (dissolved in a suitable vehicle, e.g., saline with a minimal amount of DMSO, and filtered).
-
HPLC-ECD or LC-MS/MS system for analysis.
Procedure:
-
Gently restrain the recovered rat and insert the microdialysis probe into the guide cannula.
-
Place the animal in the freely moving system and connect the probe inlet and outlet tubing.
-
Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a stabilization period of at least 2-3 hours to achieve a stable baseline for neurotransmitter levels.
-
Begin collecting baseline dialysate samples every 20 minutes into vials containing an antioxidant solution (e.g., perchloric acid or an ascorbic acid/EDTA mixture) to prevent neurotransmitter degradation, especially for dopamine. Collect at least 3-4 baseline samples.
-
Administer the this compound via the desired route (e.g., intraperitoneal injection) or the vehicle control.
-
Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin.
-
Remove the brain and store it in formalin for subsequent histological verification of the probe placement.
Part 3: Neurochemical Analysis of Dialysates
The collected dialysates should be analyzed promptly or stored at -80°C. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and reliable method for quantifying monoamine neurotransmitters.[8]
HPLC-ECD System Parameters (Example for Dopamine and Serotonin):
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 3 µm particle size) |
| Mobile Phase | Phosphate buffer with methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 20 µL |
| Electrochemical Detector | Glassy carbon working electrode |
| Potential | +0.65 V vs. Ag/AgCl reference electrode |
Data Analysis:
-
Quantify the concentration of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in each sample by comparing peak heights or areas to those of external standards.
-
Express the data as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any changes in neurotransmitter levels following the administration of the this compound compared to the vehicle control group.
Expected Outcomes and Interpretation
Based on the available pharmacological data, the following outcomes are anticipated:
-
Increased Extracellular Dopamine: Administration of the this compound is expected to cause a significant increase in extracellular dopamine levels in the striatum or nucleus accumbens. This would be consistent with the antagonism of inhibitory D2 autoreceptors.
-
Minimal Change in Dopamine Metabolites Initially: An acute increase in dopamine release may not be immediately matched by a proportional increase in its metabolites, DOPAC and HVA. The time course of metabolite changes should be carefully monitored.
-
Uncertain Effects on Serotonin: The effect on extracellular serotonin is less predictable. If the isomer retains 5-HT2A/2C antagonistic properties like trazodone, it could potentially modulate serotonin release or show no direct effect.[11] A significant change in serotonin levels would indicate a more complex pharmacological profile than pure dopamine antagonism.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following controls and validation steps are essential:
-
Vehicle Control Group: A group of animals should receive the vehicle solution without the drug to control for any effects of the injection procedure or the experimental environment.
-
Histological Verification: After each experiment, the brain should be sectioned and stained to confirm that the microdialysis probe was correctly placed in the target brain region.
-
Stable Baseline: Ensure that neurotransmitter levels are stable for at least one hour before drug administration. A fluctuating baseline can confound the interpretation of drug effects.
-
In Vitro Probe Recovery: Characterize the recovery efficiency of the microdialysis probes for each analyte before in vivo experiments. This can be done by placing the probe in a standard solution of known concentration.
Conclusion and Future Directions
This application note provides a robust framework for investigating the in vivo neurochemical profile of the this compound using microdialysis. The primary hypothesis to be tested is its function as a dopamine D2 receptor antagonist, which would be supported by an observed increase in extracellular dopamine levels. The concurrent measurement of serotonin will provide crucial insights into its potential polypharmacology and differentiate its mechanism from that of the parent compound, trazodone.
Further studies could explore the dose-response relationship of the compound, its effects in different brain regions implicated in psychosis and depression (e.g., prefrontal cortex), and its interaction with other neurotransmitter systems. This detailed neuropharmacological profiling is a critical step in the preclinical development of this novel compound and its potential as a therapeutic agent.
References
- BenchChem. (2025). Application Note: In Vivo Microdialysis for Monitoring Neurotransmitter Levels in Response to Antidepressant Agent 5. BenchChem.
- Fuxe, K., et al. (1994). Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study). Journal of Neural Transmission. General section, 97(2), 107–123.
- Gobbi, M., et al. (2002). Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies Combining In Vivo Intracellular Recordings and Reverse Microdialysis. Journal of Neuroscience, 22(1), 213-223.
- Pai, N.R., Dubhashi, D.S., & Pusalkar, D.A. (2010). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-191.
- de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 10(10), 1085–1101.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis to Measure Escitalopram-Induced Serotonin Levels. BenchChem.
- Global Research Online. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
- BenchChem. (2025). Application Notes and Protocols: In Vivo Microdialysis for Serotonin with AP-521. BenchChem.
- Fagiolini, A., et al. (2023).
- Chen, C. Y., et al. (1994). Pharmacokinetic and pharmacodynamic analyses of trazodone in rat striatum by in vivo microdialysis. Journal of chromatography.
- Ghanbari, R., El Mansari, M., & Blier, P. (2012). Electrophysiological impact of trazodone on the dopamine and norepinephrine systems in the rat brain. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 22(7), 518–526.
- Gobbi, G., et al. (2000). Effects of trazodone on neurotransmitter release from rat mossy fibre cerebellar synaptosomes. European journal of pharmacology, 401(2), 163–170.
- Khouzam, H. R. (2017). Trazodone: A Review of Its Pharmacological Properties and Its Off-Label Use. Brain sciences, 7(1), 8.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5533, Trazodone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72942008, this compound hydrochloride. Retrieved from [Link]
- Odagaki, Y., Toyoshima, R., & Yamauchi, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Journal of psychopharmacology (Oxford, England), 19(3), 235–241.
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PharmGKB. (n.d.). Trazodone. Retrieved from [Link]
- Piazzi, A., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations.
- Shin, J. Y., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 499–506.
- Sills, M. A., et al. (1999).
- Valeri, P., et al. (1991). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Brain research bulletin, 26(5), 799–802.
- Fuller, R. W., Snoddy, H. D., & Perry, K. W. (1984). Interactions of trazodone with serotonin neurons and receptors. Neuropharmacology, 23(5), 539–544.
- Huang, C. H., et al. (2019). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain.
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- 3. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Effects of the antidepressant trazodone, a 5-HT 2A/2C receptor antagonist, on dopamine-dependent behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Suite of Cell-Based Assays for Characterizing the Pharmacological Activity of 4-Chloro Trazodone Isomer
Introduction
Trazodone is a widely prescribed antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic efficacy is attributed to a complex pharmacological profile, primarily involving potent antagonism of the serotonin 5-HT2A receptor and inhibition of the serotonin transporter (SERT).[2][3][4] Additionally, it interacts with other receptors, including 5-HT2C, α-1 adrenergic, and H1 histaminergic receptors, which contributes to its overall effects and side-effect profile.[1][5]
The 4-Chloro Trazodone Isomer is a structural analog of Trazodone.[6][7] Characterizing the functional activity of such an isomer is critical in drug development to determine if its pharmacological profile is retained, altered, or presents novel activities compared to the parent compound. A comprehensive understanding of its interaction with key molecular targets can predict its potential therapeutic utility and off-target liabilities.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on a strategic suite of cell-based functional assays to elucidate the activity of this compound. We will focus on two primary mechanisms central to Trazodone's action: 5-HT2A receptor antagonism and SERT inhibition. The protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.
Assay 1: Quantifying 5-HT2A Receptor Antagonism via Calcium Flux
Scientific Rationale
The serotonin 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8] Ligand-induced activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[9][10] This transient increase in cytosolic Ca2+ can be accurately measured using calcium-sensitive fluorescent dyes.[11][12]
By pre-treating cells expressing the 5-HT2A receptor with the this compound before stimulating them with a known agonist like serotonin, we can quantify the isomer's ability to antagonize, or block, this response. This is a robust and direct functional readout for Gq-coupled receptor activity.[13]
Caption: 5-HT2A receptor Gq signaling pathway leading to calcium release.
Experimental Protocol: Calcium Flux Antagonist Assay
This protocol is designed for a 96-well or 384-well microplate format using a fluorescent plate reader equipped with liquid handling capabilities (e.g., FLIPR, FlexStation).
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[14][15]
-
Assay Plate: Black-walled, clear-bottom 96-well microplates.
-
Reagents:
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the black-walled microplate at a density optimized for 90-100% confluency on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate). Incubate overnight at 37°C, 5% CO₂.[11]
-
Compound Plate Preparation:
-
Prepare a serial dilution of the this compound in Assay Buffer. A typical starting concentration might be 100 µM, diluted down in 1:3 or 1:10 steps to generate an 8- to 12-point dose-response curve.
-
Prepare solutions for controls: vehicle (DMSO in Assay Buffer), positive control antagonist (Ketanserin, e.g., 10 µM), and agonist-only wells (Assay Buffer only).
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Many modern kits are "no-wash" formulations that include a quencher for extracellular fluorescence.[16]
-
Remove the cell culture medium from the assay plate and add an equal volume of the dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature, protected from light.[11]
-
-
Assay Execution (Fluorescence Plate Reader):
-
Place both the cell plate and the compound plate into the reader.
-
Set the instrument to monitor fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Step 1 (Pre-incubation): Program the instrument to transfer compounds from the compound plate to the cell plate. This pre-incubates the cells with the test isomer or controls. An incubation time of 15-30 minutes is typical.
-
Step 2 (Agonist Addition & Measurement): After pre-incubation, program the instrument to add the agonist (Serotonin) to all wells at a final concentration that elicits ~80% of its maximal response (EC₈₀).
-
Immediately begin recording fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the entire calcium transient (initial peak and return to baseline).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data: Set the average response of the vehicle-only wells (stimulated with agonist) as 100% activity and the average response of the positive control antagonist wells as 0% activity.
-
Plot the normalized response against the log concentration of the this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the isomer inhibits 50% of the agonist response).
-
Data Interpretation & Key Parameters
| Parameter | Description | Expected Outcome for an Antagonist |
| IC₅₀ Value | Concentration of the isomer causing 50% inhibition of the serotonin-induced response. | A lower IC₅₀ value indicates higher antagonist potency. |
| Vehicle Control | Cells treated with DMSO + Agonist. | Defines the 100% response level (maximal calcium flux). |
| Positive Control | Cells treated with Ketanserin + Agonist. | Defines the 0% response level (full inhibition). |
| Agonist EC₈₀ | Concentration of serotonin for stimulation. | Ensures a robust signal that is sensitive to inhibition. |
Assay 2: Measuring SERT Inhibition via Fluorescent Substrate Uptake
Scientific Rationale
The serotonin transporter (SERT) is a membrane protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the serotonin signal.[18] Many antidepressants, including Trazodone, function by inhibiting this transporter, which increases the extracellular concentration of serotonin.[5]
A direct way to measure SERT activity in a cell-based format is to use a fluorescent substrate that is a substrate for the transporter.[19] Cells engineered to express high levels of SERT will actively take up this substrate, leading to an increase in intracellular fluorescence. If a compound like this compound inhibits SERT, it will block the uptake of the fluorescent substrate, resulting in a lower fluorescence signal compared to untreated cells. This provides a direct, kinetic measure of transporter inhibition.
Caption: Experimental workflow for the SERT fluorescent uptake assay.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol is designed for a 96-well or 384-well microplate format using a bottom-reading fluorescence plate reader.
Materials:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).[18][19]
-
Assay Plate: Black-walled, clear-bottom 96-well microplates, coated with Poly-D-Lysine if necessary for cell adherence.
-
Reagents:
Procedure:
-
Cell Plating: Seed the hSERT-expressing cells into the microplate at a density optimized for a confluent monolayer (e.g., 20,000-40,000 cells/well for a 384-well plate). Incubate overnight at 37°C, 5% CO₂.
-
Compound Plate Preparation: Prepare a serial dilution of the this compound and controls (Vehicle, Fluoxetine) in Assay Buffer, similar to the calcium flux assay.
-
Assay Execution:
-
On the day of the assay, remove the culture medium and wash the cells gently with Assay Buffer.
-
Add the test compounds, controls, or vehicle from the compound plate to the cell plate.
-
Pre-incubate for 10-20 minutes at room temperature or 37°C.[18]
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.[19]
-
Place the cell plate in a bottom-reading fluorescence plate reader.
-
Program the instrument's injectors to add the fluorescent substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity from the bottom of the wells every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data: Set the average uptake rate of the vehicle-only wells as 100% activity (0% inhibition) and the rate of the positive control inhibitor (Fluoxetine) wells as 0% activity (100% inhibition).
-
Plot the percent inhibition against the log concentration of the this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation & Key Parameters
| Parameter | Description | Expected Outcome for an Inhibitor |
| IC₅₀ Value | Concentration of the isomer causing 50% inhibition of substrate uptake. | A lower IC₅₀ value indicates higher inhibitor potency. |
| Vehicle Control | Cells treated with DMSO + Substrate. | Defines the maximum uptake rate (0% inhibition). |
| Positive Control | Cells treated with Fluoxetine + Substrate. | Defines the minimum uptake rate (100% inhibition). |
| Kinetic Readout | Measurement of fluorescence over time. | Allows calculation of uptake rates and ensures the signal is due to transport, not other artifacts. |
Summary and Conclusion
The dual-assay strategy outlined in this application note provides a robust framework for characterizing the primary pharmacological activities of the this compound. The calcium flux assay directly assesses functional antagonism at the 5-HT2A receptor, a key component of the SARI mechanism. The neurotransmitter uptake assay provides a quantitative measure of the isomer's potency at inhibiting the serotonin transporter.
Together, the IC₅₀ values generated from these two orthogonal, cell-based assays will create a detailed pharmacological profile. This profile will allow researchers to directly compare the isomer's potency at both targets to that of the parent compound, Trazodone, revealing any shifts in its mechanism of action. This foundational data is essential for making informed decisions in the drug discovery and development pipeline.
References
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- Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing.
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- Wikipedia. (n.d.). 5-HT2A receptor.
- Stahl, S. M. (2009). Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums, 14(10), 536-546.
- Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
- Psychopharmacology Institute. (2026). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects.
- Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 47–84.
- Raote, I., Bhattacharya, S., & Panicker, M. M. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Annals of the New York Academy of Sciences, 1180, 103–114.
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- Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.
- Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
- Kumar, D. P., & Kulkarni, A. (2018). cAMP Assays in GPCR Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1705, 137–146.
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- Eriksen, J., et al. (2010). The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation. Journal of Biological Chemistry, 285(30), 23393–23406.
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Application Note: Chiral Separation Techniques for Pharmaceutical Compounds
A Method Development Guide Based on the Trazodone Scaffold
Senior Application Scientist Note: An initial query regarding the chiral separation of Trazodone prompted a thorough review of its chemical properties. It is a critical and established fact that Trazodone is an achiral molecule ; it does not possess a stereogenic center and therefore does not exist as enantiomers.[1][2] As such, a "chiral separation" of Trazodone is not a scientifically valid objective.
However, the query highlights a crucial area in pharmaceutical analysis, as many antidepressants and related compounds are indeed chiral.[3] This guide has been developed to address the core of the user's request: to provide detailed, expert-driven protocols for the chiral separation of a complex, basic pharmaceutical compound.
To achieve this, we will use the Trazodone structure as a model scaffold to create a hypothetical chiral analogue . This allows us to explore the principles, experimental design, and detailed protocols for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) that a researcher would employ for a real-world chiral drug substance. We will also briefly touch upon the relevant achiral separations for Trazodone itself.
Part 1: The Principle of Chirality in Drug Development
The Regulatory Imperative for Chiral Separation
The "handedness" of a drug molecule can have profound implications for its therapeutic effect and safety profile. Enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.
Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines. These guidelines emphasize the need to study enantiomers as separate entities and generally require new chiral drugs to be developed as single enantiomers unless a compelling scientific justification for using a racemic mixture is provided. This regulatory landscape makes robust and reliable chiral separation methods an indispensable tool in drug development and quality control.
Trazodone: An Achiral Molecule
Trazodone is an antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[4] Its chemical structure is 2-(3-[4-(3-chlorophenyl)piperazin-1-yl]propyl)-[1][2][5]triazolo[4,3-a]pyridin-3(2H)-one.[5] A careful examination of this structure reveals no carbon atom bonded to four different substituent groups; thus, it lacks a chiral center and is superimposable on its mirror image.
For the purpose of this guide, we will postulate a Hypothetical Trazodone Analogue (HTA) , which incorporates a chiral center—for instance, a methyl group on the α-carbon of the propyl chain. This modification makes the molecule chiral and thus a suitable candidate for the enantioselective protocols described below.
Table 1: Physicochemical Properties of Trazodone (for Method Development Context)
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂ClN₅O | [4] |
| Molecular Weight | 371.9 g/mol | [4] |
| pKa | 6.14 (for the piperazine nitrogen) | N/A |
| UV Maximums | 246 nm, 312 nm | N/A |
| Solubility | Soluble in methanol and DMSO | N/A |
Part 2: High-Performance Liquid Chromatography (HPLC) for Chiral Separation of HTA
HPLC is the most widely used technique for chiral separations in the pharmaceutical industry, primarily due to the versatility and high resolving power of modern Chiral Stationary Phases (CSPs).[6] The direct approach, where enantiomers are separated on a CSP, is the industry standard.[7]
Causality of CSP Selection
The choice of CSP is the most critical decision in method development. For a basic, nitrogen-containing molecule like our HTA, two CSP families are primary candidates:
-
Polysaccharide-Based CSPs: These are the workhorses of chiral separation, resolving a vast range of compounds.[8] They consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support.[9] Separation is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance within the chiral grooves of the polysaccharide polymer.
-
Cyclodextrin-Based CSPs: These CSPs use cyclodextrins (cyclic oligosaccharides) as the chiral selector.[7] The primary separation mechanism involves the formation of transient diastereomeric inclusion complexes, where one enantiomer fits more favorably into the hydrophobic cyclodextrin cavity than the other. They are particularly effective in reversed-phase mode.
Protocol 1: Normal-Phase HPLC using a Polysaccharide CSP
-
Scientific Rationale: Normal-phase chromatography often provides superior selectivity on polysaccharide CSPs due to the enhanced hydrogen bonding and dipole-dipole interactions in non-polar mobile phases. For a basic analyte like HTA, a small amount of a basic additive is essential to occupy active sites on the silica support and ensure sharp, symmetrical peaks.
-
Methodology:
-
Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.[10]
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Justification: Hexane is the weak solvent, 2-propanol acts as the polar modifier to control retention, and DEA is the basic additive to improve peak shape for the basic HTA molecule.[11]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 246 nm.
-
Sample Preparation: Dissolve the HTA racemate in the mobile phase to a final concentration of 1.0 mg/mL.
-
Injection Volume: 10 µL.
-
Table 2: Typical Chromatographic Parameters for Protocol 1
| Parameter | Expected Value | Justification |
| Retention Time (k1) | ~4-6 min | Adjusted by 2-propanol content for optimal runtime. |
| Retention Time (k2) | ~5-8 min | The second eluting enantiomer. |
| Separation Factor (α) | > 1.2 | Indicates good selectivity between the enantiomers. |
| Resolution (Rs) | > 2.0 | Baseline separation is desired for accurate quantitation. |
| Tailing Factor (Tf) | 0.9 - 1.3 | DEA ensures peak symmetry. |
Part 3: Capillary Electrophoresis (CE) for Chiral Separation of HTA
CE is a powerful orthogonal technique to HPLC, offering extremely high separation efficiency, rapid method development, and minimal consumption of solvents and samples.[12] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[13]
Causality of Chiral Selector and BGE Selection
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors used in CE.[14] For a basic compound like HTA, which will be positively charged at acidic pH, an anionic (negatively charged) CD is highly effective. Sulfated-β-cyclodextrin (S-β-CD) is an excellent choice as it provides a strong electrostatic interaction component in addition to inclusion complexation, often leading to large mobility differences between enantiomers.[15]
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5-3.0) is chosen to ensure the basic analyte (HTA) is fully protonated and carries a positive charge, enabling it to migrate towards the cathode.
Protocol 2: Capillary Zone Electrophoresis (CZE) using a Cyclodextrin Selector
-
Scientific Rationale: This method leverages the high efficiency of CE and the strong enantiomeric discrimination of an anionic cyclodextrin. The negatively charged S-β-CD has its own electrophoretic mobility towards the anode (positive electrode), while the positively charged HTA analyte moves towards the cathode (negative electrode). The differential formation of the transient HTA-CD complex for each enantiomer results in different effective mobilities and, consequently, separation.
-
Methodology:
-
Capillary: Fused-silica, 50 µm I.D., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5, containing 15 mM Sulfated-β-cyclodextrin (S-β-CD).
-
Voltage: +25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 246 nm.
-
Sample Preparation: Dissolve the HTA racemate in water or 10% BGE to a final concentration of 0.5 mg/mL.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Part 4: Workflow for Method Validation
Once a suitable separation method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This process confirms the method's specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for chiral separation method validation.
Table 3: General Validation Acceptance Criteria (ICH Q2)
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure separation from other components. | Baseline resolution (Rs > 2.0) between enantiomers. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Closeness of test results to the true value. | % Recovery typically within 90.0-110.0% for the minor enantiomer (impurity). |
| Precision (RSD) | Agreement among a series of measurements. | Repeatability: ≤ 10% for the minor enantiomer at the specification limit. |
| Limit of Quantitation (LOQ) | Lowest amount quantified with precision/accuracy. | Typically S/N ratio ≥ 10. |
| Robustness | Capacity to remain unaffected by small variations. | System suitability parameters (e.g., Rs) remain within acceptable limits. |
Part 5: Achiral Analysis of Trazodone
While Trazodone itself is not chiral, the analysis of the drug substance and its formulations requires methods to separate it from process impurities and degradation products. A recent study detailed a UHPLC method for separating Trazodone from its photolytic degradation products.[16] Such methods typically use standard reversed-phase columns.
-
Principle: A standard C18 silica column is used to separate compounds based on their hydrophobicity.
-
Typical Conditions:
-
Column: C18, < 3 µm particle size.
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Application: This allows for the simultaneous quantitation of the Trazodone active pharmaceutical ingredient (API) and the detection of its known impurities and metabolites, such as m-chlorophenylpiperazine (m-CPP).
-
Conclusion
This guide clarifies that Trazodone is an achiral molecule, for which chiral separation is not applicable. However, by using its structure as a scaffold for a hypothetical chiral analogue, we have provided robust, scientifically-grounded protocols for enantioseparation using both normal-phase HPLC with a polysaccharide CSP and capillary electrophoresis with a cyclodextrin chiral selector. The causality behind each experimental choice—from mobile phase additives to the type of chiral selector—has been explained to empower researchers in developing their own methods for novel chiral compounds. These protocols, combined with the outlined validation workflow, serve as a comprehensive blueprint for tackling chiral separation challenges in a regulated pharmaceutical environment.
References
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precisionFDA. TRAZODONE HYDROCHLORIDE.
-
precisionFDA. TRAZODONE.
-
Daicel. CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321.
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ResearchGate. Chemical structure of trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1][2][5]triazolo[4,3-a]pyridin-3(2H)-one).
-
PubChem. Trazodone.
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Fanali, S. (1996). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 77-121.
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Lochmann, D., & Richardson, T. (1995). Chirality and drugs used in psychiatry: nice to know or need to know? Clinical Neuropharmacology, 18(3), 189-207.
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Aturki, Z., D'Orazio, G., & Fanali, S. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(11), 2636.
-
El-Sherif, Z. A., El-Zeiny, M. B., & El-Wadood, H. M. A. (2018). Comparative study of β-cyclodextrin, γ-cyclodextrin and 4-tert-butylcalix[15]arene ionophores as electroactive materials for the construction of new sensors for trazodone based on host-guest recognition. RSC Advances, 8(2), 939-951.
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Chankvetadze, B., & Blaschke, G. (1995). Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. Journal of Chromatography A, 717(1-2), 299-307.
-
Mátravölgyi, B., & Fekete, J. (2015). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 20(9), 15893-15925.
-
Sänger-van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review.
-
Chankvetadze, B. (1998). Separation of chiral compounds by capillary electrophoresis. Electrophoresis, 19(16-17), 2798-2833.
-
Piejko, M., & Szymański, P. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. International Journal of Molecular Sciences, 23(24), 15822.
-
Thummar, M., Patel, P. N., Kushwaha, B. S., & Samanthula, G. (2022). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 46(31), 15003-15014.
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Scriba, G. K. E., & Jáč, P. (2019). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology, 1985, 339-356.
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VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
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Phenomenex. Chiral HPLC Separations.
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Chiral Technologies Europe. CHIRALCEL® OD-H / CHIRALCEL® OJ-H Instruction Manual.
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ResearchGate. Comparisons of samples separation on Chiralcel OD-H.
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Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.
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Fisher Scientific. Chiral Technologies, Inc. CHIRALCEL OD-H.
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Ahuja, S. (Ed.). (2003). Chiral Separations by Chromatography. American Chemical Society.
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Troubleshooting & Optimization
Impurity profiling of 4-Chloro Trazodone Isomer synthesis
Answering the call of complex pharmaceutical analysis, this Technical Support Center guide is dedicated to the impurity profiling of 4-Chloro Trazodone Isomer synthesis. As a Senior Application Scientist, my goal is to provide you—the researchers, scientists, and drug development professionals—with not just protocols, but the underlying rationale to empower your experimental work. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address the specific challenges you may encounter.
Section 1: Synthesis and Origins of Impurities
The control of impurities begins with a deep understanding of the synthetic process itself. The this compound, a structural analog of Trazodone, is typically synthesized via the N-alkylation of 1-(4-chlorophenyl)piperazine. The impurities found in the final Active Pharmaceutical Ingredient (API) are often remnants of this process or by-products of unintended side reactions.
FAQ 1: What is the typical synthetic route for this compound, and where do process-related impurities originate?
The most common synthetic pathway involves the reaction between two key starting materials: 1-(4-chlorophenyl)piperazine and a triazolopyridinone derivative carrying a reactive propyl side chain, such as 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.[4][5] Impurities can be introduced or formed at several points in this process.
Common Sources of Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of 1-(4-chlorophenyl)piperazine or the triazolopyridinone starting material in the final product.
-
Side Reaction Products: Dimerization or other side reactions can occur, particularly under harsh reaction conditions (e.g., high temperature or prolonged reaction times).
-
Reagent-Related Impurities: Impurities present in the starting materials themselves, such as other positional isomers of chloroaniline used to synthesize the piperazine moiety, can carry through the synthesis.[6]
-
Genotoxic Impurities: Certain alkylating agents used in the synthesis are potentially genotoxic and must be strictly controlled to parts-per-million (ppm) levels.[4]
Below is a diagram illustrating the primary synthetic pathway and the potential entry points for common impurities.
Caption: Synthetic pathway for this compound.
Table 1: Potential Process-Related Impurities in this compound Synthesis
(Note: This table is adapted from known impurities of Trazodone and analogous compounds)
| Impurity Name | Structure (Conceptual) | Likely Origin |
| 1-(4-chlorophenyl)piperazine | 4-Cl-Ph-Piperazine | Unreacted Starting Material[6] |
| 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | Triazolo-pyridinone-propyl-Cl | Unreacted Starting Material[7] |
| Trazodone EP Impurity H (4-chloro analog) | Dimer of piperazine moiety | Side reaction product[2][8] |
| N-Nitroso Trazodone (4-chloro analog) | N-NO group on piperazine | Nitrosating agents in reagents/solvents[1] |
Section 2: Analytical Method Development
A robust, stability-indicating analytical method is the cornerstone of any impurity profiling program. For molecules like the this compound, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the industry standard.[3][9]
FAQ 2: What are the recommended starting conditions for an HPLC method to separate the this compound from its potential impurities?
A reverse-phase HPLC method is generally effective. The key is to achieve sufficient resolution between the main peak (API) and all potential impurities, including process-related and degradation products. A well-validated method should be able to quantify impurities at levels of 0.05% or lower relative to the API.[6]
Step-by-Step Protocol: Initial HPLC Method Development
-
Column Selection: Begin with a C18 or C8 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). These columns provide good hydrophobic retention for the molecule.[3][9]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffered aqueous solution. A common choice is 0.1% trifluoroacetic acid (TFA) or a phosphate buffer to control the pH and ensure consistent peak shapes.
-
Organic Phase (B): Use a high-purity organic solvent such as acetonitrile or methanol. A mixture can also be used to fine-tune selectivity.[6][10]
-
-
Wavelength Selection: Scan the UV spectrum of the this compound in the mobile phase. A detection wavelength around 250-255 nm is typically appropriate for capturing the API and its chromophoric impurities.[3]
-
Gradient Elution: Start with a broad gradient to elute all potential impurities. A typical starting gradient might be 10-90% B over 30 minutes. This allows you to visualize the complexity of your sample and determine the approximate retention times of impurities.
-
Optimization: Based on the initial chromatogram, optimize the gradient to improve resolution around the main peak and any closely eluting impurities. Adjust the gradient slope, initial/final %B, and mobile phase composition as needed.
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and selectivity for this class of compounds.[3][9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile and/or Methanol | Common organic modifiers for reverse-phase chromatography.[10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 252-255 nm | Wavelength at which the API and related impurities have strong absorbance.[3][9] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[10] |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration and sensitivity needs.[3] |
Section 3: Forced Degradation and Stability-Indicating Methods
Forced degradation studies are mandatory for identifying potential degradation products that could form under storage or stress conditions. These studies are essential for demonstrating the specificity of your analytical method, proving it is "stability-indicating" as required by ICH guidelines.[11][12]
FAQ 3: How should I design a forced degradation study for the this compound?
A comprehensive study should expose the API to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are formed at detectable levels without completely destroying the sample.
Common Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.[11]
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for up to 24 hours.[11] Trazodone is known to form N-oxide impurities under oxidative stress.[12]
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 105 °C) for 24-48 hours.[3]
-
Photolytic Degradation: Expose the API (in solid and solution form) to UV and visible light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11] Trazodone is particularly susceptible to photolytic degradation, forming dimeric impurities.[12][13]
FAQ 4: My chromatogram shows several new peaks after photolytic stress. What are they, and how do I identify them?
The appearance of multiple new peaks, particularly later-eluting ones, after photolytic stress is a known characteristic of Trazodone and its analogs.[11] These are often isomeric dimers formed through photochemical reactions.[13] Identifying unknown impurities requires a systematic approach.
The following workflow diagram outlines the process for identifying and characterizing unknown peaks observed during impurity profiling.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Trazodone Impurities | SynZeal [synzeal.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Trazodone Impurities | Trazodone API Impurity Manufacturers [anantlabs.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Trazodone Analogs
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) separation of Trazodone and its analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis. The guidance provided herein is rooted in established scientific principles and practical laboratory experience to ensure methodological robustness and data integrity.
Frequently Asked Questions (FAQs)
FAQ 1: What are the typical starting conditions for HPLC separation of Trazodone and its related compounds?
A robust starting point for method development often involves a reversed-phase C8 or C18 column.[1][2] A common mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or ammonium acetate).[3][4] The USP monograph for Trazodone Hydrochloride Tablets, for instance, suggests a gradient method with a mobile phase consisting of acetonitrile and a buffer solution containing triethylamine adjusted to a specific pH.[5]
Table 1: Example Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C8 or C18, 150 x 4.6 mm, 5 µm | Provides good retention and selectivity for Trazodone and its analogs. C8 may be preferred to reduce retention of highly hydrophobic compounds.[1][6] |
| Mobile Phase A | 10-20 mM Phosphate or Ammonium Acetate Buffer | Buffering is critical to control the ionization state of Trazodone (a basic compound) and its analogs, thereby ensuring reproducible retention times and good peak shape.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shape and lower backpressure. Methanol can offer different selectivity.[8] |
| pH | 3.0 - 4.5 or ~7.0 | The pH should be adjusted to be at least 2 pH units away from the pKa of the analytes to ensure a single ionic form and prevent peak splitting.[7] Trazodone's pKa values are approximately 1.6 and 6.8. |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[1][9] |
| Detection | UV at ~255 nm | Trazodone has a significant UV absorbance around this wavelength, providing good sensitivity.[1][10] |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be kept consistent.[10] |
FAQ 2: My Trazodone peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for basic compounds like Trazodone is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.
Troubleshooting Flowchart: Addressing Peak Tailing
A troubleshooting workflow for diagnosing and resolving Trazodone peak tailing.
Detailed Explanation:
-
Mobile Phase pH Adjustment: Trazodone is a basic compound. Operating at a low pH (e.g., pH 3-4) ensures the amine functionalities are fully protonated, which can reduce interactions with silanols.[7]
-
Use of Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, leading to more symmetrical peaks.[2][11]
-
Column Selection: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the presence of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.
-
Sample Concentration: Injecting too much sample can lead to column overload and cause peak asymmetry. Try diluting your sample to see if the peak shape improves.[9]
FAQ 3: I'm having trouble separating Trazodone from its process-related impurities or degradation products. What strategies can I employ?
Achieving adequate resolution between a parent drug and its closely related analogs requires careful optimization of chromatographic selectivity. Forced degradation studies often reveal the presence of co-eluting species.[1][3]
Strategies for Improving Resolution:
-
Modify Organic Solvent Composition: If you are using acetonitrile, try substituting it with methanol or using a mixture of both. The different solvent properties can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds.[7] Systematically vary the pH (e.g., from 3.0 to 4.0 in 0.2 unit increments) to find the optimal separation window.
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step.
-
C8 vs. C18: A C8 column is less retentive than a C18, which might be beneficial if impurities are strongly retained.[1]
-
Phenyl Column: A phenyl stationary phase offers different selectivity based on pi-pi interactions, which can be highly effective for aromatic compounds like Trazodone and its analogs.
-
-
Implement a Gradient: If an isocratic method fails to resolve all peaks, a gradient elution is necessary. A shallow gradient (e.g., a slow increase in the percentage of organic solvent) will provide better separation of closely eluting peaks.[10]
Table 2: Example Gradient Program for Impurity Profiling
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 90 | 10 | Initial |
| 20.0 | 50 | 50 | Linear |
| 25.0 | 10 | 90 | Linear |
| 30.0 | 10 | 90 | Hold |
| 31.0 | 90 | 10 | Return to Initial |
| 35.0 | 90 | 10 | Equilibrate |
Step-by-Step Experimental Protocols
Protocol 1: Method for Resolving Peak Tailing Using a Competing Base
This protocol details the steps to improve the peak shape of Trazodone by modifying the mobile phase.
-
Prepare Mobile Phase A (Aqueous Buffer):
-
Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.
-
Adjust the pH to 3.5 using phosphoric acid.[2]
-
-
Prepare Mobile Phase A with Additive:
-
To a separate 1 L of the prepared buffer from Step 1, add 1.0 mL of triethylamine (TEA) for a final concentration of 0.1% (v/v).[5]
-
Mix thoroughly and re-verify the pH, adjusting if necessary.
-
-
Prepare Mobile Phase B:
-
Use 100% HPLC-grade acetonitrile.
-
-
Chromatographic Analysis:
-
Equilibrate your C18 column with a mobile phase composition of 70% Mobile Phase A (without TEA) and 30% Mobile Phase B.
-
Inject your Trazodone standard and record the chromatogram, noting the tailing factor.
-
Thoroughly flush the system and equilibrate the column with 70% Mobile Phase A (with 0.1% TEA) and 30% Mobile Phase B.
-
Re-inject the Trazodone standard and compare the peak shape and tailing factor to the previous run.
-
Expected Outcome Visualization
Expected improvement in Trazodone peak symmetry after adding a competing base.
References
- Method development and validation of trazodone hydrochloride by rp- hplc. (2024). Google AI Search.
- Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library. (n.d.). Scholars Research Library.
- Development and validation of liquid chromatographic method for trazodone hydrochloride. (n.d.). ResearchGate.
- Pai, N. R., et al. (2010). Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.
- Rao, J. S., et al. (2014). Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. World Journal of Pharmaceutical Research, 3(10), 1395-1403.
- HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. (n.d.). ResearchGate.
-
Pistos, C., et al. (2008). HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 882-887. Retrieved from [Link]
- Trazodone Hydrochloride Tablets. (2018). USP-NF.
- Trazodone Hydrochloride. (2015). USP-NF.
-
Kumar, A., et al. (2019). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(33), 13134-13144. Retrieved from [Link]
- Gindy, A. E., et al. (2009). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research, 5(11), 2028-2034.
-
Sharma, M. C., & Sharma, S. (2012). Development and validation of a stability-indicating RP-HPLC method for the determination of trazodone hydrochloride in bulk and pharmaceutical dosage form. Asian Journal of Pharmaceutical Education and Research, 1(2). Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. aensiweb.com [aensiweb.com]
- 5. uspnf.com [uspnf.com]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. ajper.com [ajper.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
Technical Support Center: Stability-Indicating Assay for 4-Chloro Trazodone Isomer
Welcome to the technical support guide for the development and validation of a stability-indicating assay method (SIAM) for the 4-Chloro Trazodone Isomer. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to navigate the complexities of creating a reliable analytical method for this specific trazodone analogue.
While specific literature on the this compound is not widely available, the foundational principles of analytical method development are universal. This guide leverages extensive data and established methodologies for Trazodone Hydrochloride to provide a scientifically rigorous framework.[1][2][3] It is imperative that each step is experimentally verified for the 4-Chloro isomer to ensure method suitability.
Part 1: The Strategic Approach to Method Development
A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[4] Our strategy is built on a logical progression from understanding the molecule to validating a robust analytical procedure.
Initial Characterization and Chromatographic System Selection
Before initiating method development, a thorough understanding of the this compound's physicochemical properties is crucial.
-
Solubility and pKa: Determine the solubility in various organic solvents and aqueous buffers. The pKa will inform the optimal mobile phase pH for achieving good peak shape, as operating near the pKa can lead to peak asymmetry.[5]
-
UV Spectrum: Record the UV spectrum to identify the wavelength of maximum absorbance (λmax). This will be the starting point for the detector wavelength, ensuring optimal sensitivity. For trazodone, detection is often carried out around 250-255 nm.[3][6][7]
Chromatographic Column and Mobile Phase Selection: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for trazodone and its related substances.[2]
-
Column Choice: A C8 or C18 column is a standard starting point.[3][6] The choice depends on the hydrophobicity of the 4-Chloro isomer and its degradants. A phenyl-based column could also be explored to leverage potential pi-pi interactions.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typical. The buffer controls the pH, which is critical for the ionization state of the basic trazodone molecule and thus its retention and peak shape. For trazodone, mobile phases with pH values ranging from acidic (pH 3.5-4.5) to alkaline (pH 7.4-11) have been reported.[1][6]
The following diagram outlines the initial method development workflow.
Caption: Figure 1: Initial HPLC Method Development Workflow.
Part 2: Forced Degradation Studies - The Core of a SIAM
Forced degradation (or stress testing) is essential to generate potential degradation products and demonstrate the method's specificity.[4] As per ICH guidelines, the goal is to achieve 5-20% degradation of the API to avoid the formation of secondary, irrelevant degradants.[4]
Protocol for Forced Degradation
A solution of the this compound (e.g., 1 mg/mL) should be subjected to the following stress conditions. A control sample (unstressed) must be analyzed concurrently.
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated at 80°C for several hours. | To test for lability in acidic environments. Trazodone has shown degradation under acidic conditions.[8] |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or gently heated. | To test for lability in alkaline environments. Trazodone is known to degrade in the presence of alkali.[1] |
| Oxidation | 3-30% H₂O₂, at room temperature. | To simulate oxidative stress. Trazodone is susceptible to oxidation, potentially forming N-oxides.[1][8] |
| Thermal Degradation | Solid API heated in an oven at 105°C for 24-48 hours. | To assess the stability of the solid form at elevated temperatures. |
| Photolytic Degradation | Solution or solid API exposed to UV and visible light in a photostability chamber (ICH Q1B guidelines). | To evaluate light sensitivity. Trazodone can form dimeric impurities under photolytic stress. |
Step-by-Step Experimental Protocol:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Stress Application: For hydrolytic and oxidative studies, add the stressor (acid, base, or H₂O₂) to the API solution. For thermal and photolytic studies, expose the API (in solid or solution form) to the specified conditions.
-
Neutralization: After the designated stress period for acid/base hydrolysis, neutralize the samples to prevent further degradation before injection.
-
Dilution: Dilute all stressed samples, including the control, to the target concentration with the mobile phase.
-
Analysis: Inject the samples into the HPLC system and analyze the chromatograms for new peaks (degradants) and a decrease in the main API peak area.
Assessing Peak Purity and Mass Balance
-
Peak Purity: A photodiode array (PDA) detector is indispensable. It assesses the spectral homogeneity across a single chromatographic peak. A pure peak will have a consistent spectrum from its upslope to its downslope.
-
Mass Balance: This is a critical validation parameter that confirms all degradation products are accounted for.[9] The sum of the assay of the main peak and the levels of all degradation products should ideally be between 95-105% of the initial concentration of the API.[10][11]
Mass Balance Calculation: Mass Balance (%) = [ (% Assay of API) + (Σ % Area of all Degradants) ] / (% Assay of Control Sample) * 100
A failure to achieve mass balance may indicate that some degradants are not being detected (e.g., they are volatile, lack a UV chromophore, or are co-eluting).[10][11]
Caption: Figure 2: Forced Degradation and Specificity Workflow.
Part 3: Method Validation - The Self-Validating System
Once the method is developed and deemed specific, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[7]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | Confirmed through forced degradation studies. The method must resolve the API from all degradants and impurities. Peak purity should be demonstrated. |
| Linearity | The ability to obtain results directly proportional to the concentration of the analyte. Typically assessed over 5 concentration levels. Correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Determined by spike/recovery studies at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Recovery should be within 98.0-102.0%. |
| Precision | - Repeatability (Intra-day): Agreement between results of multiple injections of the same sample on the same day. RSD ≤ 2.0%.- Intermediate Precision (Inter-day): Agreement between results from different days, analysts, or equipment. RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined by a signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C). System suitability parameters should remain within limits. |
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of trazodone-like compounds.
Frequently Asked Questions (FAQs)
Q1: My main API peak is tailing. What is the most likely cause? A1: Peak tailing for basic compounds like the this compound is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[5][12]
-
Primary Action: Check the pH of your mobile phase. Increasing the pH (e.g., to >7) will suppress the ionization of the silanol groups, minimizing these interactions. Alternatively, lowering the pH (e.g., to <3) will protonate the silanols and the basic analyte, leading to repulsion.
-
Secondary Action: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.
-
Hardware Check: Ensure there is no "dead volume" in the system from poorly connected fittings or long tubing, which can also contribute to tailing.[5]
Q2: I am seeing a loss in signal response over a sequence of injections. Why? A2: This could be due to several factors:
-
Analyte Adsorption: The compound may be adsorbing onto active sites within the column or system. If the peak area stabilizes after several injections, this is a likely cause. Consider using a guard column to saturate these sites before they affect the analytical column.[13]
-
Sample Instability: The analyte may be unstable in the sample diluent. A stability study of the analytical solution should be performed to confirm this. Trazodone sample solutions have been shown to be stable for at least 24 hours.[2]
-
System Issues: Check for leaks in the pump or injector, as this can cause inconsistent injection volumes.
Q3: My mass balance calculation is below 90%. What should I investigate? A3: A low mass balance suggests that not all degradants are being accounted for.[10][11]
-
Check for Co-elution: Use a PDA detector to re-examine the purity of all peaks, including the main API peak. A degradant may be hidden under another peak.
-
Change Detection Wavelength: Some degradants may have a different λmax than the parent compound. Analyze the stressed samples at a lower, less specific wavelength (e.g., 220 nm) to see if additional peaks appear.
-
Consider Non-Chromophoric Degradants: Some degradation pathways can result in products that do not absorb UV light. Techniques like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) may be necessary to find these "missing" components.
-
Volatile Degradants: If degradation produces volatile compounds, they may be lost during sample preparation and never injected into the system.
Q4: Retention times are shifting between injections. What's the cause? A4: Retention time drift can be systematic or random.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially critical for gradient methods.[14]
-
Mobile Phase: If the mobile phase is prepared by mixing online, ensure the pump's proportioning valves are working correctly. If prepared manually, check for solvent evaporation, which can change the composition over time.[13]
-
Temperature: Small fluctuations in column temperature can cause retention time shifts. A stable column oven is essential. Retention times can shift by 1-2% for every 1°C change.[13]
-
pH Drift: Unbuffered or poorly buffered mobile phases can change pH over time, affecting the retention of ionizable analytes.
References
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025, November 26). Veeprho.[Link]
-
Review on Mass Balance. (2020, August 17). Veeprho.[Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.[Link]
-
Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology.[Link]
-
What is Mass Balance in a Forced Degradation Study? (2022, January 17). Mourne Training Services.[Link]
-
HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. ResearchGate.[Link]
-
HPLC Troubleshooting Guide. Crawford Scientific.[Link]
-
Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research.[Link]
-
Development and validation of liquid chromatogrphic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research.[Link]
-
Development and validation of liquid chromatographic method for trazodone hydrochloride. ResearchGate.[Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]
-
HPLC Troubleshooting Guide. SCION Instruments.[Link]
-
Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.[Link]
-
Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library.[Link]
-
Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer. Journal of Analytical & Bioanalytical Techniques.[Link]
-
Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance.[Link]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry.[Link]
Sources
- 1. aensiweb.com [aensiweb.com]
- 2. jocpr.com [jocpr.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. biomedres.us [biomedres.us]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mournetrainingservices.com [mournetrainingservices.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. veeprho.com [veeprho.com]
- 12. waters.com [waters.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: A Guide to Identifying Degradation Products of 4-Chloro Trazodone Isomer
Welcome to the technical support center for the analysis of 4-Chloro Trazodone Isomer. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical process of identifying and characterizing degradation products. In pharmaceutical development, understanding how a drug substance degrades is paramount for ensuring its safety, efficacy, and stability. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of forced degradation studies and impurity identification, grounded in scientific principles and regulatory expectations.
Part 1: Foundational Concepts & Strategy
This section addresses the fundamental questions researchers face when beginning a degradation study. A solid understanding of the molecule and the regulatory landscape is the first step toward a successful investigation.
Q1: What is this compound, and why is its degradation profile important?
This compound is, as its name suggests, a structural isomer of the well-known antidepressant, Trazodone.[1][2] Trazodone is chemically named 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}[3][4][5]triazolo[4,3-a]pyridin-3(2H)-one.[6][7] The "4-Chloro" isomer specifies that the chlorine atom is on the 4th position of the phenylpiperazine ring, rather than the 3rd position found in Trazodone.[8][9][10]
The structure of a molecule dictates its chemical reactivity. Even a small change in the position of a substituent, like the chlorine atom, can alter the electronic distribution and steric environment of the molecule, potentially leading to different degradation pathways and products compared to the parent drug.
Identifying these degradation products is a regulatory mandate and a scientific necessity. Regulatory bodies like the International Council for Harmonisation (ICH) require comprehensive impurity profiling to ensure that no potentially toxic compounds are present in the final drug product above specified safety thresholds.[11][12] From a scientific standpoint, this analysis provides critical insights into the drug's intrinsic stability, helping to define appropriate storage conditions, shelf-life, and compatible excipients.
Q2: What are forced degradation studies, and how do they predict the stability of a drug?
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[13] The goal is not to determine shelf-life but to deliberately degrade the molecule to generate the likely degradation products that could form under normal storage conditions over time. This process is a cornerstone of developing "stability-indicating" analytical methods—methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[14]
According to ICH guidelines, stress testing should evaluate the impact of:
-
Hydrolysis: Across a wide pH range (acidic, neutral, and basic).
-
Oxidation: Using an oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: Exposing the drug to high temperatures.
By understanding the degradation pathways under these stress conditions, you can proactively identify potential stability issues and develop a control strategy for the drug product.[5][13][15]
Q3: What are the known degradation pathways for Trazodone that might be relevant for its 4-Chloro isomer?
Published research on Trazodone provides an excellent starting point for predicting the degradation of its 4-Chloro isomer. The primary degradation pathways identified for Trazodone include:
-
Oxidative Degradation: Trazodone is susceptible to oxidation, particularly N-oxidation. Studies have identified three N-oxide degradation products, with the site of oxidation being the piperazine nitrogen atoms.[5][16][17]
-
Hydrolytic Degradation: Under acidic conditions, Trazodone undergoes minor degradation.[5] One key hydrolytic cleavage results in the formation of 1-(3-chlorophenyl)piperazine (m-CPP), a pharmacologically active metabolite.[3]
-
Photolytic Degradation: This is a significant pathway for Trazodone. When in solution, it degrades extensively upon exposure to UV light.[5][16] Interestingly, this pathway can lead to the formation of several isomeric dimers, which are complex structures to identify.[5][16][18]
Given the structural similarity, it is highly probable that this compound will exhibit similar vulnerabilities, particularly N-oxidation and photodimerization.
Part 2: Experimental Protocols & Troubleshooting
This section provides actionable protocols and troubleshooting advice for conducting experiments and interpreting results.
Q4: I need to start my investigation. What is a standard protocol for a forced degradation study?
A well-designed study requires careful control of conditions to achieve a target degradation of 5-20%. Excessive degradation can lead to secondary and tertiary products that complicate analysis.
Experimental Workflow for Forced Degradation
Caption: A typical workflow for conducting forced degradation studies.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 24 - 48 hours | Neutralize with an equivalent amount of base before injection. |
| Base Hydrolysis | 0.1 M NaOH | 60 - 80 °C | 24 - 48 hours | Neutralize with an equivalent amount of acid before injection. |
| Neutral Hydrolysis | Water | 60 - 80 °C | 48 hours | Serves as a control for thermal degradation in solution. |
| Oxidation | 3-30% H₂O₂ | Room Temp | 24 hours | Protect from light. Higher concentrations may be needed. |
| Photolytic | ICH Q1B Option 2 | Room Temp | Per ICH | Expose solid and solution samples to ≥1.2 million lux hours and ≥200 W h/m².[5] |
| Thermal (Dry) | Oven | 80 °C | 48 hours | Test the solid API to assess solid-state stability. |
Causality: The conditions are chosen to accelerate specific degradation mechanisms. Heat is used in hydrolysis to increase reaction rates (Arrhenius equation). Hydrogen peroxide mimics oxidative conditions that might be encountered in the presence of trace metals or peroxides in excipients. Photostability testing simulates exposure to light during manufacturing and storage.
Q5: My chromatogram shows several new, small peaks after stressing my sample. What's my next step?
This is the expected outcome and the primary goal of the study. The immediate next step is to use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to get accurate mass information for these new peaks.
Logical Workflow for Degradant Identification
Caption: Decision workflow for the structural elucidation of an unknown degradant.
Protocol: Initial LC-MS Analysis
-
Method Transfer: Adapt your HPLC-UV method for LC-MS. This primarily involves switching to a volatile mobile phase buffer system, such as ammonium acetate or ammonium formate, instead of non-volatile buffers like phosphate.[5][16]
-
Acquire Full Scan Data: Run the stressed sample in full scan mode on a high-resolution mass spectrometer (HRMS). This will provide the accurate mass-to-charge ratio (m/z) of the parent drug and all degradation products.
-
Determine Elemental Formula: Use the accurate mass data to predict the elemental composition of each new peak. Software can typically generate a list of possible formulas within a certain mass tolerance (e.g., < 5 ppm).
-
Hypothesize Transformation: Compare the elemental formula of the degradant to that of the parent drug (C₁₉H₂₂ClN₅O for this compound[9][10]).
-
An increase of 16 Da (+O) suggests oxidation (e.g., N-oxide).
-
A doubling of the mass suggests dimerization .
-
Loss or addition of other elements suggests hydrolysis or other cleavage events.
-
Q6: I suspect I have N-oxides and dimers. How can I use MS/MS to confirm this?
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation.[4][19] By isolating a specific degradant ion and fragmenting it, you can deduce its structure by comparing its fragmentation pattern to that of the parent drug.
Table 2: Expected Degradation Products Based on Trazodone Studies
| Degradation Product Type | Mass Change (from parent) | Formation Condition | Key Diagnostic Fragments in MS/MS |
| N-Oxide | +16 Da (+O) | Oxidation, Photolysis | Loss of -16 or -17 (-OH) is a common fragmentation pathway for N-oxides. The core fragmentation of the Trazodone moiety should remain similar to the parent drug. |
| Dimer | + (Parent Mass - 2H) | Photolysis | The MS/MS spectrum will likely be complex. Look for fragments corresponding to the monomer unit (parent mass) and fragments indicating the linkage point of the two molecules. |
| Hydrolysis Product 1 | Cleavage | Acidic/Basic | Appearance of a peak corresponding to the mass of 4-chlorophenylpiperazine. |
| Hydroxylated Product | +16 Da (+O) | Oxidation, Photolysis | The +16 Da will be on a carbon atom, not a nitrogen. Fragmentation will differ from an N-oxide; a loss of water (-18) from the hydroxylated ring is possible. |
Trustworthiness: This approach is self-validating. If a proposed structure is correct, its MS/MS fragmentation pattern must be chemically plausible and consistent with the fragmentation of the parent molecule. For example, if you hypothesize an N-oxide on the piperazine ring, you should still see fragments corresponding to the triazolopyridine portion of the molecule in the MS/MS spectrum.
Q7: At what concentration level do I need to formally identify and qualify these degradation products?
The requirement for identification and qualification is dictated by the ICH Q3B guideline for impurities in new drug products.[11][20] The thresholds are based on the Maximum Daily Dose (MDD) of the drug.
Table 3: ICH Q3B(R2) Thresholds for Degradation Products[11][20][21]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |
| > 1 g | 0.05% | 0.10% | 0.15% or 3.0 mg TDI*, whichever is lower |
*TDI = Total Daily Intake
-
Reporting Threshold: The level above which a degradation product must be reported in a regulatory submission.
-
Identification Threshold: The level above which a degradation product's structure must be elucidated.
-
Qualification Threshold: The level above which a degradation product must be assessed for toxicological safety.
Expertise: It is crucial to use a validated, stability-indicating analytical method to accurately quantify these impurities.[15][22] If an impurity exceeds the identification threshold, the workflow described in Q5 and Q6 must be followed. If it exceeds the qualification threshold, dedicated safety studies may be required unless it can be justified as a significant metabolite also found in animal or human studies.[21]
References
- Vertex AI Search. (2009). trazodone HCl.
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Jian, W., Edom, R., & Weng, N. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1163-1174. Available at: [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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Thummar, M., Patel, P. N., Kushwah, B. S., & Samanthula, G. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 42(20), 17053-17063. Available at: [Link]
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Patel, P. M., et al. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. Scholars Research Library. Retrieved from [Link]
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Wen, B., et al. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. PeerJ, 12, e17395. Available at: [Link]
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PeerJ. (2024). Characterization of trazodone metabolic pathways and species-specific profiles. Retrieved from [Link]
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Georgotas, A., et al. (1982). Antidepressant properties of trazodone. Pharmacotherapy, 2(4), 255-265. Available at: [Link]
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IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
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ResearchGate. (n.d.). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy. Retrieved from [Link]
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First Response Medicine. (2024). How Is Trazodone Metabolized? [Video]. YouTube. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
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Semantic Scholar. (n.d.). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. Retrieved from [Link]
-
Ain Shams University. (n.d.). Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
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PubMed. (2020). Comparative study on photocatalytic degradation of the antidepressant trazodone using (Co, Fe and Ru) doped titanate nanowires: Kinetics, transformation products and in silico toxicity assessment. Retrieved from [Link]
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MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C19H22ClN5O). Retrieved from [Link]
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ResearchGate. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. Retrieved from [Link]
-
YouTube. (2024). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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ResearchGate. (n.d.). Development and validation of liquid chromatographic method for trazodone hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2017). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. Retrieved from [Link]
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ResearchGate. (n.d.). Phototransformation of the drug trazodone in aqueous solution. Retrieved from [Link]
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ResearchGate. (2021). The effects of trazodone on human cognition: a systematic review. Retrieved from [Link]
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Science.gov. (n.d.). antidepressant trazodone impairs: Topics by Science.gov. Retrieved from [Link]
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National Institutes of Health. (n.d.). Trazodone. Retrieved from [Link]
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Wikipedia. (n.d.). Trazodone. Retrieved from [Link]
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National Institutes of Health. (2021). Crystalline Forms of Trazodone Dihydrates. Retrieved from [Link]
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National Institutes of Health. (n.d.). New Pharmaceutical Salts of Trazodone. Retrieved from [Link]
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PubMed. (n.d.). Mechanisms of the development of trazodone withdrawal symptoms. Retrieved from [Link]
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ResearchGate. (n.d.). Dissolution profiles in 0.01 M HCl from tablets of studied trazodone... Retrieved from [Link]
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Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-Chloro Trazodone Isomer
Welcome to the technical support guide for 4-Chloro Trazodone Isomer. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven laboratory techniques.
I. Foundational Knowledge: Understanding the Solubility Profile
Before delving into troubleshooting, it's crucial to understand the inherent physicochemical properties of this compound that contribute to its solubility challenges. This isomer of Trazodone is a solid compound that is only slightly soluble in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1][2] This limited solubility can create significant hurdles in achieving the desired concentrations for accurate and reproducible in vitro experiments.
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my cell culture medium?
A1: Direct dissolution in aqueous-based cell culture media is highly unlikely to be successful due to the compound's hydrophobic nature. A common and recommended practice is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your final assay medium.[3]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this, it is advisable to perform serial dilutions of your high-concentration DMSO stock in 100% DMSO before the final dilution into your aqueous medium.[3] Additionally, ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4][5]
Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A3: While the tolerance to DMSO can vary between cell lines, a general guideline is to keep the final concentration at or below 0.5% to minimize cytotoxic effects and potential interference with the assay.[4][5] It is always best practice to include a vehicle control (culture medium with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[3] For sensitive primary cell cultures, even lower concentrations, such as 0.1%, may be necessary.[4][6]
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, while DMSO is a widely used solvent, other strategies can be employed. These include the use of co-solvents, cyclodextrins, and pH modification. The choice of method will depend on the specific requirements of your experiment.[7][8][9]
III. Troubleshooting Guide: Step-by-Step Solutions
This section provides detailed protocols to address specific solubility issues you may encounter.
Issue 1: Inability to Achieve Desired Stock Solution Concentration in DMSO
If you are struggling to dissolve this compound in DMSO at your target concentration, consider the following steps.
Protocol: Optimizing Stock Solution Preparation
-
Accurate Weighing: Begin by accurately weighing the desired amount of the compound using a calibrated analytical balance.
-
Initial Solvent Addition: Transfer the weighed compound to a sterile microcentrifuge tube and add a small volume of 100% sterile DMSO.
-
Mechanical Agitation: Vortex the solution vigorously for at least one minute.
-
Sonication: If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes. This can help break up any aggregates and facilitate dissolution.
-
Gentle Warming: If solubility is still an issue, you can gently warm the solution to 37°C. However, be cautious and ensure the compound is stable at this temperature.
-
Incremental Solvent Addition: If the compound remains undissolved, you may need to lower your target stock concentration by adding a larger volume of DMSO.
Issue 2: Compound Precipitation in Final Assay Medium
As mentioned in the FAQs, precipitation upon dilution is a common challenge. The following workflow provides a systematic approach to overcome this.
Workflow for Dilution of a Poorly Soluble Compound
Caption: A stepwise workflow to prevent precipitation of this compound during dilution into aqueous media.
Issue 3: Need for a DMSO-Free or Low-DMSO Formulation
In situations where DMSO is not suitable for your experimental system, alternative solubilization strategies are necessary.
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[10][11]
Protocol: Co-solvent Formulation
A common co-solvent system for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, Tween 80, and saline.[12] For in vitro applications, the saline can be replaced with your cell culture medium or buffer.
-
Initial Dissolution: Dissolve the this compound in a minimal amount of DMSO.
-
Sequential Addition:
-
Add Polyethylene Glycol 300 (PEG300) to the solution and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Slowly add the aqueous medium while continuously vortexing to reach the final desired volume and concentration.
-
Table 1: Example Co-solvent Formulation Starting Ratios
| Component | Percentage | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant/Emulsifier |
| Aqueous Medium | 45% | Final Diluent |
Note: These ratios are a starting point and may need to be optimized for your specific application.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[13] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule and increasing its aqueous solubility.[13][14]
Mechanism of Cyclodextrin Solubilization
Caption: Diagram illustrating how cyclodextrins enhance the solubility of hydrophobic drugs by forming inclusion complexes.
Protocol: Solubilization with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 45% (w/v) solution is a good starting point.
-
Add Compound: Add the this compound to the HP-β-CD solution.
-
Mix Thoroughly: Vortex and/or sonicate the mixture until the compound is fully dissolved.
-
Sterile Filtration: Sterile filter the final solution before use in cell culture.
Table 2: Solubility of Trazodone HCl in Various Solvents
| Solvent | Solubility | Notes |
| Methanol | 25 mg/mL | Clear, colorless solution.[15][16] |
| Water | 50 mg/mL | With heating, yields a hazy, colorless solution.[15][16] |
| DMSO | Soluble | |
| 0.1 N HCl | 7.4 mg/mL | [15][16] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 23.3 mg/mL | [16] |
Note: While this data is for Trazodone HCl, it provides a useful reference for the this compound, which is expected to have similar solubility characteristics.
IV. Final Recommendations
When working with a poorly soluble compound like this compound, a systematic approach to solubilization is key to obtaining reliable and reproducible in vitro data.
-
Start with DMSO: For most applications, preparing a high-concentration stock in DMSO is the most straightforward approach.
-
Be Mindful of Dilution: Always be cautious of precipitation when diluting into aqueous media. Employ serial dilutions in DMSO first.
-
Control for Solvent Effects: Always include a vehicle control in your experiments.
-
Consider Alternatives: If DMSO is not suitable, explore co-solvent systems or cyclodextrin-based formulations.
-
Optimize for Your System: The ideal solubilization strategy will depend on your specific cell type, assay, and desired compound concentration. Do not hesitate to empirically test different methods.
By following the guidance in this technical support document, you will be well-equipped to overcome the solubility challenges of this compound and proceed with your research with confidence.
V. References
-
Vertex AI Search. (2009-09-29). trazodone HCl.
-
Impactfactor. (2024-03-25). Development and Evaluation of Trazodone Hydrochloride Tablets for Oral Drug Delivery Technology.
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LKT Labs. Trazodone Hydrochloride.
-
Sigma-Aldrich. Trazodone = 99 HPLC, powder 25332-39-2.
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PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
-
SLS. Trazodone hydrochloride, >=99% | T6154-1G | SIGMA-ALDRICH.
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Cayman Chemical. This compound (hydrochloride) (CAS 1263278-77-8).
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PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
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Wikipedia. Cyclodextrin.
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PubMed Central. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
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International Journal of Pharmaceutical Sciences Review and Research. (2011-05-28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
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MDPI. Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
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MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
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MCE. Compound Handling Instructions.
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Google Patents. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone.
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NIH. (2020-02-06). Trazodone Loaded Lipid Core Poly (ε-caprolactone) Nanocapsules: Development, Characterization and in Vivo Antidepressant Effect Evaluation.
-
JMPAS. (2012-12-12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
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PubMed Central. (2020-06-02). Physiologically Based Dissolution Testing in a Drug Development Process—a Case Study of a Successful Application in a Bioequivalence Study of Trazodone ER Formulations Under Fed Conditions.
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PubChem. This compound hydrochloride | C19H23Cl2N5O | CID 72942008.
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ResearchGate. (2025-08-06). Solubilization and stabilization of drugs through cyclodextrin complexation.
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PubMed Central. Drug Solubility: Importance and Enhancement Techniques.
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Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
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安捷凯生物医药. This compound (hydrochloride)|1263278-77-8.
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ResearchGate. (2025-08-07). Considerations regarding use of solvents in in vitro cell based assays.
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LifeTein. (2023-02-01). DMSO usage in cell culture.
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Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
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ResearchGate. (2016-01-25). What the concentration of DMSO you use in cell culture assays?.
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PubMed Central. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
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Significance and symbolism. (2024-12-13). Co-solvent use.
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NIH. This compound | C19H22ClN5O | CID 71314821 - PubChem.
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LGC Standards. This compound.
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PubMed. The effect of solvents on drug metabolism in vitro.
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MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
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PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
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PubChemLite. This compound (C19H22ClN5O).
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MedCrave online. (2018-02-01). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
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Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
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LGC Standards. This compound.
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Improving yield and purity in 4-Chloro Trazodone Isomer synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro Trazodone Isomer. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols for improved yield and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
I. Overview of Synthetic Strategy
The synthesis of the this compound, formally known as 2-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, typically involves the N-alkylation of 1-(4-chlorophenyl)piperazine with a suitable triazolopyridine derivative.[1][2][3][4] A common route is the reaction between 1-(4-chlorophenyl)piperazine and 2-(3-chloropropyl)-[5][6][7]triazolo[4,3-a]pyridin-3(2H)-one.[8] Variations of this synthesis, including microwave-assisted methods, have been developed to improve reaction times and yields.[5][7][9]
This guide will focus on troubleshooting key steps in these synthetic pathways to help you achieve higher yields and purity of the final product.
Logical Workflow for Synthesis Troubleshooting
Caption: A logical workflow for troubleshooting the synthesis of this compound.
II. Troubleshooting Guide: Yield Improvement
Low yields can be a significant roadblock in any synthetic campaign. The following section addresses common causes of poor yields and provides actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to low yields in the synthesis of the this compound. These can be broadly categorized into reaction conditions, reagent quality, and work-up procedures.
A. Reaction Conditions:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal solvent choice.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] This will help you determine the optimal reaction time. If the reaction stalls, consider increasing the temperature or switching to a higher-boiling point solvent. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[5][7][9]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the dialkylation of the piperazine nitrogen.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the piperazine starting material can sometimes favor the desired mono-alkylation. Additionally, optimizing the reaction temperature can help minimize the formation of thermally induced byproducts.
-
-
Base Strength and Solubility: The choice and amount of base are critical for deprotonating the piperazine nitrogen, facilitating its nucleophilic attack. An inappropriate base or insufficient quantity can lead to a sluggish or incomplete reaction.
B. Reagent Quality:
-
Purity of Starting Materials: Impurities in your starting materials, such as 1-(4-chlorophenyl)piperazine or the triazolopyridine derivative, can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
-
-
Moisture: The presence of moisture can quench the base and hinder the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic reagents in a desiccator.
-
C. Work-up and Isolation:
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.
-
Solution: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. Back-extracting the combined aqueous layers with a fresh portion of organic solvent can also help recover any dissolved product.
-
-
Incomplete Precipitation/Crystallization: If you are isolating the product by precipitation or crystallization, suboptimal conditions can lead to an incomplete recovery.
-
Solution: Optimize the crystallization solvent system and cooling profile. Ensure the solution is sufficiently concentrated before inducing crystallization. Cooling the mixture to a lower temperature (e.g., 0-5 °C) can improve the yield of the precipitated solid.
-
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is an example of a microwave-assisted synthesis that has been shown to provide high yields.[5][7][9]
-
To a microwave reactor vessel, add 1-(4-chlorophenyl)piperazine (1.0 eq), 2-(3-bromopropyl)-[5][6][7]triazolo[4,3-a]pyridin-3(2H)-one (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a suitable solvent such as acetonitrile or DMF.
-
If using a phase-transfer catalyst, add tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 5-15 minutes), monitoring the pressure.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with the work-up and purification of the crude product.
III. Troubleshooting Guide: Purity Enhancement
Achieving high purity is crucial, especially for pharmaceutical applications. This section addresses common impurities and purification challenges.
Question 2: My final product is contaminated with unreacted starting materials. How can I remove them?
Answer:
Residual starting materials are a common purity issue. Their removal depends on their chemical properties relative to the desired product.
-
Unreacted 1-(4-chlorophenyl)piperazine: This starting material is basic.
-
Solution: During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic piperazine, causing it to partition into the aqueous phase. Be cautious not to use a highly concentrated acid, as this may also protonate your product and pull it into the aqueous layer.
-
-
Unreacted 2-(3-chloropropyl)-[5][6][7]triazolo[4,3-a]pyridin-3(2H)-one: This starting material is relatively non-polar.
-
Solution: Purification by column chromatography on silica gel is often effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the product from the less polar starting material. Alternatively, recrystallization from a suitable solvent system can also be effective.
-
Question 3: I am observing a significant amount of a side product with a higher molecular weight. What could it be and how do I prevent its formation?
Answer:
A common higher molecular weight impurity is the result of the dialkylation of the piperazine. This occurs when a second molecule of the alkylating agent reacts with the product.
Impurity Formation Pathway
Caption: Formation of the dialkylated impurity from the desired product.
Prevention and Removal:
-
Stoichiometry Control: Use a slight excess of the 1-(4-chlorophenyl)piperazine to favor the formation of the mono-alkylated product.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of it, thus reducing the likelihood of dialkylation.
-
Purification: The dialkylated impurity is generally less polar than the desired product. It can often be separated by column chromatography or fractional crystallization.
Question 4: What are the best methods for purifying the final product?
Answer:
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Crystallization: This is often the most efficient method for large-scale purification. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for the crystallization of similar compounds include isopropanol, ethanol, and acetonitrile.[10]
-
Column Chromatography: For smaller scales or when dealing with impurities that have similar solubility profiles to the product, column chromatography on silica gel is the preferred method. A typical mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol, with a gradient elution.
-
Conversion to a Salt: The this compound is a basic compound and can be converted to a hydrochloride salt.[1][2] This salt often has different solubility properties than the free base and may be easier to crystallize and purify. The hydrochloride salt can be formed by treating a solution of the free base in a suitable solvent (e.g., isopropanol, acetone) with hydrochloric acid.[11]
Experimental Protocol: Purification by Salt Formation and Crystallization
-
Dissolve the crude this compound free base in a minimal amount of a suitable solvent like isopropyl alcohol or acetone.
-
Slowly add a solution of hydrochloric acid (e.g., 2N HCl in isopropanol or concentrated HCl) dropwise while stirring until the pH is acidic.
-
Stir the mixture at room temperature to induce precipitation of the hydrochloride salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
Recrystallize the hydrochloride salt from a suitable solvent if necessary to achieve the desired purity.
-
Dry the purified product under vacuum.
IV. Analytical Methods for Purity Assessment
Accurate assessment of purity is essential. The following methods are commonly employed.
| Analytical Technique | Purpose | Key Parameters |
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and identify impurities. | Reversed-phase C18 column, mobile phase of acetonitrile/phosphate buffer, UV detection.[6][12] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirm the structure of the desired product and identify structural impurities. | Chemical shifts, integration, and coupling constants. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product and identify impurities. | Molecular ion peak (M+H)⁺. |
| Melting Point | Assess the purity of the final product. | A sharp melting point range indicates high purity. |
V. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound? A1: The free base is typically a solid.[1] The hydrochloride salt is also a solid.[1]
Q2: What are the solubility properties of this compound? A2: The hydrochloride salt is slightly soluble in DMSO and methanol.[1]
Q3: Are there any specific safety precautions I should take during this synthesis? A3: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. The starting materials and product are chemical compounds and should be handled with care. The hydrochloride salt of the this compound is classified as toxic if swallowed.[2]
Q4: Can this synthesis be performed in a continuous flow reactor? A4: While this guide focuses on batch synthesis, the synthesis of trazodone has been successfully demonstrated in a capillary flow reactor, which resulted in a higher concentration of the product compared to a batch setup.[6] This suggests that a continuous flow process could be a viable and potentially more efficient alternative.
VI. References
-
Jaśkowska, J., Zaręba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. [Link]
-
(2023). Study of reaction and analytical methods in the synthesis of Trazodone. [Link]
-
Zaręba, P., Jaśkowska, J., Satała, G., Lenda, T., Bojarski, A. J., & Pindelska, E. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7293. [Link]
-
Jaśkowska, J., Zaręba, P., Śliwa, P., Pindelska, E., Satała, G., & Majka, Z. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. [Link]
-
PubChem. (n.d.). Trazodone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Angelini, F. (2015). An improved process for the preparation of trazodone and hydrochloride salt thereof. (WO2015110883A1). Google Patents.
-
Angelini, F. (2009). Trazodone and trazodone hydrochloride in purified form. (WO2009019133A1). Google Patents.
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 211–217. [Link]
-
Pharmaffiliates. (n.d.). Trazodone-impurities. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound hydrochloride | C19H23Cl2N5O | CID 72942008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C19H22ClN5O) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C19H22ClN5O | CID 71314821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. mdpi.com [mdpi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity [mdpi.com]
- 10. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 11. WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]
- 12. Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Chloro Trazodone Isomer
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS analysis of the 4-Chloro Trazodone Isomer. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you identify, troubleshoot, and mitigate these common yet complex issues. Our approach is rooted in understanding the fundamental causes of matrix effects to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects, and why are they a significant concern for the this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest—in this case, the this compound.[1] These components can include salts, lipids, proteins, and other endogenous materials from biological samples like plasma or urine.[1]
Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1][4] For the this compound, a halogenated compound, these effects can lead to:
-
Inaccurate Quantification: Underestimation or overestimation of the true concentration.[3]
-
Poor Reproducibility: High variability between replicate injections and different sample lots.
-
Reduced Sensitivity: Difficulty in achieving low limits of detection (LOD) and quantification (LOQ).[5]
The chemical structure of the this compound, being similar to trazodone and its metabolite m-chlorophenylpiperazine (mCPP), means it is susceptible to interferences from phospholipids and other endogenous components commonly found in biological matrices.[6][7]
Q2: I'm observing poor reproducibility and lower than expected signal for my this compound. How can I confirm if matrix effects are the cause?
A2: The symptoms you're describing are classic indicators of ion suppression. To definitively diagnose matrix effects, two primary experimental approaches are recommended: the Post-Column Infusion (PCI) test and the Post-Extraction Spike analysis .
1. Post-Column Infusion (Qualitative Assessment):
This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.
-
Principle: A constant flow of a pure standard solution of the this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample (e.g., plasma extract without the analyte) is then injected.
-
Interpretation: A stable, elevated baseline signal is expected from the infused standard. Any dips or peaks in this baseline as the blank matrix components elute indicate regions of ion suppression or enhancement, respectively.
Experimental Protocol: Post-Column Infusion (PCI)
-
Prepare Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on your MS detector.
-
System Setup:
-
Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Connect the syringe pump to a T-junction placed between your LC column outlet and the MS inlet.
-
-
Acquisition:
-
Begin infusing the standard solution and allow the MS signal to stabilize.
-
Inject a prepared blank matrix extract (a sample processed through your entire sample preparation workflow but without the analyte).
-
Monitor the signal for the this compound's specific MRM transition throughout the chromatographic run.
-
2. Post-Extraction Spike (Quantitative Assessment):
This method quantifies the extent of the matrix effect.
-
Principle: You compare the peak area of the this compound in a "post-extraction spike" sample to that in a neat (pure solvent) standard.
-
Calculation of Matrix Factor (MF):
-
Sample A: Blank matrix is extracted, and then a known amount of the analyte is added to the final extract.
-
Sample B: A neat solution containing the same amount of analyte as in Sample A is prepared in the final mobile phase composition.
-
Matrix Factor (MF) = (Peak Area of Sample A) / (Peak Area of Sample B)
-
-
Interpretation:
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no significant matrix effect.
-
The FDA recommends evaluating matrix effects to ensure the reliability of bioanalytical methods.[8]
Q3: My PCI experiment confirmed significant ion suppression co-eluting with my analyte. What are my options to mitigate this?
A3: Mitigating matrix effects involves a multi-faceted approach focusing on improving sample cleanup, optimizing chromatography, and utilizing appropriate internal standards.
Option 1: Enhance Sample Preparation
The goal is to remove interfering matrix components before they enter the LC-MS system.
| Sample Preparation Technique | Principle & Suitability for this compound |
| Protein Precipitation (PPT) | Simple and fast, but often insufficient for removing phospholipids, a major source of ion suppression.[9] Can be a starting point, but may require additional cleanup. |
| Liquid-Liquid Extraction (LLE) | Separates the analyte from matrix components based on differential solubility in immiscible liquids. A well-chosen solvent system can effectively remove many interferences.[6] |
| Solid-Phase Extraction (SPE) | Offers high selectivity by retaining the analyte on a solid sorbent while matrix components are washed away. Reversed-phase or mixed-mode SPE cartridges can be very effective for compounds like the this compound.[10] |
Troubleshooting Workflow for Sample Preparation
Caption: Decision tree for improving sample preparation.
Option 2: Optimize Chromatographic Separation
The aim is to chromatographically separate the this compound from the co-eluting interferences identified in your PCI experiment.
-
Modify the Gradient: Adjust the mobile phase gradient to change the elution profile. A shallower gradient can improve resolution between the analyte and interferences.
-
Change Column Chemistry: If using a standard C18 column, consider alternative stationary phases. For a compound like the this compound, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity and move the analyte away from the suppression zone.
-
Adjust Mobile Phase pH: The retention of trazodone and its analogs can be pH-dependent. Modifying the pH of the aqueous mobile phase can significantly alter retention times and potentially resolve the co-elution.[7]
Option 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most effective way to compensate for matrix effects that cannot be eliminated.
-
Principle: A SIL-IS (e.g., d4- or 13C-labeled this compound) is chemically identical to the analyte but has a different mass. It will co-elute and experience the same degree of ion suppression or enhancement.
-
Benefit: By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[2] While structural analogs can be used, they may not co-elute perfectly and thus may not experience the exact same matrix effects.[11]
Q4: I don't have access to a stable isotope-labeled internal standard. Can I still get accurate results?
A4: While a SIL-IS is the gold standard, you can achieve accurate quantification using the method of standard addition .
-
Principle: This method involves creating a calibration curve within each individual sample, thereby accounting for the unique matrix effects of that specific sample.[12]
-
Procedure:
-
Divide a single sample into several equal aliquots.
-
Spike each aliquot with a known, increasing concentration of a this compound standard solution (one aliquot remains unspiked).
-
Process and analyze all aliquots.
-
Plot the measured peak area against the concentration of the added standard.
-
The absolute value of the x-intercept of the linear regression line represents the original concentration of the analyte in the sample.
-
Workflow for Standard Addition
Caption: Step-by-step workflow for the standard addition method.
This method is highly effective but more labor-intensive than using an internal standard, as each sample requires multiple analyses.
References
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry.[Link]
-
Determination of trazodone in human plasma by reversed-phase liquid chromatography-mass spectrometry with electrospray ionisation. ResearchGate.[Link]
-
Determination of trazodone in human plasma by HPLC-MS/MS method. ResearchGate.[Link]
-
Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate.[Link]
-
High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.[Link]
-
Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.[Link]
-
HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma. ResearchGate.[Link]
-
Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. PubMed.[Link]
-
Bioequivalence Study of Trazodone: Single Oral Dose under Fasting Condition in Healthy Human Subjects. jscholaronline.org.[Link]
-
Trazodone. The Merck Index online.[Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.[Link]
-
Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. Reddit.[Link]
-
Ion suppression (mass spectrometry). Wikipedia.[Link]
-
trazodone HCl Product Monograph. Zymus.[Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[Link]
-
Trazodone--a new assay procedure and some pharmacokinetic parameters. National Center for Biotechnology Information.[Link]
-
Characterization of trazodone metabolic pathways and species-specific profiles. National Center for Biotechnology Information.[Link]
-
Trazodone. PubChem.[Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]
-
Crystalline Forms of Trazodone Dihydrates. National Center for Biotechnology Information.[Link]
-
Ion suppression: a major concern in mass spectrometry. NRC Publications Archive.[Link]
-
Ion suppression in mass spectrometry. PubMed.[Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.[Link]
-
New Pharmaceutical Salts of Trazodone. MDPI.[Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.[Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Center for Biotechnology Information.[Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.[Link]
-
A Fatality Following Ingestion of the Designer Drug Meta-Chlorophenylpiperazine (mCPP) in an Asthmatic-HPLC-MS/MS Detection in Biofluids and Hair. ResearchGate.[Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.[Link]
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- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 4-Chloro Trazodone Isomer Quantification
Welcome to the technical support center for the analytical method validation of 4-Chloro Trazodone Isomer quantification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their resolutions during the experimental process. Here, we will explore the critical aspects of developing and validating a robust analytical method for the accurate quantification of this specific positional isomer of Trazodone.
Introduction to this compound Analysis
Trazodone, an antidepressant, has a well-established profile. However, the emergence of related compounds, such as the this compound, necessitates the development of specific and sensitive analytical methods to ensure pharmaceutical product quality and safety. This isomer is structurally similar to Trazodone, with the key difference being the position of the chlorine atom on the phenylpiperazine ring (4-position versus 3-position in Trazodone).[1][2] This subtle structural difference can significantly impact the chromatographic behavior, demanding a tailored method validation approach.
This guide will provide a comprehensive overview of the method validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, and address common issues you may encounter.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of an analytical method for this compound.
Q1: What is the primary challenge in developing a quantification method for the this compound?
A1: The primary challenge lies in achieving adequate separation and resolution from Trazodone and other potential related substances.[4] Due to their structural similarity, these compounds may have very close retention times on a standard reversed-phase HPLC column. Achieving baseline separation is critical for accurate quantification and requires careful optimization of chromatographic conditions, such as the choice of stationary phase (column), mobile phase composition (including pH and organic modifiers), and temperature.
Q2: Which analytical technique is most suitable for the quantification of the this compound?
A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is the most common and suitable technique for this purpose.[5][6] These techniques offer the necessary selectivity and sensitivity for quantifying small amounts of the isomer in the presence of the active pharmaceutical ingredient (API). Mass Spectrometry (MS) can also be used for confirmation and in cases where higher sensitivity is required.
Q3: How do I select an appropriate HPLC column?
A3: For separating positional isomers like 4-Chloro Trazodone, a high-resolution column is essential. Start with a C18 or C8 column of a reputable brand with a particle size of 5 µm or less.[4][5] Consider columns with different surface chemistries or end-capping to exploit subtle differences in the analytes' interactions with the stationary phase. Phenyl-hexyl columns can also be a good choice due to potential π-π interactions with the aromatic rings of the molecules.
Q4: What are the key method validation parameters I need to assess according to ICH Q2(R1)?
A4: The core validation parameters you must evaluate are:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[3][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Q5: How can I demonstrate the specificity of my method for the this compound?
A5: To demonstrate specificity, you should analyze a blank (diluent), a placebo (if in a formulation), a solution of Trazodone, a solution of the this compound, and a mixed solution containing all components. The peak for the this compound should be well-resolved from all other peaks, and the blank and placebo should show no interfering peaks at the retention time of the isomer.[2] Forced degradation studies on Trazodone can also help to show that the degradation products do not interfere with the quantification of the this compound.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of the this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between this compound and Trazodone | 1. Inappropriate column chemistry. 2. Mobile phase composition not optimized. 3. Column temperature not optimal. | 1. Try a different column chemistry (e.g., Phenyl-hexyl, Cyano). 2. Adjust the organic modifier (acetonitrile/methanol) ratio. 3. Modify the pH of the aqueous portion of the mobile phase. 4. Vary the column temperature (e.g., in 5°C increments). |
| Peak Tailing for the Isomer Peak | 1. Active sites on the column packing material. 2. Sample overload. 3. Incompatible sample solvent. | 1. Use a column with high-purity silica and effective end-capping. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in pump pressure or flow rate. 3. Changes in mobile phase composition. | 1. Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before injection. 2. Check the HPLC system for leaks and ensure proper pump performance. 3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Low Sensitivity (Poor Signal-to-Noise Ratio) | 1. Suboptimal detection wavelength. 2. Low concentration of the analyte. 3. Detector lamp issue. | 1. Determine the UV maximum (λmax) of the this compound by running a UV scan. A wavelength of around 250-255 nm is a good starting point based on Trazodone's analysis.[5] 2. If possible, increase the sample concentration or injection volume. 3. Check the detector lamp's age and performance. |
| Failed System Suitability Test | 1. Column degradation. 2. System not equilibrated. 3. Issues with the standard solution. | 1. Replace the column with a new one of the same type. 2. Equilibrate the system for a longer duration. 3. Prepare a fresh system suitability solution. |
Detailed Experimental Protocols
Protocol 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on a day-to-day basis.[4]
Procedure:
-
Prepare a System Suitability Solution (SSS) containing Trazodone and this compound at a concentration that allows for accurate peak measurement (e.g., at the quantitation limit for the isomer and a relevant concentration for Trazodone).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the SSS six replicate times.
-
Calculate the following parameters for the this compound peak:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
-
-
Calculate the Resolution (Rs) between the Trazodone and this compound peaks. It should be ≥ 2.0.
Protocol 2: Specificity Determination
Objective: To demonstrate that the analytical method can accurately and specifically measure the this compound without interference from other components.[6][7]
Procedure:
-
Prepare the following solutions:
-
Diluent (mobile phase)
-
Placebo solution (if applicable)
-
Trazodone standard solution
-
This compound standard solution
-
A spiked solution containing the placebo, Trazodone, and the this compound.
-
-
Inject each solution into the HPLC system.
-
Acceptance Criteria:
-
The diluent and placebo chromatograms should show no peaks at the retention time of the this compound.
-
The this compound peak should be well-resolved from the Trazodone peak and any other potential impurities in the spiked solution (Resolution ≥ 2.0).
-
Data Presentation
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| Resolution (Rs) between Trazodone and this compound | ≥ 2.0 |
Table 2: Linearity, Accuracy, and Precision Data (Example)
| Concentration (µg/mL) | Mean Peak Area | % Accuracy | % RSD (Precision, n=3) |
| 1.0 (LOQ) | 5,234 | 98.5 | 1.8 |
| 2.5 | 12,987 | 99.2 | 1.5 |
| 5.0 | 25,876 | 100.5 | 1.1 |
| 7.5 | 38,912 | 101.1 | 0.9 |
| 10.0 | 51,789 | 99.8 | 0.7 |
| Linearity (r²) | 0.9995 |
Visualizations
Diagram 1: Method Validation Workflow
Caption: Workflow for the validation of the this compound quantification method.
Diagram 2: Troubleshooting Decision Tree for Poor Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
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PubChem. This compound hydrochloride. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Royal Society of Chemistry. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. [Link]
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ResearchGate. A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. [Link]
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BiochemSphere. Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. [Link]
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Open Access Journals. Recent Trends in the Separation of Chiral Drugs. [Link]
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ResearchGate. Development and validation of liquid chromatographic method for trazodone hydrochloride. [Link]
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Asian Journal of Pharmaceutical Education and Research. VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF TRAZODONE HYDROCHLORIDE IN MARKETED FORMULATION. [Link]
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Pharma Validation. Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. [Link]
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Validation & Comparative
A Comparative Guide to the Receptor Binding Affinities of Trazodone and its 4-Chloro Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trazodone, a triazolopyridine derivative, is a well-established antidepressant medication classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its clinical efficacy in treating major depressive disorder, often with co-occurring anxiety and insomnia, is attributed to its complex and dose-dependent interaction with a variety of neurotransmitter receptors.[1] Trazodone's multifaceted pharmacological profile, which includes potent antagonism at serotonin 5-HT2A receptors, moderate affinity for other serotonin receptors and the serotonin transporter (SERT), and blockade of α1-adrenergic and histamine H1 receptors, distinguishes it from more selective agents like SSRIs.[2]
This guide provides a comparative analysis of the receptor binding affinity of Trazodone and its positional isomer, 4-Chloro Trazodone. While extensive data is available for Trazodone, it is important to note a significant limitation in the current body of scientific literature: a lack of publicly available, direct comparative in vitro receptor binding affinity data for the 4-Chloro Trazodone Isomer. This guide will therefore present the detailed binding profile of Trazodone, describe the structural and known pharmacological differences of its 4-chloro isomer, and provide a comprehensive overview of the standard experimental methodology used to determine such binding affinities, empowering researchers to design and interpret their own comparative studies.
Chemical Structures: A Subtle Yet Significant Shift
The key structural difference between Trazodone and its 4-Chloro isomer lies in the position of the chlorine atom on the phenylpiperazine moiety. In Trazodone, the chlorine atom is at the 3-position (meta), whereas in the this compound, it is located at the 4-position (para). This seemingly minor positional change can significantly impact the molecule's three-dimensional conformation and its interaction with the binding pockets of various receptors.
Trazodone: 2-(3-(4-(3-chlorophenyl )piperazin-1-yl)propyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one[5]
This compound: 2-(3-(4-(4-chlorophenyl )piperazin-1-yl)propyl)-[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one
Comparative Receptor Binding Profiles
A comprehensive understanding of a drug's interaction with its molecular targets is fundamental to elucidating its mechanism of action and predicting its therapeutic and adverse effects. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Trazodone: A Multi-Target Profile
Trazodone's diverse pharmacological effects are a direct consequence of its varied affinities for multiple neuroreceptors. The following table summarizes the reported Ki values for Trazodone at key serotonin, adrenergic, and histamine receptors.
| Receptor Subtype | Trazodone Ki (nM) | Species | Reference |
| Serotonin Receptors | |||
| 5-HT1A | 16 | Human | [4] |
| 5-HT2A | 14 | Human | [6] |
| 5-HT2C | Moderate Affinity | Human | [2] |
| 5-HT7 | 278 | Human | [4] |
| Serotonin Transporter (SERT) | 160 - 280 | Human | [6] |
| Adrenergic Receptors | |||
| α1A | High Affinity | Human | [7] |
| α1B | 15 | Human | [6] |
| α2A | Moderate Affinity | Human | [7] |
| α2C | Moderate Affinity | Human | [7] |
| Histamine Receptors | |||
| H1 | High Affinity | Human | [1] |
Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values were not consistently reported across multiple sources, but the affinity is well-established in the literature.
This compound: An Undefined Profile
As of the latest literature review, specific in vitro receptor binding affinity data (Ki values) for the this compound are not publicly available. The primary available pharmacological data for this isomer comes from in vivo studies in mice, which indicate that it inhibits apomorphine-induced stereotypy with an ED50 of 0.24 mg/kg and induces catalepsy with an ED50 of 0.9 mg/kg.[8] These findings suggest potential interactions with dopaminergic pathways, but do not provide the granular detail on receptor binding that is necessary for a direct comparison with Trazodone. The absence of this data represents a significant knowledge gap in the structure-activity relationship of Trazodone analogs.
Experimental Protocol: Radioligand Binding Assay
To provide researchers with a practical framework for determining and comparing the receptor binding affinities of compounds like Trazodone and its isomers, a detailed, step-by-step methodology for a competitive radioligand binding assay is presented below. This protocol is a foundational technique in pharmacology and drug discovery.
Principle
A competitive radioligand binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand ("radioligand") from a specific receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be used to calculate the Ki value.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize tissues or cultured cells known to express the target receptor (e.g., rat brain cortex for 5-HT2A receptors) in a cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:
-
A fixed volume of the prepared cell membranes.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
-
Include control wells for:
-
Total Binding: Membranes and radioligand only.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a known, non-labeled ligand for the target receptor to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Landscape
To further aid in the conceptualization of the pharmacological principles discussed, the following diagrams illustrate a key signaling pathway affected by Trazodone and the workflow of the experimental protocol to determine receptor binding affinity.
Caption: Simplified 5-HT2A receptor signaling pathway antagonized by Trazodone.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
Trazodone's therapeutic utility is intrinsically linked to its complex receptor binding profile. While this guide has provided a comprehensive overview of Trazodone's affinities for various neuroreceptors, it also highlights a critical gap in our understanding of its 4-Chloro isomer. The absence of direct comparative binding data for this positional isomer underscores the need for further research in this area. Such studies would not only elucidate the structure-activity relationships of Trazodone and its analogs but could also pave the way for the development of novel therapeutics with more refined pharmacological profiles. The provided experimental protocol serves as a foundational resource for researchers aiming to undertake these important investigations. By systematically characterizing the receptor binding affinities of novel compounds, the scientific community can continue to advance the field of neuropharmacology and develop safer and more effective treatments for neuropsychiatric disorders.
References
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Mokrosz, J. L., et al. (1995). Structure-activity relationship studies of CNS agents, Part 22. A search for new trazodone-like antidepressants: synthesis and preliminary receptor binding studies. Archiv der Pharmazie, 328(7-8), 623-625. [Link]
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Jaśkowska, J., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7270. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. trazodone. [Link]
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Stahl, S. M. (2009). Affinities (Ki, nM) of trazodone at various binding sites. ResearchGate. [Link]
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Mokrosz, J. L., et al. (1995). Structure-activity relationship studies of CNS agents, Part 22. A search for new trazodone-like antidepressants: synthesis and preliminary receptor binding studies. PubMed. [Link]
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Hub, H. (2024, January 16). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]
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ResearchGate. (n.d.). Chemical structure of trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[2][3][4]triazolo[4,3-a]pyridin-3(2H)-one). [Link]
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Fagiolini, A., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. Pharmacology Research & Perspectives, 10(2), e00926. [Link]
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Teva Pharmaceuticals. (2015, April 15). trazodone HCl. [Link]
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Fagiolini, A., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. Semantic Scholar. [Link]
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A. I. E. P. S. (n.d.). Evaluating the dose-dependent mechanism of action of trazodone by estimation of occupancies for different brain neurotransmitter targets. King's College London Research Portal. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[2][3][4]triazolo[4,3-a]pyridin-1-ium-3-one. PubChem. [Link]
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Jaśkowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. [Link]
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PubChemLite. (n.d.). This compound (C19H22ClN5O). [Link]
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Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941-1942. [Link]
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ChemBK. (n.d.). 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[2][3][4]triazolo[4,3-a]pyridin-3-one hydrochloride. [Link]
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Colotta, V., et al. (2020). New 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one Derivatives. Evaluation of Different Moieties on the 6-aryl Ring to Obtain Potent and Selective Human A2A Adenosine Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 30(11), 127126. [Link]
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A Comparative Guide to the Efficacy of Trazodone, m-CPP, and Etoperidone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychopharmacology, understanding the nuanced differences between a parent drug, its metabolites, and its structural analogs is paramount for the development of novel therapeutics. This guide provides an in-depth comparative analysis of the preclinical efficacy of Trazodone, its principal active metabolite meta-chlorophenylpiperazine (m-CPP), and its structural analog, etoperidone. By examining their distinct pharmacological profiles and their divergent effects in established animal models of depression and anxiety, we aim to provide a critical resource for researchers engaged in the discovery and development of next-generation neuropsychiatric agents.
Introduction: A Tale of Three Compounds
Trazodone, a triazolopyridine derivative, has a unique pharmacological profile, acting as a serotonin 5-HT2A receptor antagonist, an α1-adrenergic receptor antagonist, and a weak serotonin reuptake inhibitor.[1] Its clinical utility in treating depression and insomnia is well-established. However, its therapeutic action is complicated by its extensive metabolism to m-CPP, a compound with a starkly different pharmacological identity.[2] m-CPP functions primarily as a non-selective serotonin receptor agonist, exhibiting high affinity for 5-HT2C, 5-HT1A, 5-HT1B, and 5-HT2A receptors.[2][3] This duality, where the parent drug is a serotonin antagonist and the metabolite is a serotonin agonist, presents a unique challenge in dissecting the overall therapeutic effect and side-effect profile of Trazodone.
Etoperidone, a structural analog of Trazodone, shares some of its pharmacological properties but also exhibits its own distinct characteristics.[4] Like Trazodone, it is metabolized to m-CPP.[4] A comparative analysis of these three compounds in preclinical models is therefore essential to delineate their individual contributions to antidepressant and anxiolytic-like effects and to understand the structure-activity relationships that govern their interactions with serotonergic systems.
Pharmacological Profile: A Study in Contrasts
The divergent actions of Trazodone, m-CPP, and etoperidone at various neurotransmitter receptors form the basis of their differing behavioral effects. A summary of their receptor binding affinities (Ki values) is presented in Table 1.
| Receptor Target | Trazodone (Ki, nM) | m-CPP (Ki, nM) | Etoperidone (Ki, nM) | Primary Action (Trazodone) | Primary Action (m-CPP) | Primary Action (Etoperidone) |
| 5-HT1A | 23.6[5] | 18.9[5] | 20.2[5] | Partial Agonist/Antagonist | Partial Agonist | Antagonist/Weak Partial Agonist |
| 5-HT2A | High Affinity[2] | High Affinity[2] | - | Antagonist | Agonist/Antagonist[3] | Antagonist |
| 5-HT2C | Moderate Affinity[2] | High Affinity[2] | - | Antagonist | Agonist | - |
| α1-adrenergic | High Affinity[2] | Low Affinity | - | Antagonist | - | Antagonist |
| SERT | Weak Affinity[2] | - | - | Inhibitor | - | - |
Table 1: Comparative Receptor Binding Affinities and Primary Actions. Lower Ki values indicate higher binding affinity.
The key takeaway from this pharmacological comparison is the opposing activity of Trazodone and m-CPP at 5-HT2A and 5-HT2C receptors. While Trazodone acts as an antagonist, m-CPP is a potent agonist at these sites.[2][3] This fundamental difference is a critical determinant of their respective behavioral profiles in animal models. Etoperidone aligns more closely with Trazodone as a serotonin antagonist.[4]
Comparative Efficacy in Animal Models of Depression
The Forced Swim Test (FST) is a widely used rodent model to assess antidepressant-like activity. In this test, a reduction in immobility time is indicative of an antidepressant effect.
Forced Swim Test (FST)
| Compound | Animal Model | Dose Range | Effect on Immobility Time | Reference |
| Trazodone | Rat | 10-20 mg/kg i.p. | Decreased | |
| m-CPP | Rat | 1-10 mg/kg i.p. | No significant change | |
| Etoperidone | Mouse | 2.29 mg/kg i.p. (ED50) | Decreased (inhibition of 5-HTP induced head twitches) | [4] |
Table 2: Comparative Effects in the Forced Swim Test.
Experimental evidence suggests that the antidepressant-like effects of Trazodone in the FST are mediated by the parent compound itself, not its metabolite m-CPP. In a study where the metabolism of Trazodone to m-CPP was inhibited, the antidepressant-like effects of Trazodone were significantly potentiated, indicating that m-CPP does not contribute to, and may even counteract, the antidepressant-like activity of Trazodone in this model.
Experimental Protocol: Forced Swim Test (Rat)
This protocol is a standard method for assessing antidepressant-like activity.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: On day one (pre-test session), rats are individually placed in the cylinder for a 15-minute period. This initial exposure induces a state of immobility on subsequent exposures.
-
Drug Administration: Twenty-four hours after the pre-test session, animals are administered Trazodone, m-CPP, etoperidone, or vehicle via intraperitoneal (i.p.) injection.
-
Test Session: 30-60 minutes post-injection, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded and analyzed. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Comparative Efficacy in Animal Models of Anxiety
The Elevated Plus Maze (EPM) is a widely accepted animal model for assessing anxiolytic (anxiety-reducing) and anxiogenic (anxiety-provoking) effects of drugs. An increase in the time spent in and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.
Elevated Plus Maze (EPM)
| Compound | Animal Model | Dose Range | Effect on Open Arm Exploration | Reference |
| Trazodone | Rat | 5-10 mg/kg | Increased time in open arms | - |
| m-CPP | Rat | 0.5-2.0 mg/kg | Decreased time in open arms (anxiogenic-like) | [6] |
| Etoperidone | - | - | - | - |
The opposing effects of Trazodone and m-CPP are particularly evident in the EPM. While Trazodone exhibits anxiolytic-like properties, m-CPP consistently produces anxiogenic-like effects in rodents.[6] This anxiogenic profile of m-CPP may contribute to some of the side effects observed with Trazodone treatment in humans, such as anxiety and agitation.
Experimental Protocol: Elevated Plus Maze (Mouse)
This protocol outlines the standard procedure for the EPM test in mice.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor. It consists of two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm) opposite to each other, with a central platform (5 x 5 cm).
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.
-
Drug Administration: Animals are administered the test compound or vehicle i.p. 30 minutes prior to testing.
-
Test Procedure: Each mouse is placed on the central platform facing an open arm. The animal is allowed to freely explore the maze for 5 minutes.
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
Mechanistic Insights: Differential Modulation of 5-HT2A Receptor Signaling
The contrasting effects of Trazodone and m-CPP in behavioral models can be largely attributed to their differential modulation of the 5-HT2A receptor signaling pathway. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.
As an antagonist, Trazodone blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting the downstream signaling cascade. This blockade is thought to contribute to its antidepressant and anxiolytic effects. In contrast, m-CPP, as an agonist, activates the 5-HT2A receptor, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to altered neuronal activity that may underlie its anxiogenic effects.
Chronic administration of Trazodone has been shown to increase the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) in brain regions like the prefrontal cortex and hippocampus. This is a common downstream effect of many effective antidepressant treatments and is associated with neuroplasticity and therapeutic response.
Pharmacokinetic Considerations
The pharmacokinetic profiles of Trazodone and its metabolite m-CPP are crucial for understanding their in vivo effects. Following oral administration of Trazodone in rats, both Trazodone and m-CPP rapidly appear in the plasma and brain.[7] Notably, brain concentrations of both compounds can exceed plasma concentrations.[7] However, the relative concentrations of Trazodone and m-CPP can vary depending on the dosing regimen (acute vs. chronic), which can influence the overall pharmacological effect.[7]
| Parameter | Trazodone (in rats) | m-CPP (from Trazodone in rats) | Reference |
| Absorption | Rapid | Appears rapidly after Trazodone administration | [7] |
| Brain Penetration | High (Brain > Plasma) | High (Brain > Plasma) | [7] |
| Metabolism | Primarily via CYP3A4 to m-CPP | - | [8] |
Table 4: Comparative Pharmacokinetic Parameters in Rats.
The significant brain penetration of both compounds underscores the importance of understanding their distinct effects on central nervous system targets.
Conclusion and Future Directions
The comparative analysis of Trazodone, m-CPP, and etoperidone in animal models reveals a complex interplay of pharmacological activities that contribute to their overall behavioral profiles.
-
Trazodone exhibits a multimodal mechanism of action, with its antidepressant-like effects likely driven by its unique combination of 5-HT2A antagonism and weak serotonin reuptake inhibition. Its anxiolytic properties are also prominent in preclinical models.
-
m-CPP , the active metabolite of Trazodone, displays a pharmacological profile that is often in opposition to its parent compound. Its serotonin agonist activity, particularly at 5-HT2C receptors, is associated with anxiogenic-like effects and a lack of antidepressant-like efficacy in the forced swim test.
-
Etoperidone , as a structural analog, shares antagonist properties with Trazodone at serotonergic receptors, suggesting a similar, though not identical, therapeutic potential.
For drug development professionals, this comparative guide highlights several key considerations. The opposing effects of a parent drug and its active metabolite, as seen with Trazodone and m-CPP, underscore the importance of comprehensive metabolite profiling early in the drug discovery process. Furthermore, the distinct behavioral signatures of these compounds in animal models provide a valuable framework for designing and interpreting preclinical studies aimed at developing novel antidepressants and anxiolytics with improved efficacy and side-effect profiles. Future research should focus on developing compounds with optimized selectivity for specific serotonin receptor subtypes to maximize therapeutic benefit while minimizing the potential for off-target effects and the generation of active metabolites with undesirable pharmacological properties.
References
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Cioli, V., Corradino, C., Piccinelli, D., Rocchi, M. G., & Valeri, P. (1984). A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine. Pharmacological Research Communications, 16(1), 85–100. [Link]
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Gleason, J. G., & M-E-r-c-k-s-h-a-r-p-d-o-h-m-e-r-e-s-e-a-r-c-h-l-a-b-o-r-a-t-o-r-i-e-s. (1992). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology, 107(2-3), 229–235. [Link]
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Cioli, V., Corradino, C., Piccinelli, D., Rocchi, M. G., & Valeri, P. (1984). A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine. Pharmacological Research Communications, 16(1), 85–100. [Link]
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Psychotropic Drug Information. (2026, January 14). Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]
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Herndon, J. L., Pierson, M. E., & Glennon, R. A. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. Pharmacology Biochemistry and Behavior, 51(2-3), 349–355. [Link]
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DeVane, C. L., Boulton, D. W., & Miller, R. L. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Psychopharmacology, 142(1), 36–41. [Link]
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Smith, T. M., & Suckow, R. F. (1985). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 24(11), 1067–1071. [Link]
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Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572–575. [Link]
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Valeri, P., Pimpinella, G., Troiani, M. P., Morrone, L. A., & Romanelli, L. (1991). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Brain Research Bulletin, 26(5), 799–802. [Link]
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Gower, A. J., & Tricklebank, M. D. (1988). Blockade of conditioned avoidance responding by trazodone, etoperidone, and MCPP. Psychopharmacology, 94(2), 273–276. [Link]
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Kast, R. E. (2009). Trazodone generates m-CPP: in 2008 risks from m-CPP might outweigh benefits of trazodone. The World Journal of Biological Psychiatry, 10(4 Pt 2), 684–686. [Link]
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Li, A. A., Marek, G. J., Hand, T. H., & Seiden, L. S. (1990). Antidepressant-like effects of trazodone on a behavioral screen are mediated by trazodone, not the metabolite m-chlorophenylpiperazine. European Journal of Pharmacology, 177(3), 137–144. [Link]
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A Comparative Pharmacokinetic Profile: Trazodone vs. its 4-Chloro Isomer
A Technical Guide for Drug Development Professionals
In the landscape of psychopharmacology, understanding the nuances of drug metabolism and disposition is paramount to optimizing therapeutic efficacy and safety. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the established antidepressant, Trazodone, and its lesser-known positional isomer, 4-Chloro Trazodone. While extensive data exists for Trazodone, this document synthesizes available information and predictive insights for its 4-chloro counterpart, offering a valuable resource for researchers in drug discovery and development.
Introduction to the Compounds
Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) widely prescribed for the treatment of major depressive disorder. Its chemical structure features a triazolopyridine nucleus linked to a piperazine ring, which in turn is substituted with a 3-chlorophenyl group.
4-Chloro Trazodone Isomer , for the purpose of this guide, refers to the structural isomer of Trazodone where the chlorine atom is located at the 4-position of the phenylpiperazine ring, resulting in the chemical name 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one. While a confirmed chemical entity, its pharmacological and pharmacokinetic properties are not extensively documented in publicly available literature. Therefore, this guide will draw upon established principles of structure-activity relationships (SAR) and predictive metabolism to construct a comparative profile.
Pharmacokinetic Profile of Trazodone
Trazodone exhibits a well-characterized pharmacokinetic profile, marked by rapid absorption and extensive metabolism.
Absorption
Trazodone is rapidly and almost completely absorbed following oral administration.[4] The rate and extent of absorption can be influenced by food; administration with food may increase the amount of drug absorbed and delay the time to reach peak plasma concentration (Tmax).[4] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours after oral administration.[4]
Distribution
Trazodone is widely distributed throughout the body and exhibits a high degree of plasma protein binding, in the range of 89-95%.[2]
Metabolism
Trazodone undergoes extensive hepatic metabolism, primarily through oxidation and N-dealkylation. The major metabolic pathway is mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of its principal active metabolite, m-chlorophenylpiperazine (m-CPP).[2][4][5][6] Other CYP enzymes, such as CYP2D6, are involved in the further metabolism of m-CPP.
Excretion
The elimination of Trazodone is biphasic, with a terminal half-life of approximately 5 to 9 hours.[2] The majority of the administered dose is excreted in the urine as metabolites, with a smaller portion eliminated in the feces.[3]
Table 1: Key Pharmacokinetic Parameters of Trazodone in Humans
| Parameter | Value | Reference |
| Bioavailability | ~100% | [2] |
| Tmax (oral) | 1-2 hours | [4] |
| Plasma Protein Binding | 89-95% | [2] |
| Major Metabolizing Enzyme | CYP3A4 | [2][4][5][6] |
| Active Metabolite | m-chlorophenylpiperazine (m-CPP) | [2] |
| Elimination Half-life | 5-9 hours | [2] |
| Primary Route of Excretion | Renal (as metabolites) | [3] |
Predicted Pharmacokinetic Profile of this compound
Due to the scarcity of direct experimental data, the pharmacokinetic profile of the this compound is largely predictive, based on established structure-activity relationships of halogenated phenylpiperazines.
Predicted Absorption and Distribution
The structural similarity to Trazodone suggests that the 4-chloro isomer would also be well-absorbed after oral administration. The change in the chlorine's position is unlikely to drastically alter the molecule's overall lipophilicity to a degree that would significantly impair absorption. Plasma protein binding is also anticipated to be high, similar to Trazodone.
Predicted Metabolism: A Shift in Metabolic Fate?
The position of the halogen on the phenyl ring can significantly influence the metabolic pathway of arylpiperazines.
-
CYP-Mediated Metabolism: Like Trazodone, the 4-chloro isomer is expected to be a substrate for CYP enzymes, particularly CYP3A4 for the initial N-dealkylation to form 4-chlorophenylpiperazine (4-CPP). However, the position of the chlorine atom can affect the rate and regioselectivity of metabolism.
-
Aromatic Hydroxylation: The para-position of the chlorine atom in the 4-chloro isomer may alter the propensity for aromatic hydroxylation compared to the meta-position in Trazodone. This could potentially lead to different proportions of hydroxylated metabolites.
-
Formation of 4-CPP vs. m-CPP: The primary active metabolite of the 4-chloro isomer would be 4-chlorophenylpiperazine (4-CPP). The pharmacokinetic and pharmacodynamic properties of 4-CPP are likely to differ from those of m-CPP.
Predicted Excretion
The elimination half-life of the 4-chloro isomer is challenging to predict without experimental data. However, alterations in metabolic clearance due to the different chlorine position could lead to a shorter or longer half-life compared to Trazodone. The primary route of excretion is expected to be renal, following metabolic transformation.
Table 2: Comparative Overview of Trazodone and Predicted this compound Pharmacokinetics
| Feature | Trazodone | This compound (Predicted) | Rationale for Prediction |
| Absorption | Rapid and complete | Likely rapid and complete | Minor structural change unlikely to significantly alter absorption. |
| Distribution | High protein binding | Likely high protein binding | Similar lipophilicity and structure. |
| Primary Metabolism | CYP3A4-mediated N-dealkylation | Likely CYP3A4-mediated N-dealkylation | Phenylpiperazine moiety is a known substrate for CYP3A4. |
| Active Metabolite | m-chlorophenylpiperazine (m-CPP) | 4-chlorophenylpiperazine (4-CPP) | N-dealkylation at the piperazine ring. |
| Potential for Altered Metabolism | Hydroxylation on the chlorophenyl ring | Altered regioselectivity of hydroxylation | The para-position of the chlorine may favor or hinder hydroxylation at different sites compared to the meta-position. |
| Elimination | Biphasic, half-life of 5-9 hours | Unknown | Dependent on the rate of metabolism and clearance of the parent drug and its metabolites. |
Experimental Protocols for Pharmacokinetic Profiling
The determination of a compound's pharmacokinetic profile is a cornerstone of preclinical drug development. The following outlines a standard experimental workflow, grounded in regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and the generation of robust, reproducible data.[3][7]
In Vivo Pharmacokinetic Study in Rodents
The objective of this study is to determine the fundamental pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a test compound following intravenous (IV) and oral (PO) administration.
Experimental Workflow Diagram
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A Comparative Guide to the Metabolic Stability of Trazodone and its 4-Chloro Isomer in Human Liver Microsomes
For researchers and professionals in drug development, understanding the metabolic stability of a drug candidate is a cornerstone of preclinical assessment. It dictates the compound's half-life, potential for drug-drug interactions, and ultimately, its dosing regimen and safety profile. This guide provides an in-depth comparison of the metabolic stability of the widely used antidepressant, trazodone, and a theoretical analysis of its 4-chloro positional isomer, using the gold-standard in vitro model: human liver microsomes.
The Critical Role of Metabolic Stability in Drug Efficacy
The liver is the primary site of drug metabolism, a process that transforms therapeutic compounds into more water-soluble forms for excretion.[1] This biotransformation is largely mediated by a superfamily of enzymes known as cytochrome P450s (CYPs).[1][2] The rate at which a drug is metabolized, its metabolic stability, is a key determinant of its oral bioavailability and duration of action. A compound that is too rapidly metabolized may not reach therapeutic concentrations, while one that is too stable could accumulate and cause toxicity. Therefore, early assessment of metabolic stability is crucial for selecting promising drug candidates.[3]
Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used in vitro tool for these assessments.[1][2][4][5][6] They contain a high concentration of key drug-metabolizing enzymes, particularly CYPs, making them a convenient and cost-effective model for studying Phase I metabolism.[1][7]
Trazodone: A Case Study in Complex Metabolism
Trazodone is an antidepressant that undergoes extensive metabolism in the liver.[8][9] Its metabolic profile is complex, involving multiple pathways and CYP isoforms.[8][10][11] The primary metabolic pathway is N-dealkylation to form its major active metabolite, m-chlorophenylpiperazine (m-CPP), a reaction predominantly catalyzed by CYP3A4.[8][9][10][11][12][13][14] Other pathways, including hydroxylation and N-oxidation, are mediated by enzymes such as CYP2D6 and CYP2C19.[8][10][11]
The formation of m-CPP is of particular interest as it is pharmacologically active and may contribute to both the therapeutic effects and side effects of trazodone.[8][12] Furthermore, trazodone and its metabolites can be further biotransformed into reactive intermediates, which have the potential to cause idiosyncratic toxicity.[15][16][17]
The Hypothetical Case of 4-Chloro Trazodone Isomer
While extensive data exists for trazodone (which has a chlorine atom at the 3-position of the phenylpiperazine ring), there is a lack of published data on the metabolic stability of its 4-chloro positional isomer. However, based on the principles of drug metabolism, we can hypothesize how this structural change might impact its metabolic fate.
The position of a substituent on an aromatic ring can significantly influence its interaction with the active site of metabolizing enzymes. A shift of the chlorine atom from the meta (3-position) to the para (4-position) could:
-
Alter the affinity for CYP3A4 and CYP2D6: The electronic and steric properties of the molecule would change, potentially leading to different binding orientations within the enzyme's active site. This could either increase or decrease the rate of metabolism.
-
Influence the formation of reactive metabolites: The 4-position is often susceptible to hydroxylation. Blockage of this position with a chlorine atom might prevent the formation of certain reactive quinone-imine intermediates that have been observed with trazodone.[15] This could potentially lead to a safer metabolic profile for the 4-chloro isomer.
To definitively compare the metabolic stability of trazodone and its 4-chloro isomer, a head-to-head in vitro study using human liver microsomes is necessary.
Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes
The following is a detailed, self-validating protocol for determining the in vitro metabolic stability of a compound.
I. Materials and Reagents
-
Test Compounds: Trazodone, this compound
-
Control Compounds: High-clearance control (e.g., Verapamil), Low-clearance control (e.g., Warfarin)
-
Human Liver Microsomes (pooled): From a reputable supplier, with characterized CYP activity.
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with Internal Standard (IS): For reaction termination and sample analysis.
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
II. Experimental Workflow
Caption: Experimental workflow for the liver microsomal stability assay.
III. Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a working solution of pooled human liver microsomes in phosphate buffer.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare working solutions of the test and control compounds in a solvent compatible with the assay (e.g., DMSO, ensuring the final concentration is <0.5%).
-
-
Incubation:
-
In a 96-well plate, add the microsome working solution and the compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system working solution. The time of addition is considered t=0.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard. The internal standard helps to correct for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
IV. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Comparative Data Summary
The following table presents the known metabolic stability data for trazodone and the hypothetical, expected outcomes for the this compound.
| Compound | Key Metabolizing Enzyme(s) | Primary Metabolite | Expected Half-life (t½) in HLM | Expected Intrinsic Clearance (Clint) |
| Trazodone | CYP3A4, CYP2D6[8][9][10][11][12] | m-chlorophenylpiperazine (m-CPP)[8][12][18] | Moderate | Moderate |
| This compound | CYP3A4, CYP2D6 (Hypothesized) | 4-chloro-phenylpiperazine (Hypothesized) | Unknown (Potentially longer than trazodone) | Unknown (Potentially lower than trazodone) |
Trazodone Metabolic Pathway
The metabolic pathway of trazodone is multifaceted, with several key transformations.
Caption: Simplified metabolic pathway of trazodone.
Conclusion and Future Directions
This guide has outlined the critical importance of metabolic stability in drug development and provided a detailed framework for its assessment using human liver microsomes. While trazodone's metabolism is well-characterized, the metabolic fate of its 4-chloro isomer remains to be elucidated.
The provided experimental protocol offers a robust starting point for a head-to-head comparison. Such a study would not only provide valuable data on the 4-chloro isomer but also offer deeper insights into the structure-activity relationships of trazodone's metabolism. Key areas for future investigation would include:
-
Reaction Phenotyping: Using specific CYP inhibitors or recombinant CYP enzymes to identify the specific isoforms responsible for the metabolism of the 4-chloro isomer.
-
Metabolite Identification: Characterizing the metabolites formed from the 4-chloro isomer to understand its biotransformation pathways.
-
Reactive Metabolite Assessment: Investigating the potential for the 4-chloro isomer to form reactive metabolites, which is a critical step in safety assessment.
By systematically applying these in vitro techniques, researchers can build a comprehensive metabolic profile of novel compounds, enabling more informed decisions in the drug development process.
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Characterization of trazodone metabolic pathways and species-specific profiles - PMC. (2025, September 30). National Center for Biotechnology Information. [Link]
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Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. PubMed. [Link]
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A Senior Application Scientist's Guide to Validating Analytical Methods for 4-Chloro Trazodone Isomer
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isomer-Specific Quantification in Trazodone Development
Trazodone, a widely prescribed antidepressant, operates as a serotonin antagonist and reuptake inhibitor (SARI)[1]. Its clinical efficacy is well-established; however, the synthesis of the active pharmaceutical ingredient (API) can lead to the formation of process-related impurities and isomers. One such critical isomer is the 4-Chloro Trazodone Isomer, where the chlorophenyl moiety is substituted at the para-position instead of the meta-position of Trazodone. While structurally similar, even minor changes in isomeric configuration can significantly impact a drug's pharmacological and toxicological profile. Therefore, the precise and accurate quantification of the this compound is not merely a quality control metric; it is a fundamental component of ensuring patient safety and drug efficacy.
This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to quantify the this compound. We will delve into the causality behind experimental choices, present a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method, and contextualize the validation process within the framework of international regulatory standards.
The Regulatory Imperative: Adherence to ICH Q2(R2) Guidelines
The validation of an analytical procedure is a regulatory requirement to demonstrate its fitness for the intended purpose[2]. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring data reliability and integrity[2][3][4][5]. This guideline outlines the necessary validation characteristics, which include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[2][4][5]. Adherence to these principles is paramount for successful regulatory submissions and for maintaining the quality of the pharmaceutical product throughout its lifecycle[2][6].
Comparison of Analytical Techniques for this compound Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the analysis of Trazodone and its related substances due to their high resolving power and sensitivity[5][6][7][8]. Below is a comparison of two distinct HPLC/UHPLC methods that can be adapted and validated for the specific quantification of the this compound.
| Parameter | Method 1: USP Monograph Approach | Method 2: Isomer-Focused UHPLC Approach |
| Principle | Reversed-Phase HPLC with UV detection, based on the USP monograph for Trazodone Hydrochloride Tablets, which includes the separation of "Isotrazodone". | Ultra-High-Performance Liquid Chromatography for rapid and high-resolution separation, optimized for stability-indicating assays. |
| Stationary Phase | L1 packing (C18), 4.6-mm × 25-cm; 5-µm particle size. | Acquity UPLC CSH C18 column (100 x 2.1 mm, 1.7 µm).[5][8] |
| Mobile Phase | Gradient elution with a mixture of a buffer solution (e.g., ammonium phosphate) and acetonitrile. | Gradient elution using a mobile phase of 10 mM ammonium acetate (pH 8.5) and methanol.[5][8] |
| Flow Rate | Typically 1.0 - 1.5 mL/min. | 0.25 mL/min.[5][8] |
| Detection | UV at 254 nm. | UV at 254 nm or Photodiode Array (PDA) for peak purity analysis. |
| Key Advantages | Aligned with pharmacopeial methods, facilitating regulatory acceptance. Robust and widely used. | Faster analysis times, higher resolution, and lower solvent consumption. Excellent for separating closely related isomers and degradation products.[5][8] |
| Considerations | Longer run times compared to UHPLC. May require optimization for baseline separation of the specific 4-chloro isomer from other impurities. | Requires a UHPLC system capable of handling higher backpressures. Method transfer to standard HPLC systems may require adjustments. |
Detailed Protocol: A Validated HPLC-UV Method for this compound
The following protocol details a robust HPLC method for the determination of the this compound as a related substance in Trazodone. This method is designed to be specific, linear, accurate, and precise.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Ammonium phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Diluent: Mobile Phase A and Acetonitrile (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Trazodone Test Solution: Accurately weigh and dissolve Trazodone API in the diluent to obtain a final concentration of 1 mg/mL.
-
Spiked Sample Solution (for Accuracy): Spike the Trazodone Test Solution with known concentrations of the this compound Standard Stock Solution at different levels (e.g., 50%, 100%, and 150% of the specification limit).
3. Validation Parameters and Acceptance Criteria:
The following validation parameters must be assessed according to ICH Q2(R2) guidelines[2][3][4][5]:
-
Specificity: The method must demonstrate the ability to unequivocally assess the this compound in the presence of Trazodone and other potential impurities. This is typically achieved by injecting the individual compounds, a mixture, and placebo, and demonstrating no interference at the retention time of the isomer. Forced degradation studies are also crucial to demonstrate specificity against degradation products.
-
Linearity: The linearity of the method should be established across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the expected concentration). A minimum of five concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 3 concentrations, 3 replicates each). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Determined by a minimum of six replicate injections of the same sample at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, and on different equipment. The RSD between the results should be within acceptable limits (typically ≤ 3.0%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate. The system suitability parameters should remain within acceptable limits.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To ensure the analytical method is stability-indicating, forced degradation studies must be performed on the Trazodone API. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis[7]. The degradation products formed should be well-resolved from the this compound and the parent Trazodone peak. This confirms that the method can accurately measure the isomer in the presence of any potential degradants that may form during the shelf-life of the product. Studies have shown that Trazodone undergoes degradation under acidic, oxidative, and photolytic conditions, leading to the formation of several degradation products[5][8].
Visualizing the Validation Workflow
The following diagram illustrates the key stages of the analytical method validation process for the this compound.
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A Head-to-Head Comparison of 4-Chloro Trazodone Isomer and Other Antipsychotics: A Guide for Researchers
This guide provides a comprehensive head-to-head comparison of the 4-Chloro Trazodone Isomer against a range of established antipsychotic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances, presents available preclinical data, and outlines the necessary experimental frameworks for a thorough evaluation of this compound's potential.
Introduction: The Evolving Landscape of Antipsychotic Drug Discovery
The development of effective antipsychotics remains a significant challenge in modern pharmacology. The therapeutic goal extends beyond simple dopamine D2 receptor antagonism, which, while effective for positive symptoms of psychosis, is often accompanied by significant extrapyramidal side effects and limited efficacy against negative and cognitive symptoms. The advent of atypical antipsychotics, with their complex multi-receptor profiles, has shifted the paradigm towards a more nuanced approach targeting a balance of dopaminergic and serotonergic, as well as other neurotransmitter systems.
This guide focuses on the this compound, a structural analog of the well-known antidepressant trazodone. Trazodone itself exhibits a unique pharmacological profile that has garnered interest for its potential application beyond depression, particularly in managing behavioral and psychological symptoms of dementia. By repositioning the chlorine atom on the phenylpiperazine moiety, the this compound presents a novel chemical entity that warrants investigation for its antipsychotic potential.
The Pharmacological Precedent: Trazodone's Multi-Receptor Profile
To understand the potential of the this compound, it is essential to first examine the pharmacology of its parent compound, trazodone. Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Its mechanism of action is multifaceted, with dose-dependent effects on various receptors.[3]
-
Serotonin 5-HT2A Receptor Antagonism: This is trazodone's most potent action.[2] Blockade of 5-HT2A receptors is a key characteristic of many atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower risk of extrapyramidal side effects.[4]
-
Histamine H1 and Alpha-1 Adrenergic Receptor Antagonism: Trazodone is also a potent antagonist of H1 and α1-adrenergic receptors, which largely accounts for its sedative and hypnotic effects.[1][2]
-
Serotonin Reuptake Inhibition: At higher doses, trazodone inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin levels, which is the basis for its antidepressant effects.[3]
-
Metabolism: Trazodone is metabolized in the liver, primarily by the CYP3A4 enzyme, to an active metabolite, m-chlorophenylpiperazine (m-CPP).[5] m-CPP itself has a distinct pharmacological profile, acting as a non-selective serotonin receptor agonist.
Trazodone's complex pharmacology, particularly its potent 5-HT2A antagonism, provides a strong rationale for exploring its analogs as potential antipsychotics.
Unveiling the this compound: Structure and Known Preclinical Data
The this compound, chemically known as 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[6][7][8]triazolo[4,3-a]pyridin-3-one, is a structural isomer of trazodone where the chlorine atom is moved from the meta (3-position) to the para (4-position) of the phenylpiperazine ring.[9][10] This seemingly minor structural modification can have significant implications for receptor binding affinity and overall pharmacological activity.
Publicly available experimental data for this specific isomer is limited. However, one study provides crucial preliminary in vivo data in mice:
-
Inhibition of Apomorphine-Induced Stereotypy: The this compound was found to inhibit apomorphine-induced stereotypy with an ED50 of 0.24 mg/kg.[11] This is a classic preclinical screen for antipsychotic activity, suggesting potential dopamine D2 receptor antagonism.
-
Induction of Catalepsy: The isomer was also shown to induce catalepsy in mice with an ED50 of 0.9 mg/kg.[11] Catalepsy is often used as an indicator of potential extrapyramidal side effects, a common liability of typical antipsychotics.
While this data is promising and points towards a potential antipsychotic-like profile, it is insufficient for a comprehensive evaluation. A full characterization requires a detailed in vitro receptor binding profile and further in vivo studies.
A Comparative Framework: Receptor Binding Profiles of Atypical Antipsychotics
To contextualize the potential of the this compound, it is useful to compare its hypothesized profile with those of established atypical antipsychotics. The table below summarizes the receptor binding affinities (Ki values in nM) for several key compounds. A lower Ki value indicates a higher binding affinity.
| Receptor | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Trazodone | This compound |
| Dopamine D2 | 3.13 | 11 | 160 | 0.34 | 213 | Data Not Available |
| Serotonin 5-HT2A | 0.16 | 4 | 25 | 3.4 | 1.7 | Data Not Available |
| Serotonin 5-HT1A | 4.2 | 31 | 1300 | 1.7 | 46 | Data Not Available |
| Histamine H1 | 20 | 7 | 11 | 61 | 18 | Data Not Available |
| Alpha-1 Adrenergic | 0.8 | 19 | 7 | 57 | 10 | Data Not Available |
Note: Ki values can vary between studies due to different experimental conditions.
This table highlights the diversity of receptor binding profiles among atypical antipsychotics. The ratio of 5-HT2A to D2 receptor affinity is often considered a key determinant of "atypicality," with a higher ratio generally associated with a lower risk of extrapyramidal symptoms.
Essential Experimental Protocols for Characterization
To fully assess the antipsychotic potential of the this compound and enable a true head-to-head comparison, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
The foundational step in characterizing any novel psychoactive compound is to determine its receptor binding profile. This is typically achieved through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of the this compound for a panel of key neurotransmitter receptors, including but not limited to:
-
Dopamine receptors (D1, D2, D3, D4)
-
Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
-
Adrenergic receptors (α1, α2)
-
Histamine H1 receptor
-
Muscarinic M1 receptor
Step-by-Step Methodology (Example: Dopamine D2 Receptor Binding Assay):
-
Preparation of Receptor Source: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Selection: A high-affinity radiolabeled D2 receptor antagonist, such as [3H]spiperone or [3H]raclopride, is used.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the this compound.
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 (concentration of the compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
Caption: Workflow for an in vitro receptor binding assay.
In Vivo Behavioral Models
Following in vitro characterization, in vivo models are crucial to assess the compound's effects in a living organism, providing insights into its potential therapeutic efficacy and side effect profile.
This model is widely used to screen for antipsychotic potential, as psychostimulants like amphetamine can induce a hyperdopaminergic state that mimics some aspects of psychosis.[6][12][13]
Objective: To evaluate the ability of the this compound to reverse amphetamine-induced hyperlocomotion in rodents.
Step-by-Step Methodology:
-
Acclimation: Individually house rodents (rats or mice) in open-field activity chambers and allow them to acclimate for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the this compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal injection).
-
Psychostimulant Challenge: After a predetermined pretreatment time, administer a standard dose of d-amphetamine.
-
Activity Monitoring: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of animals treated with the this compound and amphetamine to those treated with vehicle and amphetamine. A significant reduction in hyperlocomotion indicates potential antipsychotic efficacy.
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals.[14][15][16]
Objective: To determine if the this compound can reverse deficits in PPI induced by a psychotomimetic agent (e.g., apomorphine or phencyclidine).
Step-by-Step Methodology:
-
Animal Placement: Place the rodent in a startle chamber.
-
Acclimation: Allow a brief acclimation period with background white noise.
-
Drug Administration: Administer the this compound or vehicle, followed by the PPI-disrupting agent.
-
Testing Session: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (prepulse) precedes the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
Startle Measurement: Measure the startle response (whole-body flinch) via a sensor platform.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity. A reversal of the induced PPI deficit by the this compound suggests potential antipsychotic activity.
Caption: Experimental workflow for the Prepulse Inhibition test.
Signaling Pathways: A Visual Representation
The therapeutic and side effects of antipsychotics are mediated through their interaction with various G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
Discussion and Future Directions
The this compound represents an intriguing candidate for a novel antipsychotic agent. Its structural relationship to trazodone, combined with preliminary in vivo data showing efficacy in a model of psychosis and a potential for extrapyramidal side effects, underscores the need for a comprehensive pharmacological characterization.
The shift of the chlorine atom from the meta to the para position on the phenylpiperazine ring could plausibly alter the compound's binding affinity for key targets. For instance, this modification might enhance its affinity for the dopamine D2 receptor, explaining the observed antipsychotic-like activity. Conversely, it may retain or even enhance the potent 5-HT2A antagonism of trazodone, potentially resulting in an "atypical" profile.
Without experimental data, this remains speculative. The immediate future for research on this compound should prioritize a thorough in vitro receptor binding screen. The results of these assays will be pivotal in determining whether the this compound warrants further preclinical development, including more sophisticated behavioral models, pharmacokinetic studies, and safety toxicology.
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A Senior Application Scientist's Guide to Unraveling Structure-Activity Relationships through Computational Modeling
An In-Depth Comparative Guide to the In Silico Modeling of 4-Chloro Trazodone Isomer Receptor Interactions
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative in silico analysis of 4-chloro trazodone positional isomers and their interactions with key serotonin receptors. By systematically evaluating how the position of a single chlorine atom influences receptor binding, we can gain deeper insights into the structure-activity relationships (SAR) that govern the pharmacological profile of this important class of antidepressants.
Trazodone, a phenylpiperazine compound, is clinically utilized for the treatment of major depressive disorder, anxiety, and insomnia.[1][2] Its therapeutic effects are primarily attributed to its activity as a serotonin antagonist and reuptake inhibitor (SARI).[1] Trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), interact with a range of serotonin receptors, most notably the 5-HT1A and 5-HT2A subtypes.[3][4][5] While trazodone itself is a 3-chloro substituted compound, exploring the impact of altering the chlorine's position to the 2- and 4- positions on the phenylpiperazine ring can reveal crucial determinants of receptor affinity and selectivity.
This guide will provide detailed, step-by-step protocols for a robust in silico workflow, encompassing molecular docking and molecular dynamics simulations. We will compare the predicted binding affinities, interaction patterns, and dynamic behavior of 2-chloro, 3-chloro (trazodone), and 4-chloro trazodone isomers with the 5-HT1A and 5-HT2A receptors. The overarching goal is to equip researchers with the practical knowledge and theoretical understanding necessary to perform meaningful and reproducible computational studies in drug discovery.
Methodology: A Validated In Silico Workflow
The following sections outline a comprehensive and self-validating protocol for the comparative analysis of 4-chloro trazodone isomers. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.
Software and Tools
A curated selection of widely-used and validated software is essential for this workflow.
-
Molecular Docking: AutoDock Vina[6]
-
Visualization and Analysis: PyMOL, Chimera[10]
-
Ligand and Receptor Preparation: AutoDock Tools, Meeko[6][11]
-
Databases: RCSB Protein Data Bank (PDB), PubChem[12][13][14][15]
Experimental Workflow Overview
The overall computational workflow is depicted below, illustrating the logical progression from data acquisition to in-depth analysis.
Caption: Overall in silico workflow for comparative analysis.
Step 1: Receptor and Ligand Preparation
Receptor Structure Preparation:
-
Obtain Receptor Structures: Download the crystal structures of the human 5-HT1A and 5-HT2A receptors from the RCSB PDB. For this guide, we will consider PDB IDs: 7E2Z (5-HT1A) and 6A93 (5-HT2A).[16] It is crucial to select high-resolution structures, preferably co-crystallized with a ligand in the binding site of interest.[10]
-
Pre-processing: Open the PDB files in a molecular visualization tool like PyMOL or Chimera. Remove all water molecules, ions, and co-factors that are not essential for the binding interaction. For multi-chain structures, retain only the chain corresponding to the receptor.
-
Prepare for Docking: Utilize AutoDock Tools to add polar hydrogens and assign Kollman charges to the receptor structure. This step is critical for accurately calculating electrostatic interactions during docking.[17] The output should be a PDBQT file.
Ligand Structure Preparation:
-
Obtain Ligand Structures: Download the 3D conformers of the 2-chloro, 3-chloro (trazodone), and 4-chloro trazodone isomers from the PubChem database.
-
3-Chloro Trazodone (Trazodone): CID 5533[15]
-
This compound: CID 71314821[13]
-
2-Chloro Trazodone Isomer: (A hypothetical isomer for this guide, its structure can be generated by modifying the trazodone structure in a molecular editor and then obtaining its PubChem CID if available, or using the modified structure directly after energy minimization).
-
-
Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or the PRODRG server.
-
Prepare for Docking: Convert the energy-minimized ligand structures into the PDBQT format using AutoDock Tools. This process assigns Gasteiger charges and defines the rotatable bonds.[17]
Step 2: Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[18]
-
Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the binding site of the receptor.[10] If a co-crystallized ligand is present in the original PDB structure, center the grid box on this ligand. A grid size of approximately 60x60x60 Å with a spacing of 0.375 Å is a good starting point.
-
Running AutoDock Vina: Execute the docking simulation using the command line. The command will specify the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.[11]
The config.txt file contains the grid box center and size coordinates.
-
Analysis of Docking Results: The output will include a log file with the predicted binding affinities (in kcal/mol) for the top binding poses and a PDBQT file containing the coordinates of these poses.[17] The pose with the lowest binding affinity is generally considered the most favorable.[19]
Step 3: Molecular Dynamics Simulation Protocol
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[9]
-
System Building:
-
Select the best-ranked docked pose for each isomer-receptor complex.
-
Use GROMACS to place the complex in a simulation box (e.g., a cubic box with a 1.0 nm distance between the complex and the box edges).
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Ligand Parametrization: Generate the topology and parameter files for the trazodone isomers using a tool like the CHARMM General Force Field (CGenFF) server.[20]
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Equilibration: Perform a 100 ps simulation under constant Number of particles, Volume, and Temperature (NVT) ensemble to allow the solvent to equilibrate around the protein-ligand complex while the complex itself is restrained.
-
NPT Equilibration: Follow with a 1 ns simulation under constant Number of particles, Pressure, and Temperature (NPT) ensemble to equilibrate the pressure of the system. Position restraints on the protein and ligand should be gradually released.
-
-
Production MD: Run the production MD simulation for at least 100 ns without any restraints. Save the coordinates at regular intervals (e.g., every 10 ps) for subsequent analysis.
Step 4: Data Analysis
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to identify and quantify key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and the receptor.[10]
-
-
Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy from the MD trajectory.[21][22] These methods provide a more accurate estimation of binding affinity than docking scores alone.[23][24][25]
Comparative Analysis and Expected Results
The data generated from the docking and MD simulations should be systematically compiled and compared to elucidate the SAR of the 4-chloro trazodone isomers.
Quantitative Data Summary
Table 1: Predicted Binding Affinities (kcal/mol) from Molecular Docking
| Ligand Isomer | 5-HT1A Receptor | 5-HT2A Receptor |
| 2-Chloro Trazodone | Value | Value |
| 3-Chloro Trazodone | Value | Value |
| 4-Chloro Trazodone | Value | Value |
Table 2: Key Interacting Residues Identified from MD Simulations
| Isomer | Receptor | Key Hydrogen Bond Interactions | Key Hydrophobic/van der Waals Interactions |
| 2-Chloro | 5-HT1A | Residue(s) | Residue(s) |
| 5-HT2A | Residue(s) | Residue(s) | |
| 3-Chloro | 5-HT1A | Residue(s) | Residue(s) |
| 5-HT2A | Residue(s) | Residue(s) | |
| 4-Chloro | 5-HT1A | Residue(s) | Residue(s) |
| 5-HT2A | Residue(s) | Residue(s) |
Table 3: Estimated Binding Free Energies (kJ/mol) from MM-PBSA/GBSA
| Ligand Isomer | 5-HT1A Receptor | 5-HT2A Receptor |
| 2-Chloro Trazodone | Value | Value |
| 3-Chloro Trazodone | Value | Value |
| 4-Chloro Trazodone | Value | Value |
Visualization of Receptor-Ligand Interactions
The following diagram illustrates the expected key interactions between a trazodone isomer and a serotonin receptor binding pocket.
Caption: Key receptor-ligand interaction types.
Discussion and Causality
By comparing the results for the three isomers, we can hypothesize how the position of the chlorine atom influences receptor binding. For instance, a chlorine atom at the 4-position might introduce steric hindrance with a particular residue in the binding pocket of the 5-HT2A receptor, leading to a lower binding affinity compared to the 3-chloro isomer. Conversely, the 2-chloro isomer might form a favorable halogen bond with a specific residue in the 5-HT1A receptor, enhancing its affinity for this subtype. The MD simulations will further elaborate on these findings by revealing the stability of these interactions over time and the conformational changes induced in the receptor upon ligand binding.
Conclusion
This guide has outlined a rigorous and comprehensive in silico workflow for the comparative analysis of 4-chloro trazodone isomers. By following these detailed protocols, researchers can generate reliable and reproducible data to understand the nuanced structure-activity relationships that govern the interaction of these compounds with serotonin receptors. The insights gained from such studies are invaluable for the rational design of novel therapeutics with improved efficacy and selectivity.
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A Comparative Neurochemical and Functional Guide to Trazodone and its Active Metabolite, m-Chlorophenylpiperazine (m-CPP)
This guide provides an in-depth, objective comparison of the neurochemical and functional effects of the antidepressant Trazodone and its principal active metabolite, 1-(3-chlorophenyl)piperazine (m-CPP). The distinction between the parent drug and its metabolite is critical, as their pharmacological profiles differ significantly, contributing to the complex therapeutic and side-effect spectrum of Trazodone administration. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols for core validation assays, and a synthesis of the functional implications of their distinct neuropharmacological profiles.
Introduction: A Tale of Two Compounds
Trazodone is a triazolopyridine derivative antidepressant belonging to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[1][2] Clinically, it is approved for major depressive disorder but is more widely used off-label at lower doses for insomnia, owing to its potent sedative properties.[1][3] Its mechanism is multifaceted, involving moderate serotonin transporter (SERT) inhibition, potent antagonism of serotonin 5-HT2A and 5-HT2C receptors, and blockade of histamine H1 and α1-adrenergic receptors.[3][4]
Upon administration, Trazodone is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme into several metabolites, the only known active one being m-chlorophenylpiperazine (m-CPP).[5] While systemic levels of m-CPP are typically less than 10% of the parent drug, its distinct and potent activity at various serotonin receptors allows it to significantly modulate the overall pharmacodynamic effect of Trazodone therapy. m-CPP is itself a psychoactive substance and acts as a non-selective serotonin receptor agonist and releasing agent.[6][7]
This guide dissects the neurochemical differences between Trazodone and m-CPP, providing a framework for understanding how the metabolism of a parent drug can yield a compound with a contrasting, and sometimes opposing, mechanism of action.
Comparative Neurochemical Receptor Profiles
The primary distinction between Trazodone and m-CPP lies in their interaction with postsynaptic serotonin receptors. Trazodone is predominantly an antagonist , while m-CPP is largely an agonist . This functional opposition is most critical at the 5-HT2 receptor family, which is central to Trazodone's therapeutic effects on sleep and anxiety.[1][4]
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of Trazodone and m-CPP for key neuroreceptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Trazodone (Ki, nM) | Trazodone's Action | m-CPP (Ki, nM) | m-CPP's Action |
| Serotonin Transporter (SERT) | ~367[4] | Weak Inhibition | High Affinity | Inhibition / Release[7][8] |
| 5-HT1A Receptor | ~118[4] | Partial Agonist[4][9] | High Affinity | Partial Agonist[7][9] |
| 5-HT2A Receptor | ~36[4] | Potent Antagonist[1][4] | ~32[7] | Partial Agonist[7] |
| 5-HT2C Receptor | ~224[4] | Antagonist[4] | ~3[7] | Potent Agonist[7] |
| α1-Adrenergic Receptor | High Affinity | Potent Antagonist[2] | Moderate Affinity | Antagonist |
| Histamine H1 Receptor | High Affinity | Potent Antagonist[1] | Moderate Affinity | Antagonist |
Expert Interpretation:
-
5-HT2A Antagonism (Trazodone): Trazodone's high affinity and antagonist activity at 5-HT2A receptors is considered its primary mechanism of action, contributing to its sedative, anxiolytic, and antidepressant effects.[4] This action is thought to improve sleep architecture and may mitigate some side effects associated with pure SERT inhibition, such as sexual dysfunction.[3]
-
5-HT2C Agonism (m-CPP): In stark contrast, m-CPP is a potent agonist at 5-HT2C receptors.[7] Activation of this receptor is often associated with anxiety, anorexia, and potential disruption of sleep, highlighting the opposing functional effects of the metabolite versus the parent drug.[7]
-
SERT Interaction: Trazodone is a relatively weak SERT inhibitor compared to classic SSRIs, requiring higher doses for significant antidepressant effects.[1] Conversely, m-CPP interacts more robustly with SERT, acting as both an inhibitor and a releasing agent.[7][8]
-
Sedative Profile: The potent H1 and α1-adrenergic antagonism by Trazodone is the principal driver of its sedative effects, making it effective for insomnia at low doses.[1][2]
Signaling Pathway Analysis: The 5-HT2A Receptor
Trazodone's antagonism of the 5-HT2A receptor prevents the Gq/11-protein-coupled signaling cascade that is normally initiated by serotonin. This pathway, when activated, leads to the stimulation of phospholipase C (PLC), which in turn produces inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[10][11][12] By blocking this, Trazodone reduces neuronal excitability in cortical regions, a key element of its therapeutic action.[10]
Caption: Trazodone's dual mechanism at the serotonin synapse.
Key Experimental Protocols
To quantitatively assess and compare compounds like Trazodone and m-CPP, two foundational assays are indispensable: the radioligand receptor binding assay and the neurotransmitter reuptake assay.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor target. It is a competitive assay where the test compound competes with a known radioactive ligand ('radioligand') for binding to receptors in a tissue or cell membrane preparation.[13]
Causality and Self-Validation:
-
Rationale: Using membranes from cells engineered to express a single human receptor subtype (e.g., HEK293-h5HT2A) ensures that the measured binding is specific to the target of interest, eliminating confounding variables from other receptors.
-
Controls: Total binding is measured with only the radioligand, while non-specific binding (NSB) is determined in the presence of a high concentration of a known, non-radioactive ligand to saturate all specific sites. Specific binding is the crucial metric, calculated as Total minus NSB.[14][15]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293 expressing the target receptor) or dissected brain tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[14] Centrifuge to pellet the membranes, wash, and resuspend in an assay binding buffer. Determine protein concentration using a BCA or similar protein assay.[16]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a non-labeled competitor (e.g., 10 µM ketanserin for 5-HT2A).
-
Test Compound Competition: Membranes + Radioligand + Serial dilutions of the test compound (e.g., Trazodone).
-
-
Incubation: Add a fixed, low concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A) to all wells.[17] Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[14]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[14] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other wells to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: In Vitro Neurotransmitter Reuptake Assay
This assay measures a compound's ability to inhibit the reuptake of a neurotransmitter into presynaptic terminals, providing an IC50 value for transporters like SERT. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an ideal model system as they contain functional transporters.[16][18]
Causality and Self-Validation:
-
Rationale: Synaptosomes from a specific brain region (e.g., cortex for SERT) provide a physiologically relevant system to study transporter function.[18][19]
-
Controls: A known potent inhibitor (e.g., fluoxetine for SERT) is used as a positive control to validate assay performance. A baseline uptake is measured in the absence of any inhibitor.
Step-by-Step Methodology:
-
Synaptosome Preparation: Homogenize fresh brain tissue (e.g., mouse cortex) in ice-cold buffered sucrose.[19] Perform differential centrifugation steps to isolate the crude synaptosomal pellet (P2 fraction).[16][19] Resuspend the final pellet in an appropriate assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubation: Aliquot the synaptosome suspension into tubes. Add varying concentrations of the test compound (e.g., Trazodone) or a positive control (e.g., fluoxetine) and pre-incubate for 10-15 minutes at 37°C to allow the compound to interact with the transporters.
-
Initiate Uptake: Start the reuptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]Serotonin).[20]
-
Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by adding a large volume of ice-cold buffer and filtering the mixture through glass fiber filters to trap the synaptosomes.[21]
-
Quantification: Wash the filters and measure the trapped radioactivity via liquid scintillation counting, which corresponds to the amount of neurotransmitter taken up.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.
Discussion and Synthesis
The distinct pharmacological profiles of Trazodone and its active metabolite, m-CPP, create a complex clinical picture.
-
At Low Doses (for Insomnia): At the 25-100 mg doses typically used for insomnia, Trazodone's potent 5-HT2A, H1, and α1 antagonism predominates.[1] SERT inhibition is minimal, and the plasma concentrations of m-CPP are likely too low to exert significant agonist effects. The net effect is sedation and improved sleep continuity.
-
At High Doses (for Depression): At the higher doses (150-600 mg) required for antidepressant efficacy, SERT occupancy increases. Concurrently, plasma concentrations of m-CPP rise. The anxiogenic and activating potential of m-CPP (via 5-HT2C agonism) may counteract some of the desired anxiolytic effects of the parent drug's 5-HT2A antagonism.[7] This metabolic opposition could contribute to the variability in patient response and the flattened dose-response curve observed for Trazodone's antidepressant effect.
-
Implications for Drug Development: The Trazodone/m-CPP case is a classic example of the critical importance of characterizing the pharmacology of major metabolites. A drug candidate with a favorable profile could be compromised by a metabolite with opposing or undesirable activity. This underscores the necessity of early metabolic profiling and screening of major metabolites against a panel of relevant off-target receptors during the drug discovery process.
Conclusion
Trazodone and its chloro-isomer metabolite, m-CPP, are not pharmacologically interchangeable. Trazodone acts primarily as a potent 5-HT2A antagonist and weak serotonin reuptake inhibitor, with additional blocking activity at H1 and α1 receptors that confers its sedative properties. In contrast, m-CPP is a broad-spectrum serotonin receptor agonist, with particularly potent activity at the 5-HT2C receptor. The ultimate clinical effect of Trazodone is a composite of the parent drug's antagonist profile and the metabolite's agonist profile, a dynamic interaction that is highly dependent on dose and individual patient metabolism. A thorough understanding of this relationship is essential for rational drug design and for optimizing therapeutic strategies in clinical practice.
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Safety Operating Guide
Navigating the Disposal of 4-Chloro Trazodone Isomer: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or isomeric compounds like 4-Chloro Trazodone Isomer necessitates a thorough understanding of their potential hazards and the stringent protocols for their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a complete understanding of the compound's intrinsic hazards is paramount. This compound hydrochloride is classified as acutely toxic if ingested.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the H301 hazard statement: "Toxic if swallowed," accompanied by the GHS06 pictogram, the skull and crossbones, indicating a significant toxicity hazard.[1][2]
From a chemical standpoint, the presence of a chloro- group classifies this compound as a halogenated organic compound .[3][4] This classification is critical as it dictates the specific waste stream and disposal technology required. Halogenated organic compounds are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[5][6]
A crucial directive from the Safety Data Sheet (SDS) is the environmental precaution: "Do not allow to enter sewers/ surface or ground water."[1] This underscores the potential for aquatic toxicity and the necessity of preventing its release into the environment.
| Property | Information | Source |
| GHS Hazard Statement | H301: Toxic if swallowed | [1][2] |
| GHS Pictogram | GHS06 (Skull and crossbones) | [1][2] |
| Chemical Classification | Halogenated Organic Compound | [3][4] |
| Primary Route of Exposure | Ingestion | [1][7] |
| Environmental Precaution | Do not allow to enter sewers/surface or ground water | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of this compound from a laboratory setting. This process adheres to guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, ensure all personnel are equipped with the appropriate PPE. This includes, but is not limited to:
-
Impermeable gloves: To prevent dermal absorption.[1]
-
Safety glasses or goggles: To protect from potential splashes.
-
Laboratory coat: To protect street clothes and skin.
All handling of this compound waste, especially if it is in a powdered form that can be inhaled, should be conducted within a certified chemical fume hood to minimize exposure.[5][11]
Step 2: Waste Segregation at the Source
Proper segregation is the most critical step in a compliant waste management program.[3][12]
-
Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips).
-
Halogenated Waste Stream: This compound must be disposed of in a designated halogenated organic waste stream.[3][4][5] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.[13] Mixing incompatible waste streams can also lead to dangerous chemical reactions.[14]
-
Avoid Mixing with Other Waste Types: Do not combine this waste with acids, bases, or heavy metals.[3][13]
Step 3: Proper Containerization and Labeling
The EPA and OSHA have stringent requirements for hazardous waste containers and labeling.[14][15]
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid to prevent leaks or spills.[4][9]
-
Apply a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled.[4][15] The label must include:
-
The words "Hazardous Waste."[15]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]
-
A clear indication of the hazards (e.g., "Toxic").[15]
-
The accumulation start date (this is added when the container is moved to a central accumulation area, not in the satellite area).[15]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste can accumulate it in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[15][16]
-
Storage Location: The SAA must be located in a designated area, away from general laboratory traffic.
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[4][13]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
Step 5: Final Disposal through a Licensed Facility
Laboratories are required to use a licensed hazardous waste disposal company for the final treatment and disposal of their chemical waste.[8][9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste vendor to schedule a pickup.
-
Transportation and Disposal Method: The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). As a halogenated organic compound, the most common and appropriate disposal method for this compound is high-temperature incineration in a regulated hazardous waste incinerator.[3][15] This process is designed to destroy the organic molecule completely, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 4-Chloro Trazodone Isomer
As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. This guide provides essential, immediate safety and logistical information for handling 4-Chloro Trazodone Isomer. The protocols herein are designed to be self-validating systems, grounded in established safety principles to protect both the researcher and the integrity of the experiment. This is not merely a checklist, but a technical resource explaining the causality behind each critical step.
Hazard Assessment and Risk Analysis: Understanding the Compound
This compound is a research chemical whose primary, officially classified hazard is acute oral toxicity.[1][2] The Globally Harmonized System (GHS) classification "Acute toxicity - oral 3" with the hazard statement "H301: Toxic if swallowed" dictates a high degree of caution.[1][2] Ingestion is the most critical route of exposure, but inhalation of aerosolized powder and inadvertent skin or eye contact also pose significant risks that must be mitigated.
The causality for our stringent protocols stems from this classification. Because a small amount of this substance can be toxic if ingested, our primary goal is to establish multiple barriers to prevent any contact, particularly hand-to-mouth contamination. While a specific Occupational Exposure Limit (OEL) has not been established for this isomer, related trazodone compounds have been noted to potentially aggravate pre-existing cardiovascular, neurological, or renal conditions with workplace exposure.[3] Therefore, all handling must be performed with the assumption that it is a potent compound, and exposure should be minimized to the lowest reasonably achievable level.
Table 1: Hazard & Exposure Data for this compound
| Parameter | Information | Source |
| GHS Pictogram | 💀 (Skull and Crossbones) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1][2] |
| Primary Routes of Exposure | Ingestion, Inhalation (powder), Skin/Eye Contact | [3][4] |
| Occupational Exposure Limit | Not Established | [5][6][7] |
| Surrogate Acute Toxicity | Trazodone HCl LD50 (Oral, Rat): 690 mg/kg | [8] |
Core Personal Protective Equipment (PPE) Protocol: Your Primary Barrier
PPE is the final, but most personal, line of defense. Its selection is not arbitrary; it is a direct response to the identified hazards of toxicity and potential for dust or splash exposure. For most activities requiring respiratory protection, double chemotherapy gloves and protective gowns are also recommended.[9]
-
Hand Protection: Chemical-Resistant Gloves
-
Protocol: Double-gloving with powder-free nitrile gloves is mandatory. The outer glove should have an extended cuff that covers the sleeve of the lab gown.[10] Change the outer glove immediately if contact is known or suspected, and change both gloves at least every 30 to 60 minutes.[10]
-
Causality: The Safety Data Sheet (SDS) for this specific isomer offers no recommendation on glove material due to a lack of testing.[1] Furthermore, aromatic and halogenated hydrocarbons are known to attack many common glove materials.[11][12] Double-gloving provides a critical layer of redundancy against microscopic tears or rapid permeation. The powder-free specification is essential because glove powder can absorb hazardous drug particles, leading to wider contamination and inhalation risk.[10][11]
-
-
Body Protection: Disposable Gown
-
Protocol: Wear a disposable, back-closing, long-sleeved gown made of a low-lint, fluid-resistant material (e.g., polyethylene-coated). Cuffs should be elastic or knit.[11]
-
Causality: A standard cotton lab coat is insufficient as it can absorb spills and hold potent powders, acting as a reservoir for contamination. A fluid-resistant, disposable gown prevents permeation of the chemical in case of a splash and can be promptly removed and disposed of, containing the hazard.
-
-
Eye and Face Protection: Preventing Ocular Exposure
-
Protocol: At a minimum, wear safety glasses with integrated side shields. When handling the solid powder, weighing, or performing any operation with a risk of splashing (e.g., transfers, dissolution), a full-face shield must be worn over safety goggles.[11]
-
Causality: Standard safety glasses protect from direct impacts but offer little defense against splashes or fine, airborne dust which can easily enter from the sides or top. The combination of goggles (which form a seal around the eyes) and a face shield provides comprehensive protection for all mucous membranes of the face.[10][11]
-
-
Respiratory Protection: Mitigating Inhalation Risk
-
Protocol: All handling of the solid, powdered form of this compound that could generate dust (e.g., weighing, transfers) must be performed within a certified chemical fume hood or a ventilated balance enclosure. If such engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator is required. A surgical N95 respirator is the minimum; a powered air-purifying respirator (PAPR) offers superior protection.[9][13]
-
Causality: The SDS statement that breathing equipment is "not required" applies to ideal handling of small quantities in well-ventilated areas.[1] However, the process of weighing and handling powders inevitably aerosolizes fine particles.[14][15] These particles can be inhaled and, upon settling in the oral cavity, lead to ingestion. A respirator provides a direct barrier to this exposure route. A standard surgical mask does not provide respiratory protection from chemical dust or aerosols.[9]
-
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize the generation of airborne particles and prevent cross-contamination.
-
Preparation: Designate a specific work area, preferably within a chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent liner.
-
Don PPE: Follow the complete donning sequence as described in the diagram above.
-
Weighing:
-
Use an analytical balance inside a ventilated enclosure or a chemical fume hood.
-
Use antistatic weigh paper or a small, tared container.
-
Handle the stock container and spatula with care to avoid generating dust. Do not "puff" air into the container.
-
Gently tap the powder onto the weigh paper; do not pour from a height.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the destination vessel.
-
Use a small amount of the chosen solvent to rinse the weigh paper into the vessel, ensuring a complete, quantitative transfer.
-
Cap the vessel before vortexing or sonicating.
-
-
Post-Handling Decontamination:
-
Wipe down all external surfaces of containers, the balance, and any equipment used with a suitable decontamination solution (see Spill section below).
-
Carefully fold the disposable bench liner inward and place it, along with used weigh paper and other contaminated disposables, into a designated hazardous waste bag.
-
-
Doff PPE: Follow the doffing sequence precisely to avoid self-contamination.
Emergency Procedures: Spill and Exposure Response
A swift, correct response is critical. A spill kit containing the items listed below must be readily accessible.
-
Spill Kit Contents: Tyvek gown/coveralls, shoe covers, splash goggles, face shield, N95 respirator, two pairs of chemical-resistant gloves, absorbent pads, plastic scraper, two 5-gallon hazardous waste bags, and warning signs.[4][16]
A. Solid (Powder) Spill Cleanup
-
Secure the Area: Alert others immediately. Restrict access to the area and post warning signs.[16]
-
Don PPE: Put on a full set of PPE from the spill kit, including the N95 respirator.[16]
-
Contain the Spill: Gently cover the powder with absorbent pads. DO NOT wipe or sweep the dry powder. Carefully wet the pads with water to dissolve the powder and prevent it from becoming airborne.[16]
-
Clean: Working from the outside in, use the damp pads to absorb the material. Place all used pads into the first hazardous waste bag.
-
Decontaminate: Clean the spill area three times.[4] First with a detergent solution (e.g., an alkaline detergent), then with a rinse of clean water, and finally with 70% ethanol.[17] Use fresh absorbent pads for each cleaning step and place them in the waste bag.
-
Dispose: Seal the first waste bag and place it inside the second bag. Doff PPE and place it in the waste bag before sealing the outer bag. Label the bag clearly as "Hazardous Waste: this compound Spill Debris."
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
B. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]
-
Ingestion: If the person is conscious, rinse their mouth with water. DO NOT induce vomiting.[7] Call a poison control center and seek immediate medical attention. Provide the SDS to the medical personnel.[3]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if any adverse effects occur.[3]
Logistical Plan: Waste Disposal
Improper disposal can lead to environmental contamination and regulatory violations.[18] All waste generated from handling this compound is considered hazardous.
-
Waste Segregation: As a chlorinated aromatic compound, all waste must be segregated into a container labeled "Halogenated Organic Hazardous Waste." [12] Do not mix with non-halogenated waste streams.
-
Solid Waste:
-
Items: Contaminated PPE (gloves, gowns), disposable liners, weigh papers, plasticware.
-
Procedure: Collect all solid waste in a designated, labeled, heavy-duty (e.g., 6 mil) polyethylene bag or a lined, rigid container.[19] Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Items: Unused solutions, rinsates from cleaning glassware.
-
Procedure: Collect all liquid waste in a designated, compatible (e.g., glass or polyethylene), sealed container with a screw-top lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and solvent.
-
-
Disposal: All waste containers must be stored in a designated satellite accumulation area until they are collected by your institution's licensed hazardous waste disposal contractor. Adhere strictly to all local and national regulations.[20][21]
By adhering to these comprehensive safety and handling protocols, you establish a robust system that protects you and your colleagues, ensuring that your valuable research can proceed with confidence and integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
